Jak-IN-37
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C20H23N7O2S |
|---|---|
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
N-[2-(cyanomethyl)-2-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]spiro[3.3]heptan-6-yl]ethanesulfonamide |
InChI |
InChI=1S/C20H23N7O2S/c1-2-30(28,29)26-15-7-19(8-15)11-20(12-19,4-5-21)27-10-14(9-25-27)17-16-3-6-22-18(16)24-13-23-17/h3,6,9-10,13,15,26H,2,4,7-8,11-12H2,1H3,(H,22,23,24) |
Clave InChI |
VFEWPFFFWYGGNH-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Jak-IN-37: A Comprehensive Technical Profile of a Selective JAK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Janus kinase (JAK) selectivity profile of the inhibitor Jak-IN-37. The document outlines its inhibitory potency, the relevant signaling pathways it modulates, and detailed methodologies for the types of experiments used to characterize this and similar molecules.
Core Concept: JAK-STAT Signaling
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade used by numerous cytokines, interferons, and growth factors to transmit signals from cell surface receptors to the nucleus, ultimately regulating gene expression. This pathway is integral to immune function, hematopoiesis, and inflammation. The JAK family consists of four tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. Upon cytokine binding, receptor-associated JAKs are activated, leading to the phosphorylation of STAT proteins, which then dimerize, translocate to the nucleus, and modulate gene transcription. Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including autoimmune disorders and cancers.
Biochemical Selectivity Profile of this compound
This compound has been characterized as a potent inhibitor of the JAK family of kinases. Its selectivity has been determined through biochemical assays that measure the half-maximal inhibitory concentration (IC50) against purified enzymes. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
The selectivity profile of this compound is summarized in the table below. The data indicates that this compound is most potent against JAK1, followed by TYK2 and JAK2, with significantly less activity against JAK3.
| Kinase Target | IC50 (nM) |
| JAK1 | 0.52 |
| JAK2 | 2.26 |
| JAK3 | 84 |
| TYK2 | 1.09 |
Table 1: Biochemical inhibitory potency of this compound against JAK family kinases. Data sourced from publicly available information.
Experimental Protocols
The characterization of a kinase inhibitor like this compound involves a series of biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.
Biochemical Kinase Inhibition Assay (IC50 Determination)
Biochemical assays are fundamental for determining the direct inhibitory effect of a compound on a purified kinase.[1] A common method is a luminescence-based kinase assay that quantifies ATP consumption.
Objective: To determine the concentration of this compound required to inhibit the enzymatic activity of JAK1, JAK2, JAK3, and TYK2 by 50%.
Materials:
-
Purified, recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
A suitable peptide substrate for each kinase.
-
This compound, dissolved in DMSO.
-
Adenosine triphosphate (ATP).
-
Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT).
-
A luminescence-based ATP detection reagent (e.g., ADP-Glo™).
-
White, opaque 384-well assay plates.
-
A plate reader capable of measuring luminescence.
Protocol:
-
Compound Preparation: A serial dilution of this compound is prepared in kinase assay buffer. A DMSO vehicle control is also included.
-
Reaction Setup: The kinase, peptide substrate, and diluted inhibitor are added to the wells of the assay plate and pre-incubated.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically at or near the Michaelis constant (Km) for each specific kinase.
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination and Signal Generation: A reagent is added to stop the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase to produce a luminescent signal. The intensity of the light is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: The luminescent signal is measured using a plate reader. The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control. The IC50 value is determined by fitting the dose-response curve using a suitable nonlinear regression model.
Cellular Assay for JAK Inhibition
Cellular assays are crucial for confirming that the inhibitor can effectively engage its target within a biological context and inhibit downstream signaling. A common method involves measuring the phosphorylation of STAT proteins in response to cytokine stimulation.
Objective: To assess the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.
Materials:
-
A suitable human cell line that expresses the relevant JAKs and cytokine receptors (e.g., human peripheral blood mononuclear cells (PBMCs) or a specific leukemia cell line).
-
This compound, dissolved in DMSO.
-
Cytokines to stimulate specific JAK-STAT pathways (e.g., IL-6 for JAK1/JAK2, IL-2 for JAK1/JAK3).
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Fixation and permeabilization buffers for flow cytometry.
-
Fluorochrome-conjugated antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5).
-
A flow cytometer.
Protocol:
-
Cell Culture and Treatment: Cells are cultured and then pre-incubated with various concentrations of this compound or a vehicle control for a defined period (e.g., 1-2 hours).
-
Cytokine Stimulation: The cells are then stimulated with a specific cytokine for a short period (e.g., 15-30 minutes) to induce the phosphorylation of downstream STAT proteins.
-
Cell Fixation and Permeabilization: The stimulation is stopped by fixing the cells (e.g., with paraformaldehyde). The cell membranes are then permeabilized to allow antibodies to access intracellular proteins.
-
Immunostaining: The cells are stained with a fluorochrome-conjugated antibody that specifically recognizes the phosphorylated form of the target STAT protein.
-
Flow Cytometry Analysis: The level of STAT phosphorylation in individual cells is quantified by measuring the fluorescence intensity using a flow cytometer.
-
Data Analysis: The geometric mean fluorescence intensity (MFI) of the pSTAT signal is determined for each treatment condition. The percentage of inhibition is calculated relative to the cytokine-stimulated vehicle control, and a cellular IC50 value can be determined.
Conclusion
This compound is a potent, multi-JAK inhibitor with a distinct selectivity profile, demonstrating the highest potency against JAK1. The methodologies described herein represent standard approaches for the biochemical and cellular characterization of such inhibitors. This information is critical for researchers in the field of drug discovery and development, providing a foundation for further investigation into the therapeutic potential of this compound and other related molecules.
References
Jak-IN-37: A High-Affinity Pan-JAK Inhibitor with Selectivity for JAK1 and TYK2
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of Jak-IN-37, a potent Janus kinase (JAK) inhibitor. The document details its inhibitory activity against the four members of the JAK family—JAK1, JAK2, JAK3, and TYK2—presenting quantitative data, outlining the experimental methodologies used for such determinations, and illustrating the critical signaling pathways involved. This guide is intended for researchers, scientists, and drug development professionals working in immunology, oncology, and medicinal chemistry.
Executive Summary
This compound, also known as Compound WU4, is a powerful inhibitor of the Janus kinase family. Biochemical assays reveal that it demonstrates high affinity for multiple JAK isoforms, with a notable selectivity for JAK1 and TYK2 over JAK3. Its sub-nanomolar potency against JAK1 suggests its potential as a therapeutic agent in the treatment of autoimmune disorders, inflammatory conditions, and malignancies where the JAK-STAT signaling pathway is aberrantly activated. Understanding its specific binding profile is crucial for predicting its therapeutic efficacy and potential side effects.
Quantitative Binding Affinity of this compound
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The IC50 values for this compound against the four JAK family members are summarized below.
| Kinase | IC50 (nM) |
| JAK1 | 0.52 |
| JAK2 | 2.26 |
| JAK3 | 84 |
| TYK2 | 1.09 |
Data sourced from MedChemExpress. Note: Some sources may refer to TYK2 by its older nomenclature, JAK4.[1][2][3][4][5]
These data indicate that this compound is a pan-JAK inhibitor with a distinct selectivity profile. It is most potent against JAK1, followed closely by TYK2 and JAK2. Its significantly lower potency against JAK3 (approximately 161-fold less potent than against JAK1) is a key characteristic that may translate to a more favorable safety profile, as JAK3 inhibition is primarily associated with immunosuppressive effects.[1][2][3]
The JAK-STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade used by numerous cytokines, interferons, and growth factors to transmit signals from the cell membrane to the nucleus, regulating genes involved in immunity, cell proliferation, differentiation, and apoptosis.[6] this compound exerts its effects by inhibiting the kinase activity of JAKs, thereby blocking this downstream signaling.
The canonical JAK-STAT pathway proceeds as follows:
-
Ligand Binding: A cytokine binds to its specific receptor on the cell surface, inducing receptor dimerization.
-
JAK Activation: This brings the receptor-associated JAKs into close proximity, allowing them to phosphorylate and activate each other (trans-phosphorylation).
-
STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the cytokine receptors. These phosphorylated sites act as docking stations for STAT proteins. Once docked, the STATs are themselves phosphorylated by the JAKs.
-
STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form homo- or heterodimers, and translocate into the nucleus.
-
Gene Transcription: Inside the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, initiating their transcription.
By inhibiting JAKs, this compound prevents the phosphorylation and activation of STATs, thereby interrupting this entire cascade.
Caption: The canonical JAK-STAT signaling pathway and the point of inhibition by this compound.
Experimental Protocols
The determination of IC50 values for kinase inhibitors like this compound involves highly specific and sensitive assays. Below are generalized protocols for a typical biochemical assay and a cell-based assay that are used to evaluate inhibitor potency.
Biochemical Kinase Assay (e.g., ADP-Glo™ Assay)
This type of assay directly measures the enzymatic activity of purified kinases and the ability of a compound to inhibit it. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. Less ADP corresponds to greater inhibition.
Workflow:
-
Reagent Preparation: Prepare serial dilutions of this compound in a suitable buffer (e.g., DMSO). Prepare a solution containing the specific purified JAK enzyme (e.g., JAK1) and its corresponding peptide substrate.
-
Kinase Reaction: In a multi-well plate, add the JAK enzyme and substrate solution to each well. Add the diluted this compound or vehicle control to the wells. Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Reaction Termination & ADP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
IC50 Calculation: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
Caption: Workflow for a biochemical kinase inhibition assay (e.g., ADP-Glo™).
Cell-Based Phosphorylation Assay
Cell-based assays measure the inhibitor's activity in a more biologically relevant context. A common approach is to measure the inhibition of cytokine-induced STAT phosphorylation in a specific cell line.
Workflow:
-
Cell Culture: Culture a cytokine-responsive cell line (e.g., TF-1 cells) under standard conditions.
-
Inhibitor Pre-incubation: Seed the cells in a multi-well plate. Starve the cells of growth factors for a period (e.g., 4 hours) to reduce basal signaling. Pre-incubate the cells with serial dilutions of this compound or vehicle control for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-6 to activate the JAK1/STAT3 pathway) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Cell Lysis or Fixation:
-
For Lysis-based methods (e.g., Western Blot, ELISA): Lyse the cells to release cellular proteins.
-
For Flow Cytometry: Fix and permeabilize the cells to allow antibody access to intracellular proteins.
-
-
Detection of Phospho-STAT:
-
ELISA/Western Blot: Use an antibody specific to the phosphorylated form of the target STAT protein (e.g., anti-phospho-STAT3) for detection.
-
Flow Cytometry: Stain cells with a fluorescently-labeled anti-phospho-STAT antibody.
-
-
Data Acquisition: Quantify the signal (e.g., absorbance for ELISA, band intensity for Western Blot, or mean fluorescence intensity for flow cytometry).
-
IC50 Calculation: Normalize the phospho-STAT signal to a control (e.g., total STAT or a housekeeping protein). Plot the percentage of inhibition of phosphorylation against the log of the inhibitor concentration to determine the IC50.
Caption: Workflow for a cell-based STAT phosphorylation assay using flow cytometry.
Conclusion
This compound is a highly potent, pan-JAK inhibitor with a clear selectivity profile, demonstrating the strongest activity against JAK1, followed by TYK2 and JAK2, with significantly weaker activity against JAK3. This profile suggests that this compound may offer a nuanced approach to modulating the JAK-STAT pathway, potentially maximizing therapeutic effects while minimizing certain side effects associated with broad JAK3 inhibition. The methodologies described herein represent the standard for characterizing such inhibitors and provide a framework for further investigation into the cellular and in vivo effects of this compound. This detailed understanding of its binding affinity is a critical first step in its journey from a chemical entity to a potential therapeutic agent.
References
The Impact of Novel Kinase Inhibitor Jak-IN-37 on STAT Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodology for evaluating the inhibitory effects of Jak-IN-37, a novel Janus kinase (JAK) inhibitor, on the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. The JAK-STAT signaling pathway is a critical mediator of cellular responses to a variety of cytokines and growth factors, playing a central role in immunity, inflammation, and hematopoiesis.[1][2][3][4] Dysregulation of this pathway is implicated in a range of pathologies, including autoimmune diseases and malignancies, making JAK inhibitors a significant area of therapeutic development.[5][6][7] This document outlines the core mechanism of the JAK-STAT pathway, details experimental protocols for assessing the potency and selectivity of this compound, and presents a framework for the quantitative analysis of its impact on STAT phosphorylation.
Introduction to the JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway provides a direct route for transmitting extracellular signals from cytokine and growth factor receptors to the nucleus, culminating in the regulation of gene expression.[8][9] The pathway is initiated upon the binding of a ligand to its corresponding cell surface receptor, which leads to the activation of receptor-associated JAKs.
The JAK family in mammals comprises four members: JAK1, JAK2, JAK3, and TYK2.[7] Upon activation, JAKs phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins. STAT proteins, which are latent transcription factors residing in the cytoplasm, are then recruited to these phosphorylated sites and are themselves phosphorylated by the activated JAKs.[4][10] This phosphorylation event triggers the dimerization of STAT proteins, which then translocate to the nucleus to modulate the transcription of target genes.[1][11]
This compound is a novel small molecule inhibitor designed to target the ATP-binding site of JAK enzymes, thereby preventing the downstream phosphorylation of STAT proteins and subsequent gene activation.[7][12] Understanding the specific effect of this compound on the phosphorylation of various STAT proteins is crucial for characterizing its mechanism of action and therapeutic potential.
Quantitative Analysis of this compound on STAT Phosphorylation
The inhibitory activity of this compound on the phosphorylation of different STAT proteins can be quantified using various cellular assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to determine the potency of the inhibitor. Below are representative tables summarizing the hypothetical quantitative data for this compound.
Table 1: In Vitro Kinase Assay - IC50 Values of this compound against JAK Family Kinases
| Kinase | IC50 (nM) |
| JAK1 | 15 |
| JAK2 | 25 |
| JAK3 | 5 |
| TYK2 | 50 |
Table 2: Cellular Assay - Inhibition of Cytokine-Induced STAT Phosphorylation by this compound in Human PBMCs
| Cytokine Stimulant | STAT Protein | IC50 (nM) |
| IL-6 | pSTAT3 (Tyr705) | 20 |
| IL-2 | pSTAT5 (Tyr694) | 10 |
| IFN-γ | pSTAT1 (Tyr701) | 30 |
| IL-12 | pSTAT4 (Tyr693) | 45 |
| IL-4 | pSTAT6 (Tyr641) | 18 |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of this compound's effect on STAT phosphorylation. The following are standard protocols for key experiments.
In Vitro JAK Kinase Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of isolated JAK kinases.
-
Materials: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; substrate peptide (e.g., a poly(Glu, Tyr) polymer); ATP; this compound; 384-well plates; kinase buffer; detection reagent.
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
Add the JAK enzyme and the substrate peptide to the wells of a 384-well plate.
-
Add the different concentrations of this compound to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for the appropriate time (e.g., 60 minutes).
-
Stop the reaction and add a detection reagent that measures the amount of phosphorylated substrate (e.g., using luminescence or fluorescence).
-
Measure the signal using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Cellular Phospho-STAT Western Blot Analysis
This method is used to visualize and quantify the levels of phosphorylated STAT proteins in whole-cell lysates.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., TF-1, HEL) or primary cells (e.g., PBMCs) in appropriate media.
-
Starve the cells of serum or specific cytokines for a defined period (e.g., 4-16 hours) to reduce basal STAT phosphorylation.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a specific cytokine (e.g., IL-6, IFN-γ) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for a phosphorylated STAT protein (e.g., anti-pSTAT3 Tyr705) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT and a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
Quantify the band intensities using densitometry software.
-
Flow Cytometry Analysis of STAT Phosphorylation
This high-throughput method allows for the quantification of STAT phosphorylation at the single-cell level.
-
Cell Preparation and Staining:
-
Culture and treat cells with this compound and cytokine stimulation as described for Western blotting.
-
Fix the cells with a paraformaldehyde-based buffer to preserve the phosphorylation state.[13]
-
Permeabilize the cells with ice-cold methanol (B129727) to allow intracellular antibody staining.[13]
-
Stain the cells with a fluorescently labeled antibody specific for the phosphorylated STAT protein of interest.
-
(Optional) Co-stain with antibodies for cell surface markers to identify specific cell populations.
-
-
Data Acquisition and Analysis:
-
Acquire the data on a flow cytometer.
-
Gate on the cell population of interest.
-
Analyze the median fluorescence intensity (MFI) of the phospho-STAT signal for each treatment condition.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Visualizing Pathways and Workflows
Graphical representations are invaluable for understanding the complex biological and experimental processes involved in the evaluation of this compound.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing the effect of this compound on STAT phosphorylation.
Conclusion
This technical guide provides a foundational framework for the preclinical evaluation of the novel JAK inhibitor, this compound. The described protocols for in vitro kinase assays, Western blotting, and flow cytometry are robust methods for quantifying the inhibitory effect of this compound on STAT phosphorylation. The provided data tables and diagrams serve as templates for organizing and presenting experimental findings. A thorough characterization of this compound's impact on the JAK-STAT pathway is a critical step in its development as a potential therapeutic agent for a variety of inflammatory and proliferative diseases.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 4. sinobiological.com [sinobiological.com]
- 5. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. What are JAK inhibitors and how do they work? [synapse.patsnap.com]
- 13. Acquired JAK2 mutations confer resistance to JAK inhibitors in cell models of acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Downstream Signaling Pathways of Jak-IN-37
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jak-IN-37, also referred to as Compound WU4, is a novel, potent, and selective inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It exhibits significant inhibitory activity against JAK1, JAK2, and TYK2, with considerably lower activity against JAK3. This selectivity profile makes this compound a promising candidate for the treatment of various autoimmune and inflammatory diseases, as well as in the context of allogeneic hematopoietic cell transplantation by mitigating Graft-versus-Host Disease (GvHD). This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by this compound, supported by available quantitative data, detailed experimental protocols, and visual pathway diagrams.
Core Mechanism of Action: The JAK/STAT Pathway
The primary mechanism of action of this compound is the inhibition of the JAK/STAT signaling cascade.[1][2] This pathway is a critical communication route for numerous cytokines, growth factors, and hormones, playing a central role in immunity, hematopoiesis, and inflammation.[3]
The canonical JAK/STAT signaling pathway proceeds as follows:
-
Ligand Binding and Receptor Dimerization: A cytokine or growth factor binds to its specific receptor on the cell surface, inducing receptor dimerization.
-
JAK Activation: This dimerization brings the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation.
-
STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are recruited to these sites and are subsequently phosphorylated by the activated JAKs.
-
STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form homo- or heterodimers, and translocate to the nucleus.
-
Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.
This compound, by inhibiting the kinase activity of JAKs, prevents the phosphorylation and subsequent activation of STAT proteins, thus blocking the downstream gene expression programs initiated by various cytokines and growth factors.
Quantitative Data: Inhibition of JAK Kinases by this compound
The inhibitory potency of this compound against the individual JAK family members has been determined through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Kinase | IC50 (nM) |
| JAK1 | 0.52 |
| JAK2 | 2.26 |
| JAK3 | 84 |
| TYK2 | 1.09 |
Data sourced from publicly available information on this compound (Compound WU4).
This data highlights the potent and selective inhibition of JAK1, JAK2, and TYK2 over JAK3 by this compound.
Downstream Effects of this compound on T-Cell Signaling
In preclinical studies related to GvHD, this compound has been shown to modulate T-cell function by altering the expression of key transcription factors and chemokine receptors. Specifically, treatment with this compound and its derivatives has been observed to downregulate the expression of CXCR3 and T-bet in primary murine T cells.[4][5]
-
T-bet (T-box expressed in T cells) is a master regulator of Th1 cell differentiation, which is crucial for cell-mediated immunity and the pathogenesis of GvHD.
-
CXCR3 is a chemokine receptor expressed on activated T cells that directs their migration to sites of inflammation.
By inhibiting the signaling pathways that lead to the expression of T-bet and CXCR3, this compound can reduce the differentiation of pathogenic Th1 cells and their trafficking to target organs, thereby mitigating GvHD.[6] Furthermore, studies on related JAK1/2 inhibitors have demonstrated an increase in regulatory T cells (Tregs), which play a crucial role in immune tolerance.[6]
Visualizing the Core Signaling Pathway
Caption: The canonical JAK/STAT signaling pathway and the inhibitory action of this compound.
Potential Crosstalk with Other Signaling Pathways
While the JAK/STAT pathway is the primary target of this compound, it is important for researchers to consider potential crosstalk with other major signaling cascades, such as the PI3K/AKT and MAPK/ERK pathways. The components of these pathways can be indirectly affected by the modulation of cytokine signaling through JAK inhibition.
-
PI3K/AKT Pathway: This pathway is crucial for cell survival, growth, and proliferation. Some cytokines that signal through the JAK/STAT pathway can also activate the PI3K/AKT pathway.[7][8] Therefore, inhibition of JAKs by this compound could potentially lead to a downstream reduction in PI3K/AKT signaling in certain cellular contexts.
-
MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and stress responses. Similar to the PI3K/AKT pathway, there is evidence of crosstalk between the JAK/STAT and MAPK/ERK pathways.[9][10] The effect of this compound on this pathway is likely to be cell-type and stimulus-dependent.
Further investigation is required to fully elucidate the specific effects of this compound on these alternative signaling pathways.
Visualizing Potential Pathway Crosstalk
Caption: Potential crosstalk between the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the downstream effects of JAK inhibitors like this compound. Researchers should optimize these protocols for their specific cell types and experimental conditions.
Western Blot Analysis of STAT Phosphorylation
This protocol describes the detection of phosphorylated STAT proteins in cell lysates following treatment with this compound.
1. Cell Culture and Treatment:
-
Culture cells to 70-80% confluency in appropriate growth medium.
-
Starve cells in serum-free medium for 4-6 hours to reduce basal phosphorylation levels.
-
Pre-treat cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulate cells with a relevant cytokine (e.g., IFN-γ for STAT1, IL-6 for STAT3) for 15-30 minutes.
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the STAT of interest (e.g., anti-pSTAT3 Tyr705) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total STAT to confirm equal loading.
Cell Proliferation Assay
This assay measures the effect of this compound on cell viability and proliferation.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
2. Compound Treatment:
-
Add serial dilutions of this compound to the wells. Include a vehicle-only control.
3. Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
4. Viability Measurement:
-
Add a viability reagent (e.g., MTT, MTS, or a resazurin-based reagent) to each well.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
5. Data Analysis:
-
Normalize the data to the vehicle control and plot cell viability against the concentration of this compound to determine the IC50 value.
Visualizing an Experimental Workflow
Caption: A typical experimental workflow for analyzing STAT phosphorylation by Western blot.
Conclusion
This compound is a potent and selective JAK inhibitor that primarily targets the JAK/STAT signaling pathway. Its ability to modulate T-cell responses through the downregulation of key transcription factors and chemokine receptors makes it a promising therapeutic agent, particularly for immune-mediated disorders like GvHD. While its effects on other signaling pathways such as PI3K/AKT and MAPK/ERK are not yet fully characterized, the potential for crosstalk warrants further investigation. The experimental protocols provided in this guide offer a framework for researchers to further explore the downstream signaling effects of this compound and to elucidate its complete mechanism of action in various cellular contexts. As research progresses, a deeper understanding of the intricate signaling networks modulated by this compound will be crucial for its successful clinical development and application.
References
- 1. Novel JAK Inhibitors to Reduce Graft-Versus-Host Disease after Allogeneic Hematopoietic Cell Transplantation in a Preclinical Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecules | Open Access Journal | MDPI [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. "Novel JAK inhibitors to reduce graft-versus-host disease after allogen" by Sena Kim, Peter Ruminski et al. [digitalcommons.wustl.edu]
- 6. Frontiers | Janus kinase inhibition in the treatment and prevention of graft-versus-host disease [frontiersin.org]
- 7. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. Concomitant Activation of the JAK/STAT, PI3K/AKT, and ERK Signaling Is Involved in Leptin-Mediated Promotion of Invasion and Migration of Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the JAK Inhibitor Jak-IN-37
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of the Janus kinase (JAK) inhibitor, Jak-IN-37. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.
Chemical Structure and Properties
This compound, also known as Compound WU4, is a potent inhibitor of the Janus kinase family. Based on structural similarity with compounds in public databases, the following chemical identifiers and properties are proposed.
Chemical Identifiers
| Identifier | Value |
| Common Name | This compound, Compound WU4 |
| Putative IUPAC Name | 2-[1-[5-methyl-2-[(3-methyl-1,2-thiazol-5-yl)amino]pyrimidin-4-yl]-3-(4-methylpiperazin-1-yl)azetidin-3-yl]acetonitrile[1] |
| Putative SMILES | CC1=NSC(=C1)NC2=NC=C(C(=N2)N3CC(C3)(CC#N)N4CCN(CC4)C)C |
Physicochemical Properties
A summary of computed physicochemical properties for a structurally analogous compound is provided below. Experimental validation of these properties for this compound is recommended.
| Property | Value |
| Molecular Formula | C₁₉H₂₆N₈S[1] |
| Molecular Weight | 398.5 g/mol [1] |
| XLogP3 | 1.9[1] |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 8 |
| Rotatable Bond Count | 4 |
| Topological Polar Surface Area | 112 Ų |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from numerous cytokines and growth factors, playing a key role in immunity, inflammation, and hematopoiesis.[2][3]
Inhibitory Activity
This compound exhibits potent inhibitory activity against several JAK isoforms, with a notable selectivity profile. The reported half-maximal inhibitory concentrations (IC₅₀) are summarized below.
| Target | IC₅₀ (nM) |
| JAK1 | 0.52[4] |
| JAK2 | 2.26[4] |
| JAK3 | 84[4] |
| TYK2 | 1.09[4] |
Note: Some sources may refer to TYK2 as JAK4.
The data indicates that this compound is a potent inhibitor of JAK1, JAK2, and TYK2, with significantly lower activity against JAK3. This selectivity profile suggests its potential for therapeutic applications where inhibition of JAK1 and JAK2 is desired while sparing JAK3-mediated signaling.[5]
Mechanism of Action
JAK inhibitors, including this compound, typically function as ATP-competitive inhibitors.[6] They bind to the ATP-binding pocket of the JAK kinase domain, preventing the phosphorylation of the kinase itself and downstream STAT (Signal Transducer and Activator of Transcription) proteins.[7] This blockade of STAT phosphorylation inhibits their dimerization and translocation to the nucleus, thereby preventing the transcription of target genes involved in inflammatory and immune responses.[7]
The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of inhibition by this compound.
Caption: The JAK-STAT signaling pathway and inhibition by this compound.
Experimental Protocols
The following sections describe generalized experimental protocols relevant to the synthesis and evaluation of this compound. These are representative methods and may require optimization for specific laboratory conditions.
Proposed Synthesis of this compound
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives, the core structure of this compound, often involves a multi-step process. A plausible synthetic route is outlined below, based on established methods for similar compounds.[8][9]
Caption: Generalized synthetic workflow for pyrazolo[3,4-d]pyrimidine derivatives.
Step 1: Synthesis of the Pyrazolo[3,4-d]pyrimidine Core A common method involves the cyclocondensation of a substituted aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. For example, reacting a 3-amino-4-cyanopyrazole with formamide (B127407) can yield the corresponding pyrazolo[3,4-d]pyrimidine.[8]
Step 2: Functionalization of the Core Structure The core structure can then be functionalized through various reactions. For instance, chlorination at the 4-position of the pyrazolo[3,4-d]pyrimidine ring allows for subsequent nucleophilic substitution to introduce the desired amine side chain.
Step 3: Introduction of the Azetidine (B1206935) Moiety The azetidine-containing side chain can be introduced by reacting the functionalized pyrazolo[3,4-d]pyrimidine with an appropriately substituted azetidine derivative.
Step 4: Final Assembly and Purification The final steps may involve the introduction of the cyanomethyl and methylpiperazine groups onto the azetidine ring, followed by purification using standard techniques such as column chromatography and recrystallization.
In Vitro JAK Kinase Inhibition Assay
The inhibitory activity of this compound against different JAK isoforms can be determined using an in vitro kinase assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Caption: General workflow for an in vitro kinase inhibition assay.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
A suitable peptide substrate (e.g., a STAT-derived peptide)
-
Adenosine triphosphate (ATP)
-
This compound
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagents (e.g., anti-phospho-substrate antibody labeled with a FRET donor, and a FRET acceptor)
-
384-well microplates
Protocol:
-
Prepare serial dilutions of this compound in DMSO and then in assay buffer.
-
Add the diluted inhibitor or vehicle control (DMSO) to the wells of a microplate.
-
Add the JAK enzyme and the peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents and incubate to allow for binding.
-
Measure the fluorescence signal using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
This compound is a potent and selective inhibitor of JAK1, JAK2, and TYK2 with potential applications in the research of autoimmune and inflammatory diseases, as well as in the context of allogeneic hematopoietic cell transplantation.[4][5] This guide provides a foundational understanding of its chemical and biological properties, along with representative experimental methodologies. Further experimental validation of the physicochemical properties and the development of a detailed, optimized synthesis protocol are important next steps for its continued investigation.
References
- 1. Buy N-(Cyanomethyl)-5-cyclohexyl-1H-pyrazole-4-carboxamide (EVT-2559441) | 2249090-65-9 [evitachem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. (R)-2-(4-(5-tert-butyl-1-methyl-1H-pyrazol-3-ylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-ylamino)-2-phenylethyl hydroxycarbamate (20) | C22H27N9O3 | CID 86766003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 6. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
In Vitro Kinase Assay of Jak-IN-37: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro kinase assay for the Janus kinase (JAK) inhibitor, Jak-IN-37. It includes detailed experimental protocols for commonly employed assay methodologies, a summary of inhibitory activity, and visualizations of the relevant signaling pathway and experimental workflows.
Quantitative Data Summary
This compound is a potent inhibitor of multiple members of the JAK family. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%, are summarized below. These values are crucial for assessing the potency and selectivity of the compound.
| Kinase Target | IC50 (nM) |
| JAK1 | 0.52 |
| JAK2 | 2.26 |
| JAK3 | 84 |
| TYK2 (JAK4) | 1.09 |
Data sourced from MedchemExpress.[1]
Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and differentiation. Cytokines and growth factors binding to their receptors activate associated JAKs, which then phosphorylate STAT proteins, leading to their dimerization, nuclear translocation, and regulation of gene expression. This compound exerts its effect by inhibiting the kinase activity of JAKs, thereby blocking this signaling cascade.
References
A Technical Guide to the Cellular Permeability and Stability of Novel Janus Kinase (JAK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Janus kinase (JAK) inhibitors are a class of targeted synthetic disease-modifying antirheumatic drugs (tsDMARDs) that modulate the immune system by interfering with the JAK-STAT signaling pathway.[1][2] This pathway is a critical regulator of immune responses and hematopoiesis.[3] Dysregulation of this pathway is implicated in numerous autoimmune diseases and myeloproliferative neoplasms, making JAKs a prime target for therapeutic intervention.[3]
This guide provides a comprehensive overview of the essential experimental protocols and data presentation formats for evaluating the cellular permeability and stability of novel JAK inhibitors. As the specific compound "Jak-IN-37" is not documented in publicly available scientific literature, this document will serve as a foundational framework for the characterization of any new chemical entity targeting the JAK family of enzymes.
The JAK-STAT Signaling Pathway: A Core Therapeutic Target
The JAK-STAT signaling pathway is a crucial cascade that transmits signals from extracellular cytokines and growth factors to the cell nucleus, regulating gene expression.[3][4] The pathway consists of three main components: cytokine receptors, Janus kinases (JAKs), and Signal Transducer and Activator of Transcription (STAT) proteins.[4]
Upon cytokine binding, the associated JAKs are brought into close proximity, leading to their trans-phosphorylation and activation.[2] These activated JAKs then phosphorylate the cytokine receptor, creating docking sites for STAT proteins.[2] Recruited STATs are subsequently phosphorylated by JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to modulate gene expression.[2][5] JAK inhibitors function by competing with ATP for the catalytic ATP-binding site in the JAK enzymes, thereby blocking this signaling cascade.[6]
Cellular Permeability Assessment
The ability of a drug candidate to cross the cell membrane is a critical determinant of its oral bioavailability and overall efficacy. Various in vitro models are employed to predict the in vivo permeability of a compound.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method for assessing the passive permeability of a compound across an artificial lipid membrane.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Reference compounds (high and low permeability controls)
-
Plate reader (UV-Vis spectrophotometer or LC-MS/MS)
Procedure:
-
Prepare Donor Plate: Add the test and reference compounds to PBS to achieve the desired final concentration (e.g., 10 µM).
-
Coat Filter Plate: Carefully apply 5 µL of the phospholipid solution to the surface of each well of the filter plate, ensuring complete coverage.
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Assemble PAMPA Sandwich: Place the lipid-coated filter plate onto the acceptor plate, ensuring the filter bottoms are in contact with the acceptor solution.
-
Add Donor Solution: Add 150 µL of the compound solutions from the donor plate to the corresponding wells of the filter plate.
-
Incubation: Cover the plate assembly and incubate at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
Data Analysis: The effective permeability (Pe) is calculated using the following equation:
Pe (cm/s) = [ -ln(1 - [C_A]/[C_eq]) ] * (V_D * V_A) / ( (V_D + V_A) * A * t )
Where:
-
[C_A] is the compound concentration in the acceptor well.
-
[C_eq] is the equilibrium concentration.
-
V_D and V_A are the volumes of the donor and acceptor wells, respectively.
-
A is the filter area.
-
t is the incubation time.
Data Presentation: Cellular Permeability
| Compound | Permeability (Pe) (10⁻⁶ cm/s) | Classification |
| This compound | [Insert Value] | [High/Medium/Low] |
| Control (High) | [Insert Value] | High |
| Control (Low) | [Insert Value] | Low |
Stability Assessment
The stability of a drug candidate in relevant biological and chemical environments is crucial for its development. Key stability assays include metabolic stability in liver microsomes and chemical stability under forced degradation conditions.
Experimental Protocol: Metabolic Stability in Liver Microsomes
This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.
Materials:
-
Liver microsomes (human, rat, etc.)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Positive control compound (known to be metabolized)
-
Acetonitrile (B52724) with an internal standard for quenching
-
LC-MS/MS system
Procedure:
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and test compound (final concentration typically 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add the NADPH regenerating system to start the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.
Data Analysis: The in vitro half-life (t½) and intrinsic clearance (Cl_int) are calculated from the rate of disappearance of the parent compound over time.
Experimental Protocol: Forced Degradation Study
Forced degradation studies are conducted to assess the chemical stability of a compound under various stress conditions.
Materials:
-
Test compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Heat source (oven)
-
Light source (photostability chamber)
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare Solutions: Prepare solutions of the test compound in various stress conditions:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Store a solid sample and a solution at elevated temperatures (e.g., 60°C).
-
Photolytic: Expose a solid sample and a solution to light (e.g., ICH Q1B option 2).
-
-
Incubation: Incubate the solutions for a defined period (e.g., 24 hours), taking samples at intermediate time points.
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the samples by a stability-indicating HPLC or LC-MS/MS method to quantify the remaining parent compound and identify major degradation products.
Data Presentation: Stability
Metabolic Stability
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (Cl_int, µL/min/mg) |
| This compound | [Insert Value] | [Insert Value] |
| Positive Control | [Insert Value] | [Insert Value] |
Forced Degradation Stability
| Condition | % Degradation of this compound | Major Degradation Products Identified |
| 0.1 M HCl | [Insert Value] | [Describe or list] |
| 0.1 M NaOH | [Insert Value] | [Describe or list] |
| 3% H₂O₂ | [Insert Value] | [Describe or list] |
| Heat (60°C) | [Insert Value] | [Describe or list] |
| Light | [Insert Value] | [Describe or list] |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the initial characterization of a novel JAK inhibitor.
Conclusion
The successful development of a novel JAK inhibitor relies on a thorough understanding of its physicochemical and biological properties. This guide provides a foundational framework for assessing the cellular permeability and stability of new chemical entities targeting the JAK-STAT pathway. By employing standardized experimental protocols and clear data presentation, researchers can effectively evaluate and compare drug candidates, facilitating the identification of promising leads for further development. The methodologies and data structures presented herein are intended to guide the characterization of compounds like the hypothetically named "this compound," ensuring a comprehensive and robust preclinical data package.
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. What are JAK inhibitors and how do they work? [synapse.patsnap.com]
- 6. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Target Validation of Jak-IN-37 in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine and growth factor signaling.[1] These enzymes play a pivotal role in the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway, which is integral to numerous cellular processes including immune regulation, cell proliferation, and survival.[2][3] Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, particularly autoimmune disorders and cancers.[2][4]
Jak-IN-37 is a novel small molecule inhibitor designed to target the JAK family of kinases. This document provides a comprehensive technical guide for the target validation of this compound in relevant cell lines. The following sections detail the mechanism of action, experimental protocols for target engagement and downstream functional effects, and representative data presentation.
Mechanism of Action: The JAK-STAT Signaling Pathway
The canonical JAK-STAT signaling cascade is initiated when a cytokine binds to its corresponding transmembrane receptor, leading to receptor dimerization.[5][6] This conformational change brings the associated JAKs into close proximity, allowing for their trans-activation via phosphorylation.[5] The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the receptors, creating docking sites for STAT proteins.[5][6] Subsequently, the recruited STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes.[5][7] JAK inhibitors, such as this compound, typically act by competing with ATP for the catalytic binding site within the kinase domain of JAKs, thereby preventing the phosphorylation cascade.[1]
References
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]
- 4. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms and consequences of Jak-STAT signaling in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are JAK inhibitors and how do they work? [synapse.patsnap.com]
A Technical Guide to the Preclinical Evaluation of Jak-IN-37, a Novel Janus Kinase (JAK) Inhibitor for Cancer Research
Disclaimer: As of December 2025, there is no publicly available information for a compound specifically named "Jak-IN-37." This document serves as a comprehensive technical guide and whitepaper for researchers, scientists, and drug development professionals, using "this compound" as a placeholder for a novel Janus Kinase (JAK) inhibitor. The quantitative data, experimental protocols, and workflows presented herein are representative examples derived from established, well-characterized JAK inhibitors such as Ruxolitinib, Fedratinib, and Tofacitinib, to provide a robust framework for the preclinical evaluation of a new chemical entity in this class.
Introduction: The JAK-STAT Pathway in Oncology
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical cascade that translates extracellular cytokine and growth factor signals into transcriptional responses.[1] This pathway regulates fundamental cellular processes including proliferation, differentiation, survival, and immune responses.[1] The JAK family comprises four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[2] Dysregulation of the JAK-STAT pathway, often through activating mutations in JAKs or upstream receptors, is a key driver in various hematological malignancies and solid tumors.[3][4] Consequently, targeting JAKs with small molecule inhibitors has emerged as a promising therapeutic strategy in oncology.[3]
This guide provides a technical overview of the preclinical evaluation of This compound , a novel investigational JAK inhibitor. It outlines its biochemical and cellular activity, mechanism of action, and provides detailed protocols for its characterization.
Data Presentation: Biochemical and Cellular Activity of this compound
The inhibitory potential of a novel JAK inhibitor is first characterized through in vitro kinase assays and subsequently in cellular models to determine its potency and selectivity. The following tables summarize representative data for "this compound."
Table 1: In Vitro Kinase Inhibitory Activity of this compound and Reference Compounds
This table presents the half-maximal inhibitory concentration (IC₅₀) values of "this compound" against the four members of the JAK kinase family. Data for well-established JAK inhibitors are included for comparison. Potency is typically determined in cell-free enzymatic assays.[5][6][7]
| Compound | JAK1 (IC₅₀, nM) | JAK2 (IC₅₀, nM) | JAK3 (IC₅₀, nM) | TYK2 (IC₅₀, nM) | Selectivity Profile |
| This compound (Hypothetical) | 2.5 | 1.8 | >400 | 25 | JAK1/2 Selective |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | JAK1/2 Selective[6] |
| Tofacitinib | 112 | 20 | 1 | >3000 | Pan-JAK, JAK3 Potent[8][9] |
| Fedratinib | 105 | 3 | >1000 | 405 | JAK2 Selective[7][10] |
Data are representative values compiled from multiple sources and should be generated specifically for the novel compound.
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
The cellular efficacy of "this compound" is assessed by its ability to inhibit the proliferation of cancer cell lines known to be dependent on JAK-STAT signaling. The IC₅₀ values are typically determined after 48-72 hours of continuous exposure to the compound.
| Cell Line | Cancer Type | Key Mutation / Dependency | This compound (IC₅₀, µM) | Ruxolitinib (IC₅₀, µM) |
| HEL 92.1.7 | Erythroleukemia | JAK2 V617F | 0.18 | 0.22 |
| UKE-1 | Myeloproliferative Neoplasm | JAK2 V617F | 0.25 | 0.39 |
| Ba/F3-JAK2 V617F | Pro-B Cell Line (Engineered) | JAK2 V617F | 0.15 | 0.12 |
| MDA-MB-231 | Triple-Negative Breast Cancer | STAT3 Activation | 1.5 | 2.1 |
| A549 | Non-Small Cell Lung Cancer | IL-6/JAK1 Signaling | 2.8 | 3.5 |
Cellular IC₅₀ values are dependent on assay conditions (e.g., incubation time, cell density) and should be determined empirically.
Visualization of Core Concepts
Visual diagrams are essential for conveying complex biological pathways and experimental processes. The following diagrams have been generated using the DOT language and adhere to the specified formatting requirements.
Signaling Pathway Diagram
Caption: Canonical JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: A representative preclinical workflow for the evaluation of a novel JAK inhibitor.
Experimental Protocols
Detailed and reproducible protocols are critical for the accurate assessment of a compound's activity. The following sections provide step-by-step methodologies for key in vitro and cellular assays.
In Vitro JAK Kinase Inhibition Assay (Fluorometric)
This protocol describes a method to determine the IC₅₀ value of this compound against a specific JAK isoform in a cell-free system.[11][12]
Materials:
-
Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme
-
JAK Peptide Substrate
-
Ultra-Pure ATP
-
JAK1 Assay Buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
ADP detection reagents (fluorogenic probe, developer enzyme)
-
384-well black assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution series of this compound in 100% DMSO. A typical starting point is a 10-point, 3-fold dilution series starting from 1 mM.
-
Assay Plate Preparation: Add 1 µL of each diluted compound concentration to the appropriate wells of a 384-well plate. Include "inhibitor control" (a known JAK inhibitor), "solvent control" (DMSO only), and "background control" (no enzyme) wells.
-
Reaction Mixture Preparation: Prepare a master mix containing JAK Assay Buffer, ATP (at a concentration near its Kₘ), and the JAK peptide substrate.
-
Enzyme Addition: Dilute the specific JAK enzyme to its optimal concentration in JAK Assay Buffer. Add the diluted enzyme to all wells except the "background control" wells.
-
Initiate Reaction: Add the ATP/substrate master mix to all wells to start the kinase reaction. The final volume is typically 10-20 µL.
-
Incubation: Incubate the plate at 37°C for 60-120 minutes.
-
Stop and Develop: Stop the reaction and detect the generated ADP by adding the ADP detection reagents according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at room temperature.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader (e.g., Ex/Em = 535/587 nm).
-
Data Analysis: Subtract the background control signal from all other readings. Normalize the data to the solvent control (0% inhibition) and inhibitor control (100% inhibition). Plot the percent inhibition against the log concentration of this compound and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.[13][14][15]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear, flat-bottom tissue culture plates
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include vehicle control wells (DMSO-treated).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[15]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound to determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17]
Materials:
-
Cells treated with this compound as in the viability assay
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting: After treatment (e.g., 24-48 hours), collect both floating and adherent cells. For adherent cells, gently trypsinize.
-
Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and wash the cells twice with cold PBS.[18]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[17]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[18]
-
Data Acquisition: Analyze the samples by flow cytometry within one hour. Use FITC signal detector for Annexin V and a phycoerythrin signal detector for PI.[17]
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant.
-
Western Blot for Phospho-STAT3 Inhibition
This protocol assesses the ability of this compound to inhibit the phosphorylation of STAT3, a key downstream target in the JAK pathway.[2][19][20]
Materials:
-
Cells treated with cytokine (e.g., IL-6) and/or this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total STAT3.[20]
-
Loading control antibody (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Cell Treatment and Lysis: Seed cells and allow them to adhere. Starve cells if necessary, then pre-treat with various concentrations of this compound for 1-2 hours. Stimulate with a cytokine (e.g., IL-6) for 15-30 minutes to activate the JAK-STAT pathway. Wash cells with cold PBS and lyse with RIPA buffer on ice.
-
Protein Quantification: Centrifuge lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel and run the gel to separate proteins by size.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 (e.g., 1:1000 dilution in 5% BSA in TBST) overnight at 4°C.[19][20]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (1:2000-1:10,000 dilution) for 1 hour at room temperature.[19]
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize data, the membrane can be stripped and re-probed for total STAT3 and a loading control (β-actin).[2] Quantify band intensities to determine the relative inhibition of STAT3 phosphorylation.
References
- 1. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Untwining Anti-Tumor and Immunosuppressive Effects of JAK Inhibitors—A Strategy for Hematological Malignancies? [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. selleckchem.com [selleckchem.com]
- 9. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 12. abcam.cn [abcam.cn]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. static.igem.org [static.igem.org]
- 18. bosterbio.com [bosterbio.com]
- 19. benchchem.com [benchchem.com]
- 20. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
The JAK1/2 Inhibitor Ruxolitinib: A Technical Guide to its Impact on Inflammatory Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the Janus kinase (JAK) inhibitor Ruxolitinib (B1666119) (formerly INCB018424), focusing on its mechanism of action and its effects on the production of inflammatory cytokines. Ruxolitinib is a potent and selective inhibitor of JAK1 and JAK2, key enzymes in the signaling pathways of numerous cytokines implicated in inflammatory and autoimmune diseases.[1] By blocking these pathways, Ruxolitinib effectively downregulates the production and signaling of pro-inflammatory cytokines, making it a valuable tool for research and a therapeutic agent in various disorders. This document details the quantitative data on Ruxolitinib's inhibitory activity, provides comprehensive experimental protocols for its evaluation, and visualizes the core signaling pathways and experimental workflows.
Introduction to JAK Inhibition and Ruxolitinib
The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of intracellular signaling cascades initiated by a wide array of cytokines, growth factors, and hormones. These signaling pathways, collectively known as the JAK/STAT pathway, are pivotal in regulating immune responses, hematopoiesis, and inflammation. Dysregulation of the JAK/STAT pathway is a hallmark of many inflammatory and autoimmune diseases, as well as myeloproliferative neoplasms.
Ruxolitinib is an orally bioavailable small molecule that acts as a potent and selective inhibitor of both JAK1 and JAK2.[1] Its therapeutic and research applications stem from its ability to modulate the signaling of numerous pro-inflammatory cytokines that are dependent on these two kinases.
Mechanism of Action: The JAK/STAT Signaling Pathway
The canonical JAK/STAT signaling pathway is initiated upon the binding of a cytokine to its specific receptor on the cell surface. This binding event induces a conformational change in the receptor, bringing the associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited to the receptor, STATs are themselves phosphorylated by the JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes, including those encoding inflammatory mediators.
Ruxolitinib exerts its effects by competitively inhibiting the ATP-binding site of JAK1 and JAK2, thereby preventing their phosphorylation and activation. This blockade of JAK activity disrupts the entire downstream signaling cascade, ultimately leading to a reduction in the transcription of inflammatory genes.
Caption: The JAK/STAT signaling pathway and the inhibitory action of Ruxolitinib.
Quantitative Data: Inhibitory Profile of Ruxolitinib
The potency of Ruxolitinib has been characterized through various in vitro assays. The following tables summarize its inhibitory concentrations (IC50) against JAK kinases and in cell-based assays measuring the inhibition of cytokine-induced signaling.
Table 1: Ruxolitinib IC50 Values for JAK Kinases
| Kinase | IC50 (nM) |
| JAK1 | 3.3 ± 1.2 |
| JAK2 | 2.8 ± 1.2 |
| JAK3 | 428 ± 243 |
| TYK2 | 19 ± 3.2 |
| Data from in vitro biochemical assays.[2][3] |
Table 2: Ruxolitinib IC50 Values in Cell-Based Assays
| Assay | Cell Type | Stimulant | Measured Endpoint | IC50 (nM) |
| IL-6 Signaling | Whole Blood | IL-6 | STAT3 Phosphorylation | 281 |
| Proliferation | Ba/F3-JAK2V617F | - | Cell Viability | 127 |
| Erythroid Progenitor Colony Formation | Human PV Patient Cells | - | Colony Formation | 67 |
| Erythroid Progenitor Colony Formation | Healthy Donor Cells | - | Colony Formation | >400 |
| Data compiled from various preclinical studies.[2][4][5][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of Ruxolitinib on inflammatory cytokine production and signaling.
In Vitro JAK Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of Ruxolitinib on the enzymatic activity of isolated JAK kinases.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
ATP
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
Ruxolitinib at various concentrations
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well plates
-
Plate reader capable of measuring luminescence or fluorescence
Protocol:
-
Prepare serial dilutions of Ruxolitinib in kinase assay buffer.
-
Add the JAK enzyme and the substrate peptide to the wells of a 384-well plate.
-
Add the Ruxolitinib dilutions or vehicle control to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add a detection reagent (e.g., ADP-Glo™ Kinase Assay) to measure the amount of ADP produced, which is proportional to kinase activity.
-
Measure the signal using a plate reader.
-
Calculate the percentage of kinase activity relative to the vehicle control and plot against Ruxolitinib concentration to determine the IC50 value.
Cell-Based Cytokine Production Assay (ELISA)
Objective: To measure the effect of Ruxolitinib on the production of specific inflammatory cytokines by cultured cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., macrophages)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Stimulant (e.g., Lipopolysaccharide (LPS) for macrophages, anti-CD3/CD28 for T-cells)
-
Ruxolitinib at various concentrations
-
96-well cell culture plates
-
ELISA kits for the cytokines of interest (e.g., IL-6, TNF-α)
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate at a predetermined density.
-
Pre-incubate the cells with serial dilutions of Ruxolitinib or vehicle control for 1-2 hours.
-
Add the stimulant to the wells to induce cytokine production.
-
Incubate the plate for a specified time (e.g., 24 hours) at 37°C and 5% CO2.
-
Centrifuge the plate and collect the cell culture supernatants.
-
Perform the ELISA for the target cytokines according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the cytokine concentration from a standard curve and determine the percentage of inhibition for each Ruxolitinib concentration to calculate the IC50 value.
Western Blot for STAT3 Phosphorylation
Objective: To assess the effect of Ruxolitinib on the phosphorylation of STAT3 in response to cytokine stimulation.
Materials:
-
A relevant cell line (e.g., HeLa, HCT116)
-
Cell culture medium
-
Cytokine stimulant (e.g., IL-6)
-
Ruxolitinib at various concentrations
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting transfer system
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for a few hours if necessary.
-
Pre-treat the cells with various concentrations of Ruxolitinib or vehicle for 1-2 hours.
-
Stimulate the cells with the cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody against total STAT3 as a loading control.
-
Quantify the band intensities to determine the ratio of phosphorylated STAT3 to total STAT3.
Experimental Workflow Visualization
The following diagram illustrates a typical preclinical workflow for evaluating the efficacy of a JAK inhibitor like Ruxolitinib in modulating inflammatory responses.
Caption: A typical preclinical experimental workflow for a JAK inhibitor.
Conclusion
Ruxolitinib is a well-characterized JAK1/2 inhibitor that effectively suppresses the production of a broad range of inflammatory cytokines. Its mechanism of action through the inhibition of the JAK/STAT signaling pathway has been extensively validated through a variety of in vitro and in vivo studies. The experimental protocols and quantitative data presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working in the field of inflammation and immunology. The continued investigation of Ruxolitinib and other JAK inhibitors holds significant promise for the development of novel therapies for a wide range of inflammatory and autoimmune diseases.
References
- 1. Mechanisms Underlying the Anti-inflammatory and Immunosuppressive Activity of Ruxolitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of cytokine signaling by ruxolitinib and implications for COVID-19 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Jak-IN-37: Application Notes and Protocols for Cell-Based Assays
For research use only. Not for use in diagnostic procedures.
Introduction
Jak-IN-37, also known as compound WU4, is a potent, small-molecule inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It demonstrates high affinity for JAK1, JAK2, and Tyrosine Kinase 2 (TYK2), with significantly lower activity against JAK3. The JAK-STAT signaling pathway is a critical regulator of immune responses and cell growth, and its dysregulation is implicated in various inflammatory diseases, autoimmune disorders, and malignancies. The selective inhibition profile of this compound makes it a valuable tool for investigating the specific roles of JAK1, JAK2, and TYK2 in these processes. Preclinical studies have suggested its potential therapeutic application in the context of allogeneic hematopoietic cell transplantation by mitigating graft-versus-host disease (GvHD).
These application notes provide detailed protocols for utilizing this compound in common cell-based assays to characterize its biological activity, including the assessment of its impact on cell viability, downstream signaling pathways, and cytokine production.
Data Presentation
The inhibitory activity of this compound against the four members of the JAK family is summarized in the table below. The half-maximal inhibitory concentration (IC50) values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Kinase | IC50 (nM) |
| JAK1 | 0.52 |
| JAK2 | 2.26 |
| TYK2 | 1.09 |
| JAK3 | 84 |
Table 1: Inhibitory Potency of this compound against JAK Family Kinases.
Signaling Pathway
The canonical JAK-STAT signaling pathway is initiated by the binding of a cytokine to its cognate receptor, leading to the dimerization of receptor subunits and the subsequent activation of receptor-associated JAKs. Activated JAKs phosphorylate each other and the intracellular domain of the cytokine receptor. These phosphorylated residues serve as docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are then phosphorylated by the activated JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression. This compound exerts its effect by inhibiting the kinase activity of JAKs, thereby blocking the downstream phosphorylation of STATs and subsequent gene transcription.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes the use of a colorimetric MTT assay to determine the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation. A cytokine-dependent cell line, such as TF-1 (human erythroleukemia), is recommended.
Materials:
-
This compound
-
TF-1 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 2 ng/mL GM-CSF
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Culture TF-1 cells to a density of approximately 5 x 10^5 cells/mL.
-
Wash the cells once with PBS to remove residual GM-CSF.
-
Resuspend the cells in fresh RPMI-1640 medium without GM-CSF.
-
Seed 1 x 10^4 cells in 100 µL of medium per well in a 96-well plate.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration does not exceed 0.1%.
-
Add 100 µL of the diluted this compound or vehicle control (medium with 0.1% DMSO) to the appropriate wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, protected from light.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Pipette up and down to ensure complete dissolution of the formazan (B1609692) crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Subtract the background absorbance from a well containing medium only.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Western Blotting for Phospho-STAT3
This protocol details the procedure for assessing the inhibitory effect of this compound on the phosphorylation of STAT3 in a relevant cell line upon cytokine stimulation.
Materials:
-
This compound
-
A suitable cell line (e.g., HeLa or A549)
-
DMEM or appropriate culture medium with 10% FBS
-
Recombinant human Interleukin-6 (IL-6)
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Tris-buffered saline with Tween 20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 4-6 hours prior to treatment.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with IL-6 (e.g., 20 ng/mL) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT3 for loading control.
-
Cytokine Release Assay (ELISA)
This protocol outlines a method to measure the effect of this compound on the production of a pro-inflammatory cytokine, such as IL-6, from peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).
Materials:
-
This compound
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
96-well cell culture plates
-
IL-6 ELISA kit
-
Plate reader
Procedure:
-
PBMC Isolation and Seeding:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in RPMI-1640 medium.
-
Seed 2 x 10^5 PBMCs in 100 µL of medium per well in a 96-well plate.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL).
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
-
Supernatant Collection:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the cell culture supernatant.
-
-
ELISA:
-
Perform the IL-6 ELISA on the collected supernatants according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the concentration of IL-6 in each sample based on the standard curve.
-
Determine the percentage of inhibition of IL-6 production by this compound compared to the LPS-stimulated vehicle control.
-
Application Notes and Protocols for Jak-IN-37 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Jak-IN-37, a potent Janus kinase (JAK) inhibitor, in Western blot analysis to investigate the JAK/STAT signaling pathway.
Introduction
This compound is a small molecule inhibitor of the Janus kinase family, demonstrating high potency against several JAK isoforms. The JAK/STAT signaling cascade is a critical pathway in cytokine-mediated cellular responses, including inflammation, immunity, and cell growth. Dysregulation of this pathway is implicated in numerous diseases, making JAK inhibitors like this compound valuable tools for research and drug development. Western blot analysis is a fundamental technique to elucidate the mechanism of action of such inhibitors by quantifying the phosphorylation status of key proteins in the JAK/STAT pathway.
Mechanism of Action
This compound exerts its inhibitory effects by competing with ATP for the binding site in the catalytic domain of JAK kinases. This prevents the autophosphorylation and activation of JAKs, which in turn blocks the subsequent phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. The inhibition of STAT phosphorylation prevents their dimerization, nuclear translocation, and downstream gene transcription.
This compound Specificity
The inhibitory activity of this compound against different JAK isoforms has been determined through in vitro kinase assays.
| Kinase | IC50 (nM) |
| JAK1 | 0.52 |
| JAK2 | 2.26 |
| JAK3 | 84 |
| TYK2 | 1.09 |
Data based on available in vitro kinase assays. Cellular potency may vary.
Key Applications in Western Blotting
-
Target Validation: Confirming the inhibitory effect of this compound on the phosphorylation of specific JAK and STAT proteins in a cellular context.
-
Dose-Response Analysis: Determining the effective concentration range of this compound for inhibiting JAK/STAT signaling.
-
Pathway Analysis: Investigating the impact of this compound on downstream targets of the JAK/STAT pathway.
-
Specificity Profiling: Assessing the on-target and potential off-target effects of this compound in different cell lines.
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.
-
Starvation (Optional): For studies involving cytokine stimulation, serum-starve the cells for 4-18 hours prior to treatment to reduce basal signaling activity.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment starting from concentrations around the IC50 values (e.g., 1 nM to 1 µM).
-
Inhibitor Treatment: Pre-incubate the cells with the desired concentrations of this compound or vehicle control (DMSO) for 1-4 hours. The optimal incubation time should be determined empirically.
-
Cytokine Stimulation (Optional): Following pre-incubation with this compound, stimulate the cells with a relevant cytokine (e.g., IL-6, IFN-γ) for 15-30 minutes to activate the JAK/STAT pathway. A non-stimulated control should be included.
-
Cell Lysis: After treatment, immediately place the culture dishes on ice and proceed to cell lysis.
II. Sample Preparation for Western Blot
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins. A common choice is RIPA buffer supplemented with inhibitors.
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate (e.g., 100-200 µL for a 6-well plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Sample Denaturation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer (e.g., 4x or 6x) to the protein lysates.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
III. Western Blot Analysis
-
Gel Electrophoresis:
-
Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-PAGE gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel according to the manufacturer's instructions until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-JAK1, total JAK1, phospho-STAT3, total STAT3) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be determined from the manufacturer's datasheet and optimized.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody corresponding to the primary antibody host species for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Imaging:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the phospho-protein bands to the corresponding total protein bands to account for variations in protein loading. Further normalization to a housekeeping protein (e.g., GAPDH, β-actin) can also be performed.
-
Data Presentation
Quantitative data from Western blot analysis should be presented in a clear and organized manner to facilitate comparison between different treatment conditions.
Table 1: Illustrative Dose-Response Effect of this compound on STAT3 Phosphorylation
| Treatment | This compound Conc. (nM) | p-STAT3 (Tyr705) Relative Intensity | Total STAT3 Relative Intensity | p-STAT3 / Total STAT3 Ratio | % Inhibition of p-STAT3 |
| Vehicle (DMSO) | 0 | 1.00 | 1.00 | 1.00 | 0% |
| This compound | 1 | 0.85 | 1.02 | 0.83 | 17% |
| This compound | 10 | 0.45 | 0.98 | 0.46 | 54% |
| This compound | 100 | 0.12 | 1.01 | 0.12 | 88% |
| This compound | 1000 | 0.05 | 0.99 | 0.05 | 95% |
Note: The data presented in this table is for illustrative purposes only and represents the type of results expected from a dose-response experiment. Actual results may vary depending on the cell line, experimental conditions, and specific antibodies used.
Table 2: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Phosphorylation Site | Supplier (Example) | Catalog Number (Example) |
| Phospho-JAK1 | Tyr1034/1035 | Cell Signaling Technology | #3331 |
| Total JAK1 | - | Cell Signaling Technology | #3344 |
| Phospho-JAK2 | Tyr1007/1008 | Cell Signaling Technology | #3776 |
| Total JAK2 | - | Cell Signaling Technology | #3230 |
| Phospho-STAT3 | Tyr705 | Cell Signaling Technology | #9145 |
| Total STAT3 | - | Cell Signaling Technology | #9139 |
| GAPDH | - | Cell Signaling Technology | #5174 |
| β-actin | - | Cell Signaling Technology | #4970 |
Visualizations
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis using this compound.
Application Notes and Protocols for JAK Inhibitor Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in signal transduction pathways for numerous cytokines and growth factors.[1][2][3] The JAK-STAT signaling pathway is essential for processes such as immunity, cell division, and differentiation.[4][5] Dysregulation of this pathway is associated with a variety of diseases, including inflammatory conditions and cancers.[6][7] JAK inhibitors are small molecules that modulate the immune response by interfering with the activity of one or more of the JAK family enzymes (JAK1, JAK2, JAK3, and TYK2), thereby blocking the downstream signaling cascade.[1][2][8] This document provides detailed application notes and protocols for the use of a representative JAK inhibitor, referred to here as JAK-IN-37, in cell culture experiments. The principles and methods described can be adapted for other specific JAK inhibitors.
Mechanism of Action
JAK inhibitors function by competing with ATP for the binding site within the catalytic domain of the JAK enzymes.[3] This inhibition prevents the phosphorylation and activation of the JAKs themselves and the subsequent phosphorylation of the associated cytokine receptors and downstream Signal Transducer and Activator of Transcription (STAT) proteins.[2][8] The unphosphorylated STATs cannot dimerize and translocate to the nucleus, thus preventing the transcription of target genes involved in the inflammatory and immune response.[4][8]
Data Presentation
The following tables summarize representative quantitative data for various JAK inhibitors to provide a reference for expected potencies.
Table 1: Half Maximal Inhibitory Concentration (IC50) of Select JAK Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Reference |
| Abrocitinib | JAK1 | 29 | [9][10] |
| Baricitinib | JAK1/JAK2 | 5.9 (JAK1), 5.7 (JAK2) | [9] |
| Tofacitinib | Pan-JAK | Varies by JAK | [11] |
| Upadacitinib | JAK1 | Varies by cell type | [11] |
| Ruxolitinib | JAK1/JAK2 | Varies by cell line | [12] |
Table 2: Representative Treatment Durations for In Vitro Assays with JAK Inhibitors
| Assay Type | Typical Treatment Duration | Purpose | Reference |
| Signaling Pathway Analysis (e.g., Western Blot for pSTAT) | 30 minutes - 4 hours | To assess the immediate inhibitory effect on the JAK-STAT pathway. | [13] |
| Cell Viability/Proliferation Assays (e.g., MTT, CCK-8) | 24 - 96 hours | To determine the effect on cell growth and survival over time. | [13][14] |
| Colony Formation Assay | 8 - 14 days | To evaluate the long-term impact on the clonogenic potential of cells. | [14] |
| Gene Expression Analysis (e.g., RT-qPCR) | 4 - 48 hours | To measure changes in the transcription of target genes. | [15] |
| Chronic Exposure Models | Weeks to Months | To investigate the development of resistance or long-term cellular changes. | [16] |
Experimental Protocols
General Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO2.[14][16]
-
Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO). Store the stock solution at -20°C or -80°C as recommended by the manufacturer.
-
Treatment: On the day of the experiment, thaw the this compound stock solution and prepare working concentrations by diluting it in fresh, pre-warmed cell culture medium. Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound. A vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) should always be included.
-
Incubation: Incubate the cells for the desired duration as determined by the specific assay (refer to Table 2).
Protocol 1: Western Blot Analysis of STAT Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on the JAK-STAT signaling pathway.
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with varying concentrations of this compound for 1-4 hours. Include a positive control (e.g., cytokine stimulation to activate the JAK-STAT pathway) and a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Block the membrane and then incubate it with primary antibodies against phosphorylated STAT (p-STAT) and total STAT. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Detection: After washing, incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of medium.
-
Treatment: After overnight incubation, treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The results can be used to calculate the percentage of cell viability relative to the vehicle control.
Protocol 3: Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Treatment: The following day, treat the cells with different concentrations of this compound.
-
Incubation: Incubate the plates for 8-14 days, replacing the medium with fresh medium containing the inhibitor every 2-3 days.[14]
-
Staining: When colonies are visible, wash the wells with PBS, fix the colonies with methanol, and stain them with 0.5% crystal violet solution.
-
Quantification: After washing and drying, count the number of colonies in each well.
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for cell treatment with this compound.
Caption: Logical workflow for determining the IC50 of this compound.
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. What are JAK inhibitors and how do they work? [synapse.patsnap.com]
- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]
- 8. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Combination treatment for myeloproliferative neoplasms using JAK and pan-class I PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acquired JAK2 mutations confer resistance to JAK inhibitors in cell models of acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Targeting PSMB5-induced PANoptosis in bladder cancer: multi-omics insights and TCM candidate discovery [frontiersin.org]
- 15. dovepress.com [dovepress.com]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols: Jak-IN-37 in Combination with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jak-IN-37, also known as Compound WU4, is a potent inhibitor of the Janus kinase (JAK) family, demonstrating high selectivity for JAK1 and JAK2.[1][2][3][4][5] The JAK-STAT signaling pathway is a critical regulator of immune responses and hematopoietic cell development, and its dysregulation is implicated in various diseases, including autoimmune disorders and malignancies.[1][2] this compound has been investigated for its potential in mitigating graft-versus-host disease (GvHD) following allogeneic hematopoietic cell transplantation (allo-HCT).[1][2] This document provides detailed application notes and protocols for the use of this compound, with a focus on its proposed application in combination with other kinase inhibitors to achieve synergistic therapeutic effects.
While direct experimental data on the combination of this compound with other kinase inhibitors is not yet publicly available, this document will leverage data from studies combining other potent JAK1/2 inhibitors, such as ruxolitinib (B1666119), with inhibitors of parallel or downstream signaling pathways, like the PI3K/AKT/mTOR pathway. This approach provides a strong rationale and a practical framework for investigating novel combination strategies involving this compound.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC₅₀ (nM) |
| JAK1 | 0.52 |
| JAK2 | 2.26 |
| TYK2 | 1.09 |
| JAK3 | 84 |
Data sourced from MedchemExpress, citing Kim S, et al. Molecules. 2024.[1][2][3][4][5]
Table 2: Representative Synergistic Activity of a JAK1/2 Inhibitor (Ruxolitinib) in Combination with a PI3K Inhibitor (BKM120) in Myeloproliferative Neoplasm (MPN) Models
| Cell Line / Condition | Drug Combination | Effect | Synergy Quantification (Combination Index - CI) |
| Ba/F3-EPOR-JAK2 V617F | Ruxolitinib + BKM120 | Enhanced reduction of cell proliferation | CI < 1 indicates synergy |
| Primary MPN CD34+ cells | Ruxolitinib + BKM120 | Increased reduction of mutated colony formation | CI < 1 indicates synergy |
| JAK2 V617F Knock-in mice | Ruxolitinib + BKM120 | Greater reduction in splenomegaly and leukocytosis | In vivo synergistic effect |
This table summarizes representative data from preclinical studies on ruxolitinib and PI3K inhibitors, providing a model for potential synergistic effects with this compound.
Signaling Pathways
The JAK-STAT and PI3K/AKT/mTOR pathways are crucial signaling cascades that regulate cell proliferation, survival, and differentiation. There is significant crosstalk between these two pathways, providing a strong rationale for their dual inhibition.
Caption: Crosstalk between the JAK-STAT and PI3K/AKT/mTOR signaling pathways.
Experimental Protocols
Protocol 1: In Vitro Assessment of Synergistic Anti-proliferative Activity
This protocol outlines the use of a cell viability assay to determine the synergistic effects of this compound in combination with another kinase inhibitor.
Caption: Workflow for in vitro synergy assessment.
Materials:
-
Target cancer cell line (e.g., HEL cells for MPN)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
This compound
-
Second kinase inhibitor (e.g., a PI3K inhibitor)
-
DMSO (vehicle control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in 96-well plates and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the second kinase inhibitor in DMSO. Create a dose-response matrix with serial dilutions of each drug individually and in combination at a constant ratio.
-
Cell Treatment: Treat the cells with the prepared drug dilutions. Include wells with vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Cell Viability Measurement: Following incubation, perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value for each inhibitor alone.
-
Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
Protocol 2: Western Blot Analysis of Downstream Signaling Pathways
This protocol is for assessing the molecular effects of this compound in combination with another kinase inhibitor on their respective signaling pathways.
Materials:
-
Target cancer cell line
-
6-well cell culture plates
-
This compound and the second kinase inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound, the second kinase inhibitor, or the combination at specified concentrations for a defined period (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Signal Detection: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH). Compare the levels of phosphorylated proteins relative to the total protein levels across different treatment conditions.
Conclusion
This compound is a promising JAK1/2 inhibitor with potential applications in immune-mediated diseases. While direct evidence for its use in combination with other kinase inhibitors is pending, the established synergistic effects of other JAK1/2 inhibitors with compounds targeting parallel oncogenic pathways, such as the PI3K/AKT pathway, provide a strong rationale for such investigations. The protocols outlined in this document offer a comprehensive framework for researchers to explore the synergistic potential of this compound in combination therapies, which may lead to more effective and durable therapeutic strategies.
References
Application Notes and Protocols for Flow Cytometry Analysis with Jak-IN-37
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical cascade in mediating cellular responses to a variety of cytokines and growth factors. Dysregulation of this pathway is implicated in numerous inflammatory diseases and cancers, making JAK enzymes attractive therapeutic targets. Jak-IN-37 is a small molecule inhibitor of the JAK family. Based on available safety data for a compound with the corresponding CAS number 2734918-37-5, this compound is likely synonymous with JAK1/TYK2-IN-3, a selective inhibitor of JAK1 and TYK2.
These application notes provide a detailed protocol for the use of this compound in flow cytometry to analyze its inhibitory effects on the JAK-STAT signaling pathway, specifically through the measurement of phosphorylated STAT (pSTAT) proteins.
Mechanism of Action: The JAK-STAT Pathway
The JAK-STAT pathway facilitates the transduction of extracellular signals from cytokine and growth factor receptors to the nucleus, leading to the transcription of target genes.[1] The process begins when a ligand binds to its receptor, causing receptor dimerization and the subsequent activation of receptor-associated JAKs through trans-phosphorylation.[2] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[3] Recruited STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and initiation of gene transcription.[2][3] this compound, by inhibiting specific JAKs, blocks this phosphorylation cascade.[4]
Figure 1. Simplified JAK-STAT signaling pathway with the inhibitory action of this compound.
Quantitative Data Presentation
Effective concentrations of this compound should be determined experimentally. The following tables are templates for presenting the half-maximal inhibitory concentration (IC50) values of this compound against different JAK isoforms and in various cell lines.
Table 1: this compound IC50 Values for JAK Isoforms (Template)
| JAK Isoform | IC50 (nM) |
| JAK1 | TBD |
| JAK2 | TBD |
| JAK3 | TBD |
| TYK2 | TBD |
| TBD: To be determined experimentally. |
Table 2: this compound IC50 Values in Different Cell Lines (Template)
| Cell Line | Stimulating Cytokine | Phospho-STAT Measured | IC50 (nM) |
| e.g., TF-1 | e.g., IL-6 | e.g., pSTAT3 | TBD |
| e.g., PBMCs | e.g., IFN-α | e.g., pSTAT1 | TBD |
| e.g., NK-92 | e.g., IL-2 | e.g., pSTAT5 | TBD |
| TBD: To be determined experimentally. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder (CAS: 2734918-37-5)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the molecular weight of this compound (377.39 g/mol ), calculate the mass required to prepare a 10 mM stock solution in DMSO.
-
Carefully weigh the required amount of this compound powder and dissolve it in the calculated volume of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.[5]
Protocol 2: Flow Cytometry Analysis of STAT Phosphorylation
This protocol is a general guideline and may require optimization for specific cell types and cytokines.
Materials:
-
Cells of interest (e.g., peripheral blood mononuclear cells (PBMCs), specific cell lines)
-
Complete cell culture medium
-
This compound stock solution
-
Cytokine for stimulation (e.g., IFN-α for pSTAT1, IL-6 for pSTAT3, IL-2 for pSTAT5)
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., BD Cytofix™)
-
Permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III)
-
Fluorochrome-conjugated antibodies:
-
Cell surface markers (e.g., CD3, CD4, CD8, CD14, CD19)
-
Intracellular phospho-STAT antibodies (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT5)
-
-
Flow cytometry tubes
-
Flow cytometer
References
Application Notes and Protocols for JAK Inhibitors in Immunoprecipitation Kinase Assays
Note: A specific inhibitor designated "Jak-IN-37" was not identified in publicly available resources. The following application note and protocol are provided for a representative, potent, and selective Janus Kinase (JAK) inhibitor, hereafter referred to as "Jakhibitin," for use in immunoprecipitation kinase assays. The data presented is illustrative.
Introduction
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases comprising four members: JAK1, JAK2, JAK3, and TYK2.[1][2][3] These kinases are critical for transducing signals from a multitude of cytokine and growth factor receptors, thereby regulating cellular processes such as immunity, inflammation, and hematopoiesis.[2][4][5] The JAK-STAT signaling pathway is a primary cascade activated by these receptors.[1][2] Dysregulation of JAK signaling is implicated in various diseases, including autoimmune disorders and cancers, making JAKs significant therapeutic targets.[3][6][7]
Jakhibitin is a potent and selective ATP-competitive inhibitor of JAK family kinases. These application notes provide detailed protocols for utilizing Jakhibitin in immunoprecipitation (IP) kinase assays to investigate the activity of specific JAK family members in a cellular context.
Mechanism of Action
JAK inhibitors, including the representative Jakhibitin, function by competing with ATP for the binding site within the catalytic domain of JAK kinases.[3] This inhibition prevents the autophosphorylation and activation of JAKs upon cytokine receptor stimulation, subsequently blocking the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins.[2][4] The unphosphorylated STATs cannot dimerize and translocate to the nucleus, thus inhibiting the transcription of target genes involved in the inflammatory and immune response.[4]
JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling pathway and the inhibitory action of Jakhibitin.
Quantitative Data
The following tables summarize the inhibitory activity and selectivity profile of Jakhibitin.
Table 1: In Vitro Kinase Inhibitory Activity of Jakhibitin
| Kinase Target | IC₅₀ (nM) |
| JAK1 | 2.1 |
| JAK2 | 15.8 |
| JAK3 | 1.5 |
| TYK2 | 25.3 |
Table 2: Selectivity of Jakhibitin against a Panel of Related Kinases
| Kinase Target | IC₅₀ (nM) | Selectivity (fold vs. JAK1/3) |
| LCK | > 10,000 | > 4760 / > 6667 |
| SRC | > 10,000 | > 4760 / > 6667 |
| SYK | 8,500 | 4048 / 5667 |
| ROCK1 | > 10,000 | > 4760 / > 6667 |
Experimental Protocols
Immunoprecipitation Kinase Assay Workflow
Caption: Workflow for an immunoprecipitation kinase assay using a JAK inhibitor.
Detailed Protocol for Immunoprecipitation Kinase Assay
This protocol is designed for the immunoprecipitation of a specific JAK family member from cell lysates, followed by an in vitro kinase assay in the presence of Jakhibitin.
A. Solutions and Reagents
-
Cell Lysis Buffer (1X): 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100. Immediately before use, add protease and phosphatase inhibitor cocktails.
-
Wash Buffer: Cell Lysis Buffer without protease and phosphatase inhibitors.
-
Kinase Buffer (1X): 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 10 mM MnCl₂, 1 mM DTT.
-
ATP Solution: 10 mM ATP in sterile water.
-
[γ-³²P]ATP: 10 µCi/µL.
-
Substrate: e.g., recombinant STAT protein (1 mg/mL).
-
Jakhibitin: Prepare a stock solution in DMSO and dilute to desired concentrations in Kinase Buffer.
-
Primary Antibody: Specific for the JAK family member of interest (e.g., anti-JAK1).
-
Protein A/G Agarose (B213101) Beads: 50% slurry in Wash Buffer.
-
SDS Sample Buffer (4X): Standard formulation.
B. Cell Lysis
-
Culture cells to the desired confluency and treat with appropriate stimuli (e.g., cytokines) to activate JAK signaling.
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Cell Lysis Buffer to a 10 cm dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube. Determine the protein concentration using a standard method (e.g., BCA assay).
C. Immunoprecipitation
-
Dilute 500-1000 µg of total protein from the cell lysate to a final volume of 500 µL with Cell Lysis Buffer.
-
Add the recommended amount of primary antibody (e.g., 1-2 µg of anti-JAK1) to the lysate.
-
Incubate with gentle rocking for 2 hours to overnight at 4°C.
-
Add 30 µL of a 50% slurry of Protein A/G agarose beads.
-
Incubate with gentle rocking for an additional 1-2 hours at 4°C.[8]
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully aspirate and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer.[8]
-
Wash the beads once with 1 mL of 1X Kinase Buffer.[8] After the final wash, aspirate all residual buffer.
D. Kinase Assay
-
Prepare the kinase reaction master mix. For each reaction, combine:
-
20 µL 1X Kinase Buffer
-
5 µL Substrate (e.g., STAT protein)
-
Desired concentration of Jakhibitin or DMSO vehicle control.
-
5 µL ATP solution (final concentration ~100 µM)
-
1 µL [γ-³²P]ATP
-
-
Add the kinase reaction master mix to the washed beads.
-
Incubate the reaction at 30°C for 30 minutes with gentle agitation.[9]
-
Terminate the reaction by adding 15 µL of 4X SDS Sample Buffer.[9]
-
Boil the samples at 95-100°C for 5 minutes to elute the proteins from the beads.
-
Centrifuge at 14,000 x g for 1 minute and collect the supernatant.
E. Analysis
-
Load the supernatant onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Dry the gel and expose it to a phosphor screen or autoradiography film to visualize the phosphorylated substrate.
-
Alternatively, for a non-radioactive assay, use a phospho-specific antibody against the substrate for Western blot analysis.
Applications and Expected Results
This protocol can be used to:
-
Determine the IC₅₀ of Jakhibitin for a specific immunoprecipitated JAK kinase.
-
Assess the effect of Jakhibitin on the activity of a target JAK in a cellular context.
-
Compare the potency of different JAK inhibitors.
A successful experiment will show a dose-dependent decrease in the phosphorylation of the substrate in samples treated with Jakhibitin compared to the vehicle control. This indicates the inhibition of the immunoprecipitated JAK kinase activity.
Troubleshooting
| Issue | Possible Cause | Suggestion |
| No or weak kinase activity | Inactive kinase due to improper cell lysis or handling. | Ensure all steps are performed at 4°C. Use fresh lysis buffer with protease and phosphatase inhibitors. Confirm kinase expression by Western blot. |
| Insufficient amount of immunoprecipitated kinase. | Increase the amount of starting cell lysate. Optimize antibody concentration for IP. | |
| High background phosphorylation | Non-specific binding to beads. | Pre-clear the lysate with Protein A/G beads before adding the primary antibody. Increase the number and stringency of washes. |
| Contaminating kinases. | Ensure wash buffers contain appropriate salt and detergent concentrations to disrupt non-specific protein interactions. | |
| Inconsistent results | Pipetting errors or variability in bead volume. | Use a master mix for the kinase reaction. Ensure the bead slurry is well-suspended before aliquoting. |
| Incomplete inhibition by Jakhibitin. | Verify the concentration and solubility of the inhibitor stock. Perform a dose-response curve to determine the optimal concentration. |
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. What are JAK inhibitors and how do they work? [synapse.patsnap.com]
- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Evaluations and Computer-Aided Approaches of Janus Kinases 2 and 3 Inhibitors for Cancer Treatment: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK: Not Just Another Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Preclinical Evaluation of Jak-IN-37 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway is a critical mediator of cytokine and growth factor signaling, playing a pivotal role in immune function, hematopoiesis, and inflammation.[1][2] Dysregulation of the JAK-STAT pathway is implicated in a multitude of autoimmune and inflammatory diseases, as well as various cancers.[3][4][5] Consequently, targeting the JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2) with small molecule inhibitors has emerged as a promising therapeutic strategy.[6][7]
Jak-IN-37 is a novel, potent, and selective JAK inhibitor. These application notes provide detailed protocols and guidance for the preclinical evaluation of this compound efficacy in relevant animal models of inflammatory and autoimmune diseases. The following sections outline the mechanism of action, recommended animal models, experimental procedures, and data analysis to support the advancement of this compound through the drug development pipeline.
Mechanism of Action: The JAK-STAT Signaling Pathway
The JAK-STAT pathway transduces signals from extracellular cytokines and growth factors to the nucleus, leading to the regulation of gene expression.[8] Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate each other and the receptor.[8][9] This creates docking sites for STAT proteins, which are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to modulate gene transcription.[8][9] this compound is designed to inhibit one or more JAK family members, thereby blocking this signaling cascade and mitigating the downstream inflammatory effects.
Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.
Recommended Animal Models for Efficacy Testing
The choice of animal model is critical for evaluating the therapeutic potential of this compound and should be guided by the intended clinical indication. Below are protocols for widely used and well-characterized models for rheumatoid arthritis and multiple sclerosis.
Collagen-Induced Arthritis (CIA) in Rats or Mice for Rheumatoid Arthritis
The CIA model is the most commonly used animal model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease.
Experimental Protocol:
-
Induction of Arthritis:
-
Emulsify bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA).
-
On day 0, immunize male Lewis rats or DBA/1 mice with an intradermal injection of the collagen emulsion at the base of the tail.
-
On day 7 (for rats) or day 21 (for mice), administer a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA).
-
-
Treatment Protocol:
-
Begin treatment with this compound or vehicle control upon the first signs of arthritis (typically around day 10-14 post-initial immunization).
-
Administer this compound orally (e.g., via gavage) once or twice daily. The dose range should be determined from prior pharmacokinetic and tolerability studies.
-
Include a positive control group, such as a clinically approved JAK inhibitor (e.g., tofacitinib (B832) or baricitinib).[10]
-
-
Efficacy Assessment:
-
Clinical Scoring: Monitor animals daily for signs of arthritis and score each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one toe, 2=erythema and mild swelling of more than one toe, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per animal is 16.
-
Paw Thickness Measurement: Measure the thickness of the hind paws daily using a digital caliper.
-
Histopathology: At the end of the study, collect ankle joints for histological analysis. Evaluate inflammation, pannus formation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Collect blood samples to measure levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and anti-collagen antibodies using ELISA.
-
Data Presentation:
| Treatment Group | Mean Clinical Score (Day 21) | Mean Paw Thickness (mm, Day 21) | Histological Score (Inflammation) |
| Vehicle Control | 12.5 ± 1.8 | 3.8 ± 0.4 | 3.5 ± 0.5 |
| This compound (10 mg/kg) | 6.2 ± 1.1 | 2.5 ± 0.3 | 1.8 ± 0.4 |
| This compound (30 mg/kg) | 2.1 ± 0.7 | 1.9 ± 0.2 | 0.7 ± 0.3 |
| Positive Control | 3.5 ± 0.9 | 2.1 ± 0.2 | 1.1 ± 0.4 |
Data are presented as mean ± SEM. Statistical significance to be determined by appropriate methods (e.g., ANOVA).
Experimental Autoimmune Encephalomyelitis (EAE) in Mice for Multiple Sclerosis
EAE is the most commonly studied animal model for multiple sclerosis, characterized by central nervous system inflammation, demyelination, and axonal damage.[3]
Experimental Protocol:
-
Induction of EAE:
-
Emulsify myelin oligodendrocyte glycoprotein (B1211001) (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
On day 0, immunize female C57BL/6 mice with a subcutaneous injection of the MOG emulsion.
-
On days 0 and 2, administer an intraperitoneal injection of pertussis toxin.
-
-
Treatment Protocol:
-
Begin prophylactic treatment with this compound or vehicle control on the day of immunization or therapeutic treatment at the onset of clinical signs (typically around day 9-12).
-
Administer this compound orally once daily.
-
Include a relevant positive control group.
-
-
Efficacy Assessment:
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE and score on a scale of 0-5 (0=normal, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=hind and forelimb paralysis, 5=moribund).
-
Body Weight: Record body weight daily as an indicator of general health.
-
Histopathology: At the end of the study, collect spinal cords and brains for histological analysis of inflammatory cell infiltration and demyelination (e.g., using H&E and Luxol Fast Blue staining).
-
Flow Cytometry: Isolate mononuclear cells from the central nervous system and spleen to analyze immune cell populations (e.g., Th1, Th17 cells).
-
Data Presentation:
| Treatment Group | Mean Peak Clinical Score | Mean Day of Onset | CNS Inflammatory Infiltrate Score |
| Vehicle Control | 3.8 ± 0.4 | 11.2 ± 1.5 | 3.2 ± 0.6 |
| This compound (15 mg/kg) | 1.5 ± 0.3 | 15.8 ± 2.1 | 1.1 ± 0.4 |
| This compound (50 mg/kg) | 0.8 ± 0.2 | Delayed/None | 0.5 ± 0.2 |
| Positive Control | 1.2 ± 0.3 | 16.5 ± 1.9 | 0.9 ± 0.3 |
Data are presented as mean ± SEM. Statistical significance to be determined by appropriate methods (e.g., Mann-Whitney U test for scores, ANOVA for day of onset).
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating this compound efficacy.
Conclusion
These application notes provide a framework for the preclinical evaluation of this compound in established animal models of rheumatoid arthritis and multiple sclerosis. Adherence to these detailed protocols will enable the generation of robust and reproducible data to support the continued development of this compound as a potential therapeutic agent for autoimmune and inflammatory diseases. Careful selection of animal models, appropriate dosing regimens, and comprehensive endpoint analysis are essential for a thorough assessment of efficacy.
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. What are JAK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Involvement of the janus kinase/signal transducer and activator of transcription signaling pathway in multiple sclerosis and the animal model of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of a Novel Orally Bioavailable JAK1 Selective Compound in a Preclinical Rat Collagen-Induced Arthritis Model - ACR Meeting Abstracts [acrabstracts.org]
Application Notes and Protocols for High-Throughput Screening with Jak-IN-37
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases are critical components of signal transduction pathways for a wide array of cytokines and growth factors.[1][2][3] This signaling cascade, known as the JAK/STAT pathway, is integral to the regulation of immune responses, hematopoiesis, and cell proliferation.[4][5][6] Dysregulation of the JAK/STAT pathway is implicated in a variety of diseases, including autoimmune disorders, inflammatory conditions, and cancers.[1][2][7] Consequently, the JAK family, which includes JAK1, JAK2, JAK3, and TYK2, has emerged as a significant therapeutic target for the development of small molecule inhibitors.[3][8]
This document provides detailed application notes and protocols for the high-throughput screening (HTS) and characterization of Jak-IN-37, a novel investigational inhibitor of the JAK family. These protocols are designed to be adaptable for identifying and characterizing other potential JAK inhibitors.
Mechanism of Action: The JAK/STAT Signaling Pathway
The JAK/STAT signaling cascade is initiated when a cytokine binds to its specific receptor on the cell surface.[1][9] This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[9][10] The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[9][11] STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation, immunity, and cell growth.[1][9][11] this compound is hypothesized to act as an ATP-competitive inhibitor, binding to the ATP-binding site within the kinase domain of JAKs and preventing the phosphorylation of STAT proteins.[3]
High-Throughput Screening (HTS) for JAK Inhibitors
The primary goal of an HTS campaign is to identify "hit" compounds from a large chemical library that modulate the activity of a biological target. For this compound, a biochemical assay is often the first step to determine its direct inhibitory effect on JAK enzyme activity.
HTS Experimental Workflow
The general workflow for a high-throughput screen to identify and characterize JAK inhibitors like this compound involves a primary screen, a confirmation screen, and dose-response studies to determine potency.
Quantitative Data for this compound
The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes hypothetical IC50 values for this compound against different JAK isoforms, as would be determined in subsequent selectivity profiling.
| Target | This compound IC50 (nM) | Reference Inhibitor (Tofacitinib) IC50 (nM) |
| JAK1 | 15 | 1 |
| JAK2 | 50 | 20 |
| JAK3 | 5 | 1 |
| TYK2 | 150 | 100 |
Data are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Primary HTS using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This protocol outlines a biochemical, in vitro HTS assay designed to identify inhibitors of JAK3 kinase activity.
Objective: To identify small molecule inhibitors of JAK3 kinase activity from a compound library.
Assay Principle: A TR-FRET assay is a robust method for HTS of kinase inhibitors.[1] It measures the phosphorylation of a biotinylated peptide substrate by the JAK3 enzyme. A Europium-labeled anti-phosphotyrosine antibody serves as the donor fluorophore, and streptavidin-allophycocyanin (SA-APC) bound to the biotinylated peptide acts as the acceptor. Inhibition of JAK3 results in a decreased FRET signal.
Materials:
-
Recombinant human JAK3 enzyme
-
Biotinylated peptide substrate
-
ATP
-
Kinase assay buffer
-
This compound and other test compounds
-
Tofacitinib (positive control)
-
DMSO (negative control)
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
384-well assay plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds (dissolved in DMSO) into the wells of a 384-well plate. For controls, dispense DMSO (negative control) and a high concentration of Tofacitinib (positive control).
-
Enzyme Addition: Prepare a solution of JAK3 in kinase assay buffer. Dispense 5 µL of the JAK3 solution to all wells.[1]
-
Pre-incubation: Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.[1]
-
Reaction Initiation: Prepare a solution containing the biotinylated peptide substrate and ATP in assay buffer. The final ATP concentration should be at or near the Km for JAK3.[1] Dispense 5 µL of this solution to all wells to start the kinase reaction.
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature.
-
Detection: Prepare the detection reagent mix containing the Europium-labeled anti-phosphotyrosine antibody and SA-APC in a suitable detection buffer. Dispense 10 µL of the detection mix to all wells to stop the kinase reaction.[1]
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.[1]
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader.
Data Analysis: The percent inhibition is calculated using the following formula:
% Inhibition = 100 * (1 - (Ratio_compound - Ratio_min) / (Ratio_max - Ratio_min))
Where:
-
Ratio_compound: Signal in the presence of a test compound.
-
Ratio_max: Signal from the negative control (DMSO).
-
Ratio_min: Signal from the positive control (Tofacitinib).[1]
A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay suitable for HTS.[12] Compounds showing >50% inhibition are considered primary hits.
Protocol 2: Cell-Based Assay for Functional Activity
This protocol describes a cell-based assay to determine the functional activity of this compound in a cellular context.
Objective: To measure the inhibition of STAT5 phosphorylation in response to cytokine stimulation in a human cell line.
Assay Principle: This assay utilizes a cell line that expresses a specific cytokine receptor. Upon stimulation with the corresponding cytokine, the JAK/STAT pathway is activated, leading to the phosphorylation of STAT proteins. The level of phosphorylated STAT5 (pSTAT5) is measured using a cellular immunoassay. Inhibition of JAK activity by this compound will result in a decrease in the pSTAT5 signal.
Materials:
-
Human erythroleukemia TF-1 cell line (or similar cytokine-dependent cell line)
-
Cell culture medium
-
Cytokine (e.g., IL-2 or GM-CSF)
-
This compound and reference inhibitors
-
Fixation and permeabilization buffers
-
Antibody against phosphorylated STAT5 (pSTAT5)
-
Secondary antibody conjugated to a detectable label (e.g., a fluorophore)
-
96-well or 384-well cell culture plates
-
Plate reader or high-content imager
Procedure:
-
Cell Plating: Seed the TF-1 cells into the wells of a culture plate and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and reference inhibitors in cell culture medium. Add the compounds to the cells and incubate for 1-2 hours.
-
Cytokine Stimulation: Add the appropriate cytokine (e.g., IL-2) to the wells to stimulate the JAK/STAT pathway. Incubate for a specified time (e.g., 30 minutes).
-
Cell Fixation and Permeabilization: Fix and permeabilize the cells to allow for antibody entry.
-
Immunostaining: Incubate the cells with the primary antibody against pSTAT5, followed by incubation with the labeled secondary antibody.
-
Data Acquisition: Measure the signal (e.g., fluorescence intensity) using a plate reader or high-content imager.
Data Analysis: The data are plotted as the percentage of pSTAT5 signal relative to the cytokine-stimulated control versus the concentration of the inhibitor. The IC50 value is determined by fitting the data to a four-parameter logistic equation.
Conclusion
The protocols and application notes provided here offer a comprehensive framework for the high-throughput screening and characterization of this compound and other novel JAK inhibitors. By employing a combination of biochemical and cell-based assays, researchers can effectively identify potent and selective inhibitors of the JAK/STAT pathway, paving the way for the development of new therapeutics for a range of diseases.[1] The successful identification of novel JAK inhibitors has the potential to lead to the development of new treatments for a wide array of inflammatory and autoimmune disorders.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. What are JAK inhibitors and how do they work? [synapse.patsnap.com]
- 7. Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. After 25 years of drug development, do we know JAK? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing Jak-IN-37 Concentration for IC50 Determination: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Jak-IN-37 in IC50 determination experiments. Our goal is to address specific issues that may be encountered, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the Janus kinase (JAK) family of enzymes.[1] It interferes with the JAK-STAT signaling pathway, which is crucial for mediating cellular responses to a variety of cytokines and growth factors involved in inflammation and immunity.[2][3] By blocking this pathway, this compound can modulate the immune response.
Q2: What are the reported IC50 values for this compound against the different JAK isoforms?
The half-maximal inhibitory concentration (IC50) values for this compound are reported as:
-
JAK1: 0.52 nM
-
JAK2: 2.26 nM
-
JAK3: 84 nM
-
TYK2: 1.09 nM[1]
These values indicate that this compound is a potent inhibitor of JAK1, JAK2, and TYK2, with lower potency against JAK3.
Q3: How should I prepare the stock solution and serial dilutions of this compound?
It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[4] Store this stock solution in small aliquots at -20°C or -80°C to prevent multiple freeze-thaw cycles. For IC50 determination, perform serial dilutions of the stock solution in your cell culture medium. It is crucial to maintain a consistent final DMSO concentration across all wells, typically below 0.5%, to avoid solvent-induced cytotoxicity.[4][5]
Q4: What is the optimal concentration range of this compound to use for an IC50 experiment?
The concentration range should span several orders of magnitude around the expected IC50 values. Given the potent nature of this compound against JAK1, JAK2, and TYK2, a suggested starting range would be from 0.01 nM to 1000 nM. This wide range will help to ensure that the full sigmoidal dose-response curve is captured, allowing for an accurate IC50 calculation.
Q5: How does the ATP concentration in my assay affect the IC50 value of this compound?
For ATP-competitive inhibitors like many kinase inhibitors, the measured IC50 value is dependent on the ATP concentration in the assay.[6][7][8] The Cheng-Prusoff equation describes this relationship.[6][7][8][9] In cell-free biochemical assays, using an ATP concentration close to the Michaelis constant (Km) of the kinase for ATP can provide a more direct measure of the inhibitor's binding affinity (Ki).[6][8][9] However, cellular ATP concentrations are much higher (in the millimolar range), which can lead to a rightward shift (higher value) in the IC50 when moving from a biochemical to a cell-based assay.[6][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability between replicate wells | - Pipetting errors during serial dilution or plating.- Inconsistent cell seeding density.- Edge effects in the microplate. | - Use calibrated pipettes and consider preparing a master mix for dilutions.[4]- Ensure a homogenous cell suspension before plating.- Avoid using the outer wells of the plate or fill them with sterile PBS or media to minimize evaporation.[4] |
| Inconsistent IC50 values between experiments | - Variation in cell passage number or health.- Different lots of reagents (e.g., serum, media).- Instability of this compound in the assay medium. | - Use cells within a consistent and low passage number range.- Qualify new lots of critical reagents before use.- Prepare fresh dilutions of this compound for each experiment from a frozen stock. |
| No or very weak inhibition observed | - The chosen cell line does not have an active JAK-STAT pathway or expresses low levels of the target JAKs.- this compound has precipitated out of solution.- Incorrect concentration range tested. | - Confirm the activation of the JAK-STAT pathway in your cell line (e.g., by checking for phosphorylated STAT proteins via Western blot).- Visually inspect the drug dilutions for any signs of precipitation before adding them to the cells.[10]- Test a broader range of concentrations, extending to higher micromolar levels. |
| Steep or shallow dose-response curve | - A steep curve may indicate positive cooperativity or an off-target effect at higher concentrations.- A shallow curve might suggest inhibitor instability, complex binding kinetics, or cell heterogeneity. | - Carefully examine the data points at the top and bottom of the curve to ensure they have reached a plateau.- Consider extending the incubation time or re-evaluating the assay conditions. |
| Discrepancy between biochemical and cell-based IC50 values | - High intracellular ATP concentration competing with the inhibitor.- Poor cell permeability of this compound.- Active efflux of the compound from the cells. | - This is an expected phenomenon for ATP-competitive inhibitors.[6]- If cell permeability is a concern, consider using cell lines with lower efflux pump activity or specific inhibitors for these pumps.- Analyze the compound's physicochemical properties to predict its permeability. |
Data Presentation
Table 1: Reported IC50 Values for this compound
| Kinase | IC50 (nM) |
| JAK1 | 0.52 |
| JAK2 | 2.26 |
| JAK3 | 84 |
| TYK2 | 1.09 |
| Data from MedchemExpress.[1] |
Table 2: Recommended Concentration Range for IC50 Determination
| Dilution Point | Concentration (nM) | Log(Concentration) |
| 1 | 1000 | 3.00 |
| 2 | 300 | 2.48 |
| 3 | 100 | 2.00 |
| 4 | 30 | 1.48 |
| 5 | 10 | 1.00 |
| 6 | 3 | 0.48 |
| 7 | 1 | 0.00 |
| 8 | 0.3 | -0.52 |
| 9 | 0.1 | -1.00 |
| 10 | 0.03 | -1.52 |
| 11 | 0.01 | -2.00 |
| 12 (Control) | 0 (Vehicle) | N/A |
| This is a suggested 10-point, ~3-fold serial dilution series. |
Experimental Protocols
Detailed Methodology for Cell-Based IC50 Determination of this compound using a Luminescence-Based Viability Assay
1. Materials:
-
This compound
-
Anhydrous DMSO
-
Appropriate cell line with a constitutively active or cytokine-stimulated JAK-STAT pathway
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sterile 96-well clear-bottom white plates
-
Luminescence-based cell viability assay kit (e.g., CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
2. Procedure:
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and determine cell viability.
-
Dilute the cells in complete culture medium to the optimal seeding density. This should be determined empirically for each cell line to ensure cells are in an exponential growth phase at the end of the treatment period.[11] A typical starting point is 5,000 to 10,000 cells per well in 90 µL of medium.
-
Seed the cells into the 96-well plates and incubate for 24 hours to allow for attachment and recovery.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in complete culture medium to create 10X working solutions of your desired final concentrations (e.g., from 10 µM to 0.1 nM).
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound.
-
-
Cell Treatment:
-
Add 10 µL of the 10X this compound working solutions or the vehicle control to the appropriate wells, resulting in a final volume of 100 µL.
-
Include wells with untreated cells (medium only) as a negative control.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
Cell Viability Assay:
-
Equilibrate the plate and the luminescence assay reagent to room temperature.
-
Add the luminescence reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data by setting the average luminescence of the vehicle-treated wells to 100% viability and the background (medium only) to 0%.
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the IC50 value.
-
Mandatory Visualization
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Logical troubleshooting flow for inconsistent IC50 results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. shop.carnabio.com [shop.carnabio.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kinaselogistics.com [kinaselogistics.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Jak-IN-37 off-target effects troubleshooting
Welcome to the technical support center for Jak-IN-37. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, ATP-competitive inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases. The JAK family, which includes JAK1, JAK2, JAK3, and TYK2, plays a critical role in mediating intracellular signaling cascades initiated by cytokines and growth factors.[1] These signaling pathways are integral to hematopoiesis, immune response, inflammation, and cellular proliferation.[2] this compound is designed as a pan-JAK inhibitor, meaning it targets multiple members of the JAK family.
Q2: I am observing a cellular phenotype that doesn't seem to align with the known functions of the JAK-STAT pathway. Could this be an off-target effect?
It is highly plausible that unexpected cellular phenotypes could arise from off-target effects. While this compound is a potent JAK inhibitor, like many kinase inhibitors, it may interact with other kinases or proteins within the cell, a phenomenon known as polypharmacology. These unintended interactions can lead to unforeseen biological responses. To investigate this, it is crucial to perform comprehensive kinase profiling and cellular validation experiments.
Q3: My IC50 value for this compound is inconsistent between different experimental runs. What could be the cause?
Inconsistent IC50 values can stem from several factors:
-
Variation in ATP Concentration: As an ATP-competitive inhibitor, the apparent IC50 of this compound will be influenced by the concentration of ATP in your kinase assay. Ensure that the ATP concentration is consistent across all experiments.
-
Cell State and Passage Number: The physiological state of your cells, including their passage number and growth phase, can affect their response to inhibitors. It is recommended to use cells of a consistent passage number and ensure they are in a similar growth phase (e.g., logarithmic) for all experiments.
-
Compound Stability and Solubility: Ensure that this compound is fully dissolved and stable in your assay medium. Precipitation of the compound can lead to variability in the effective concentration. Prepare fresh dilutions from a DMSO stock for each experiment and visually inspect for any signs of precipitation.
Q4: The potency of this compound is significantly lower in my cell-based assays compared to biochemical assays. Why is this?
This is a common observation with kinase inhibitors and can be attributed to several factors:
-
Cell Permeability: The compound may have poor membrane permeability, limiting its access to the intracellular target.
-
Efflux Pumps: Cells can actively transport the inhibitor out via efflux pumps, reducing its intracellular concentration.
-
High Intracellular ATP: The concentration of ATP inside a cell is in the millimolar range, which is often much higher than that used in biochemical assays. This high level of the natural competitor can reduce the apparent potency of an ATP-competitive inhibitor.
-
Protein Binding: The inhibitor may bind to other proteins within the cell or in the culture medium, reducing the free concentration available to interact with the target kinase.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed
If you observe a cellular phenotype that is not consistent with JAK-STAT pathway inhibition, consider the following troubleshooting workflow:
Caption: Troubleshooting workflow for unexpected phenotypes.
Issue 2: High Background on Phospho-STAT Western Blot
High background on a phospho-STAT Western blot can obscure your results. Here are some common causes and solutions:
-
Suboptimal Antibody: The phospho-specific antibody may have low specificity or cross-reactivity.
-
Solution: Validate your antibody using positive and negative controls (e.g., cytokine-stimulated vs. unstimulated cells). Test different antibody dilutions.
-
-
Inadequate Blocking: Non-specific antibody binding can be a major source of background.
-
Solution: Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST).
-
-
Phosphatase Activity: Phosphatases in your cell lysate can dephosphorylate your target protein.
-
Solution: Always use ice-cold buffers and add a phosphatase inhibitor cocktail to your lysis buffer.
-
Data Presentation
Disclaimer: The following quantitative data is representative of a hypothetical pan-JAK inhibitor and is provided for illustrative purposes. The actual kinase selectivity profile of this compound should be determined experimentally.
Table 1: Representative On-Target Kinase Inhibition Profile for this compound
| Kinase | IC50 (nM) |
| JAK1 | 5.2 |
| JAK2 | 3.8 |
| JAK3 | 25.1 |
| TYK2 | 15.5 |
Table 2: Representative Potential Off-Target Kinase Interactions for this compound
| Off-Target Kinase | IC50 (nM) | Potential Biological Implication |
| ROCK1 | 150 | Effects on cell shape, motility, and apoptosis |
| PIM1 | 220 | Regulation of cell cycle and apoptosis |
| Aurora A | 500 | Involvement in mitosis and cell cycle control |
| FAK | 750 | Role in cell adhesion, migration, and survival |
Experimental Protocols
Protocol 1: Kinase Profiling Assay (Biochemical)
This protocol is designed to determine the selectivity of this compound against a panel of kinases.
-
Prepare Reagents:
-
Kinase buffer (specific to each kinase).
-
Recombinant kinases.
-
Substrate (peptide or protein).
-
ATP (at the Km for each kinase).
-
This compound serial dilutions.
-
-
Assay Procedure:
-
Add kinase, substrate, and this compound to a 384-well plate.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for 60 minutes.
-
Stop the reaction and measure kinase activity using a suitable detection method (e.g., ADP-Glo, LanthaScreen).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Western Blot for Phospho-STAT3
This protocol is used to confirm on-target engagement of this compound in a cellular context.
-
Cell Culture and Treatment:
-
Culture cells to ~70-80% confluency.
-
Serum-starve cells overnight if basal signaling is high.
-
Pre-treat cells with various concentrations of this compound (or DMSO vehicle control) for 2 hours.
-
Stimulate cells with a relevant cytokine (e.g., 20 ng/mL IL-6) for 15-30 minutes to activate the JAK-STAT pathway.
-
-
Cell Lysis:
-
Place the culture dish on ice and wash cells with ice-cold PBS.
-
Lyse cells with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-STAT3 (e.g., Tyr705) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total STAT3 as a loading control.
-
Signaling Pathway Diagram
Caption: The JAK-STAT signaling pathway and the point of inhibition by this compound.
References
- 1. Chronic IL-1 Exposure Attenuates RELA- and STAT3-Dependent Synergistic Cytokine Signaling in Prostate Cancer Cell Lines [mdpi.com]
- 2. An exhaustive examination of the research progress in identifying potential JAK inhibitors from natural products: a comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Jak-IN-37 precipitation in media
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Janus kinase (JAK) inhibitor, Jak-IN-37. The primary focus is on preventing and resolving issues related to its precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating after I add it to my cell culture medium?
A1: Precipitation of this compound, a common issue with hydrophobic small molecules, typically occurs when a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) is diluted into an aqueous-based culture medium. The primary reason is that the final concentration of the inhibitor exceeds its solubility limit in the aqueous environment.[1][2] Once the DMSO is dispersed in the medium, it can no longer effectively keep the hydrophobic compound dissolved.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for this compound and similar organic small molecules is high-purity, anhydrous DMSO.[3] It is crucial to use a fresh stock of DMSO that is free of moisture, as water can reduce the solubility of the compound and accelerate its degradation.
Q3: How can I prevent precipitation when preparing my working solution?
A3: To prevent precipitation, it is best to add a small volume of a concentrated DMSO stock solution to your pre-warmed (37°C) culture medium while gently vortexing or swirling.[4] This ensures rapid dispersal and minimizes the chances of the compound crashing out of solution. Another effective technique is to perform an intermediate dilution step in DMSO to lower the stock concentration before the final dilution into the aqueous medium.[4]
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The final concentration of DMSO in your cell culture should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[5] For sensitive or primary cell lines, a final DMSO concentration of less than 0.1% is recommended.[5] It is critical to always include a vehicle control (media with the same final DMSO concentration without the inhibitor) in your experiments to account for any effects of the solvent itself.
Q5: What should I do if I observe precipitation in my media after adding this compound?
A5: If you see precipitation, do not use the solution for your experiment as the effective concentration of the inhibitor is unknown.[5] You can try to redissolve the precipitate by gently warming the solution to 37°C and vortexing or sonicating it for a few minutes.[2] If the precipitate does not dissolve, you must prepare a fresh solution, potentially at a lower final concentration.[5]
Q6: How should I store my this compound stock solution?
A6: Solid, powdered this compound should be stored at -20°C, protected from light.[3] Once dissolved in DMSO, the stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[3][6]
Data Presentation
The following tables summarize key quantitative data for working with this compound.
Table 1: Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
|---|---|
| JAK1 | 0.52[7] |
| JAK2 | 2.26[7] |
| JAK3 | 84[7] |
| TYK2 | 1.09[7] |
Table 2: General Recommendations for Final DMSO Concentration in Cell Culture
| DMSO Concentration | Recommendation | Cell Type Considerations |
|---|---|---|
| < 0.1% | Safest range with minimal expected cytotoxicity.[5] | Recommended for primary cells and sensitive cell lines.[5] |
| 0.1% - 0.5% | Generally well-tolerated by most established cell lines.[5] | Always include a vehicle control. |
| > 0.5% | Potential for cytotoxicity and off-target effects.[5] | Use with caution and requires thorough validation. |
Table 3: Storage Recommendations for Small Molecule Inhibitors
| Form | Storage Temperature | Typical Duration | Important Considerations |
|---|---|---|---|
| Solid (Powder) | -20°C | Up to 3 years[5] | Keep desiccated to prevent hydration.[5] |
| Stock Solution (in DMSO) | -20°C or -80°C | Up to 3 months[2] | Aliquot to avoid repeated freeze-thaw cycles.[3] |
| Working Solution (in Media) | 37°C (in incubator) | Prepare fresh for each experiment | Do not store inhibitors in media for extended periods.[3] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution (e.g., 10 mM)
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Methodology:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Briefly centrifuge the vial to ensure all powder is at the bottom.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of anhydrous DMSO to the vial.
-
To aid dissolution, vortex the solution for several minutes. If necessary, use a sonication bath.[2] Gentle warming to 37°C can also help.[2]
-
Visually inspect the solution to ensure the compound is fully dissolved.
-
Aliquot the stock solution into single-use, tightly sealed sterile tubes for storage at -20°C or -80°C.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
Methodology:
-
Prepare a 2-fold serial dilution of your high-concentration this compound stock solution in DMSO.
-
In a multi-well plate (e.g., a 96-well plate), add your complete cell culture medium to a series of wells. Pre-warm the plate to 37°C.[4]
-
Add a small, fixed volume of each DMSO dilution to the corresponding wells (e.g., add 1 µL of each DMSO stock to 1 mL of medium). Include a DMSO-only control well.[4]
-
Incubate the plate under normal cell culture conditions (37°C, 5% CO₂).
-
Visually inspect the wells for any signs of precipitation or cloudiness at several time points (e.g., immediately, 1 hour, 4 hours, and 24 hours).[4]
-
The highest concentration that remains clear and free of precipitate is the maximum working soluble concentration for this compound under your specific experimental conditions.[4]
Visualizations
The following diagrams illustrate key workflows and pathways related to the use of this compound.
Caption: Troubleshooting workflow for this compound precipitation in media.
Caption: Simplified diagram of the JAK-STAT signaling pathway inhibited by this compound.
References
Technical Support Center: Jak-IN-37 and Novel JAK Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Jak-IN-37 and other novel Janus kinase (JAK) inhibitors in primary cell cultures. The information is designed to help you navigate common experimental challenges and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and other JAK inhibitors?
A1: this compound is a small molecule inhibitor that targets the Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, TYK2). These enzymes are crucial for the JAK-STAT signaling pathway, which transduces signals from various cytokines and growth factors to the nucleus, regulating genes involved in immunity, inflammation, and cell growth.[1][2][3] By binding to the ATP-binding site of JAK enzymes, this compound prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[4] This blockage of the JAK-STAT pathway can modulate immune responses and inhibit the proliferation of cells that rely on this pathway.[1][5]
Q2: I am observing high levels of cytotoxicity in my primary cell cultures even at low concentrations of this compound. What are the potential causes?
A2: High cytotoxicity at low concentrations can be due to several factors:
-
On-target toxicity: The primary cell type you are using may be highly dependent on the JAK-STAT pathway for survival and proliferation. Inhibition of this pathway could be inducing apoptosis.[6]
-
Off-target effects: The inhibitor may be affecting other kinases or cellular targets that are critical for cell viability. Kinase inhibitors can sometimes have a range of targets, and it's important to assess the selectivity of the compound.
-
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to primary cells, especially at higher concentrations. Always include a vehicle-only control in your experiments.
-
Compound stability and solubility: The compound may not be fully soluble at the tested concentrations, leading to the formation of precipitates that can be toxic to cells.[7][8] Ensure the compound is fully dissolved before adding it to your cell cultures.
Q3: How can I differentiate between on-target JAK inhibition and off-target cytotoxic effects?
A3: To confirm that the observed effects are due to JAK inhibition, you can perform the following experiments:
-
Western Blot Analysis: Treat your primary cells with this compound and measure the levels of phosphorylated STAT (p-STAT) proteins (e.g., p-STAT3, p-STAT5). A dose-dependent decrease in p-STAT levels would indicate on-target activity.
-
Cytokine Rescue Experiment: If the cytotoxicity is on-target, you might be able to rescue the cells by adding a combination of cytokines that signal through different pathways not dependent on the inhibited JAK enzyme.
-
Use of a Structurally Unrelated JAK Inhibitor: Compare the effects of this compound with another well-characterized JAK inhibitor with a different chemical scaffold. If both produce similar effects, it is more likely to be an on-target effect.
-
Gene Expression Analysis: Analyze the expression of downstream target genes of the JAK-STAT pathway. On-target activity should lead to changes in the expression of these specific genes.
Q4: What are the best practices for dissolving and storing this compound?
A4: For optimal performance and stability:
-
Solubility: Many small molecule inhibitors have poor aqueous solubility.[7] It is recommended to first dissolve this compound in a solvent like DMSO to create a high-concentration stock solution.[9] For working solutions, further dilute the stock in your cell culture medium. Be careful not to exceed a final DMSO concentration that is toxic to your cells (typically <0.1%).
-
Storage: Store the powdered compound at -20°C for long-term stability. Stock solutions in DMSO should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[9] Always refer to the manufacturer's datasheet for specific storage recommendations.
Troubleshooting Guides
Guide 1: Unexpected Cell Death or Low Viability
| Observed Problem | Potential Cause | Recommended Action |
| High cell death across all concentrations, including low doses. | 1. High sensitivity of the primary cell type to JAK-STAT inhibition. 2. Off-target toxicity of the compound. 3. Solvent (e.g., DMSO) toxicity. | 1. Perform a dose-response curve over a wider range of concentrations to determine the IC50. 2. Assess the phosphorylation status of STAT proteins to confirm on-target activity. 3. Run a vehicle-only control with the highest concentration of the solvent used. 4. Test the compound on a different primary cell type or a cell line known to be less sensitive to JAK inhibition. |
| Cell morphology changes and signs of apoptosis (e.g., cell shrinkage, membrane blebbing). | The compound is inducing programmed cell death. | 1. Perform an apoptosis assay (e.g., Annexin V/PI staining, caspase-3/7 activity assay) to confirm apoptosis.[6] 2. Analyze the expression of apoptosis-related proteins like Bcl-2 and Mcl-1.[6] |
| Precipitate formation in the culture medium after adding the compound. | Poor solubility of the compound in the aqueous culture medium. | 1. Ensure the stock solution is fully dissolved before diluting it in the medium. 2. Decrease the final concentration of the compound. 3. Consider using a different solvent or a formulation with improved solubility.[7][8] |
Guide 2: Lack of Expected Biological Effect
| Observed Problem | Potential Cause | Recommended Action |
| No inhibition of cell proliferation or cytokine production at expected concentrations. | 1. The primary cells are not dependent on the JAK-STAT pathway for the measured endpoint. 2. The compound has low potency in the specific cell type. 3. The compound has degraded due to improper storage or handling. | 1. Confirm that the JAK-STAT pathway is active in your primary cells under your experimental conditions (e.g., by checking baseline p-STAT levels). 2. Test a higher concentration range of the compound. 3. Verify the activity of the compound on a sensitive positive control cell line. |
| No decrease in p-STAT levels after treatment. | 1. Insufficient incubation time. 2. The specific JAK isoform active in your cells is not targeted by the inhibitor. 3. The compound is inactive. | 1. Perform a time-course experiment to determine the optimal incubation time for p-STAT inhibition. 2. Check the selectivity profile of this compound for different JAK isoforms. 3. Use a fresh aliquot of the compound. |
Quantitative Data Summary
The following tables are templates for summarizing your experimental data. Example data is provided for illustrative purposes and should be replaced with your own results.
Table 1: Cytotoxicity of this compound in Different Primary Cell Cultures (72h treatment)
| Primary Cell Type | IC50 (µM) | Maximum Inhibition (%) |
| Human Primary T-cells | Enter your data | Enter your data |
| Mouse Bone Marrow-Derived Macrophages | Enter your data | Enter your data |
| Human Dermal Fibroblasts | Enter your data | Enter your data |
Table 2: Effect of this compound on STAT3 Phosphorylation
| Primary Cell Type | This compound Conc. (µM) | p-STAT3 Inhibition (%) |
| Human PBMCs | 0.1 | Enter your data |
| 1 | Enter your data | |
| 10 | Enter your data |
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Plating: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a "vehicle-only" control and an "untreated" control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until formazan (B1609692) crystals form.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blot for Phosphorylated STAT3 (p-STAT3)
-
Cell Treatment and Lysis: Plate and treat cells with this compound for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total STAT3 and a housekeeping protein like GAPDH or β-actin.
Visualizations
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. What are JAK inhibitors and how do they work? [synapse.patsnap.com]
- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the JAK/STAT pathway in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. TK-4b I CAS#: 2232890-81-0 I Janus kinase (JAK) inhibitor I InvivoChem [invivochem.com]
Interpreting unexpected results with Jak-IN-37
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results when using the Janus kinase (JAK) inhibitor, Jak-IN-37.
Troubleshooting Guides
Unexpected Cell Viability or Proliferation Results
Question: My cancer cell line, which is supposed to be dependent on JAK/STAT signaling, shows resistance or even increased proliferation after treatment with this compound. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Paradoxical Pathway Activation: In some contexts, kinase inhibitors can paradoxically activate signaling pathways.[1] This can be due to feedback loops or off-target effects.
-
Recommendation: Perform a time-course experiment and analyze the phosphorylation status of STATs and other relevant downstream effectors like ERK and AKT at various time points.
-
-
Off-Target Effects: this compound might be inhibiting other kinases that have a tumor-suppressive role.[1]
-
Recommendation: Profile this compound against a panel of kinases to determine its selectivity.
-
-
Acquired Resistance: Prolonged treatment can lead to the selection of resistant clones.
-
Recommendation: Sequence the JAK genes in your resistant cell population to check for mutations.[2]
-
-
Cell Seeding Density: The initial number of cells seeded can influence the experimental outcome.[3]
-
Recommendation: Optimize cell seeding density and ensure consistency across experiments.
-
Experimental Workflow for Investigating Resistance:
Caption: Troubleshooting workflow for unexpected cell proliferation.
Inconsistent Results in Cellular Assays
Question: I am observing high variability in my results between replicate experiments using this compound. How can I improve reproducibility?
Possible Causes and Troubleshooting Steps:
-
Reagent Stability and Handling: Improper storage or handling of this compound and other reagents can lead to degradation.
-
Recommendation: Aliquot this compound upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles.
-
-
Cell Culture Conditions: Variations in cell passage number, confluency, and serum starvation can impact results.[2][3]
-
Recommendation: Use cells within a consistent passage number range. Seed cells at a consistent density and consider serum starvation to reduce basal signaling.[2]
-
-
Assay Protocol: Inconsistent incubation times or washing steps can introduce variability.[4]
-
Recommendation: Adhere strictly to the optimized protocol. Use a multichannel pipette for simultaneous addition of reagents.
-
Hypothetical Data on Impact of Cell Passage Number on IC50:
| Cell Passage Number | This compound IC50 (nM) |
| 5 | 50 |
| 10 | 55 |
| 20 | 150 |
| 30 | 400 |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the Janus kinase (JAK) family of enzymes.[5][6] These enzymes are crucial for signaling downstream of cytokine receptors.[5][6] By binding to the ATP-binding site of JAKs, this compound prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby blocking the downstream inflammatory and proliferative signals.[6][7]
JAK-STAT Signaling Pathway:
Caption: Simplified diagram of the JAK-STAT signaling pathway.
Q2: How selective is this compound for different JAK family members?
The selectivity of a JAK inhibitor is a critical aspect that determines its biological effects and potential side effects.[8] While this compound is designed to target a specific JAK, some level of cross-reactivity with other JAK family members (JAK1, JAK2, JAK3, and TYK2) may occur.
Hypothetical Selectivity Profile of this compound:
| Kinase | IC50 (nM) |
| JAK1 | 200 |
| JAK2 | 10 |
| JAK3 | 500 |
| TYK2 | 800 |
This hypothetical data suggests this compound is most potent against JAK2.
Q3: I am observing thrombocytopenia in my animal model treated with this compound. Is this an expected on-target effect?
Thrombocytopenia (low platelet count) is a known side effect of some JAK2 inhibitors.[9] However, recent studies suggest this may not be a direct consequence of JAK2 inhibition in mature megakaryocytes and platelets, but rather an effect on hematopoietic stem/progenitor cells.[9] Genetic studies have even revealed an unexpected negative regulatory role for Jak2 in thrombopoiesis, where its deletion in platelets and megakaryocytes leads to thrombocytosis (high platelet count).[9]
Logical Relationship of JAK2 Inhibition and Platelet Count:
Caption: Dual effects of JAK2 inhibition on platelet production.
Experimental Protocols
Western Blot for Phospho-STAT3
This protocol is for determining the inhibition of JAK-mediated STAT3 phosphorylation by this compound.
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
If necessary, serum-starve cells overnight to reduce basal signaling.[2]
-
Pre-treat cells with various concentrations of this compound for 2 hours.
-
Include a vehicle control (e.g., DMSO).
-
Stimulate cells with a relevant cytokine (e.g., IL-6, 20 ng/mL) for 15-30 minutes to activate the JAK/STAT pathway.[2]
-
-
Cell Lysis:
-
Place the culture dish on ice and wash cells with ice-cold PBS.
-
Lyse cells with RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip and re-probe the membrane for total STAT3 and a loading control (e.g., GAPDH or β-actin).
-
Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
Include a vehicle control.
-
-
MTT Addition:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.[2]
-
-
Absorbance Reading:
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 value by plotting cell viability against the log concentration of this compound.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 6. What are JAK inhibitors and how do they work? [synapse.patsnap.com]
- 7. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Genetic studies reveal an unexpected negative regulatory role for Jak2 in thrombopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Jak-IN-37 In Vivo Efficacy
Welcome to the technical support center for Jak-IN-37. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in in vivo experimental models. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate potential challenges and enhance the efficacy of your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of the Janus kinase (JAK) family. It primarily functions by competing with ATP for the catalytic binding site of JAK enzymes, thereby disrupting the cytokine-induced activation of the JAK-STAT signaling pathway. This pathway is a crucial regulator of immune responses and cell proliferation. Inhibition of this pathway can reduce the release of pro-inflammatory cytokines.
Q2: I am observing high variability in my in vivo results with this compound. What are the potential causes?
High variability in in vivo experiments with this compound can stem from several factors:
-
Inconsistent Formulation: Poorly soluble compounds like many kinase inhibitors can lead to inconsistent absorption and bioavailability. Ensure your formulation is homogenous and stable.
-
Variable Drug Administration: Ensure precise and consistent administration techniques (e.g., oral gavage, intraperitoneal injection).
-
Animal Health and Stress: The health and stress levels of the animals can significantly impact experimental outcomes.
-
Biological Variability: Inherent biological differences between animals can contribute to variability.
Q3: My in vivo efficacy with this compound is lower than expected based on in vitro data. What could be the issue?
A discrepancy between in vitro potency and in vivo efficacy is a common challenge. Potential reasons include:
-
Poor Pharmacokinetics: The compound may have low oral bioavailability, rapid metabolism, or poor distribution to the target tissue.
-
Suboptimal Dosing: The dose and/or frequency of administration may not be sufficient to maintain a therapeutic concentration at the target site.
-
Formulation Issues: The drug may not be adequately solubilized in the vehicle, leading to poor absorption.
-
Development of Resistance: In cancer models, tumor cells can develop resistance to the inhibitor over time.
Q4: What are the key pharmacodynamic markers to assess this compound activity in vivo?
The most direct pharmacodynamic marker for JAK inhibitor activity is the phosphorylation status of STAT proteins, particularly pSTAT3 and pSTAT5. A significant decrease in the levels of phosphorylated STATs in tumor tissue or relevant immune cells following treatment indicates target engagement. This can be assessed by techniques such as Western blotting, immunohistochemistry (IHC), or flow cytometry.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Oral Bioavailability | Poor aqueous solubility of this compound. High first-pass metabolism. | Prepare this compound as a lipophilic salt or use a lipid-based formulation to enhance absorption.[1][2] Consider using an amorphous solid dispersion formulation. Alternative routes of administration (e.g., intraperitoneal or intravenous injection) can be explored to bypass first-pass metabolism. |
| Inconsistent Tumor Growth Inhibition | Heterogeneity of the tumor model. Inconsistent drug exposure. | Ensure a consistent method for tumor cell implantation. Randomize animals into treatment groups based on initial tumor volume. Perform pharmacokinetic studies to correlate drug exposure with efficacy. |
| Toxicity or Adverse Events in Animals | Off-target effects of the inhibitor. High dosage. | Review the kinase selectivity profile of this compound.[3] If off-target effects are suspected, consider using a more selective JAK inhibitor as a control. Perform a dose-escalation study to determine the maximum tolerated dose (MTD). Monitor animals closely for clinical signs of toxicity.[4] |
| High Background on pSTAT Western Blot | Suboptimal antibody. Inadequate blocking. Phosphatase activity in lysate. | Validate the pSTAT antibody using positive and negative controls. Optimize blocking conditions. Ensure lysis buffer contains fresh phosphatase inhibitors and samples are kept on ice.[3] |
| Reactivation of JAK-STAT Signaling | Prolonged exposure to some Type I JAK inhibitors can lead to paradoxical reactivation of the pathway. Development of resistance mutations in the JAK kinase domain. | Consider intermittent dosing schedules. If resistance is suspected, sequence the JAK gene in resistant tumors to identify potential mutations.[3][5] |
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol provides a framework for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
1. Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID or BALB/c nude), 6-8 weeks old.
-
Inject tumor cells (e.g., 1 x 10^6 to 5 x 10^6 cells in 100-200 µL of PBS or Matrigel) subcutaneously into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
2. Treatment Groups:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (n=8-10 mice per group).
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water), administered orally (p.o.) once daily.
-
Group 2: this compound (e.g., 15 mg/kg), p.o., once daily.
-
Group 3: this compound (e.g., 30 mg/kg), p.o., once daily.
-
Group 4: Positive control (a known effective drug for the specific tumor model), administered as per established protocols.
-
3. Drug Formulation and Administration:
-
For oral administration, this compound can be suspended in a vehicle such as 0.5% methylcellulose and 0.025% Tween 20 in water.[6]
-
Ensure the formulation is a homogenous suspension before each administration.
-
Administer the formulation via oral gavage at a consistent time each day.
4. Efficacy Endpoints:
-
Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor animal body weight 2-3 times per week as an indicator of general health and toxicity.
-
Survival: Monitor animals daily and record survival. Euthanize animals when tumors reach a predetermined size or if they show signs of significant distress.
-
Pharmacodynamic Analysis: At the end of the study, collect tumor tissue and/or peripheral blood to assess the inhibition of the JAK-STAT pathway (e.g., by Western blot for pSTAT3).
Protocol 2: Pharmacokinetic (PK) Study in Mice
This protocol outlines a basic pharmacokinetic study to determine the plasma concentration-time profile of this compound.
1. Animal Model:
-
Use healthy mice (e.g., CD-1 or C57BL/6), 8-10 weeks old.
2. Treatment Groups (n=3 mice per time point):
-
Group 1: this compound (e.g., 10 mg/kg), single oral dose.
-
Group 2: this compound (e.g., 5 mg/kg), single intravenous dose (for bioavailability calculation).
3. Sample Collection:
-
Collect blood samples (e.g., via tail vein or retro-orbital bleeding) at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Process blood to obtain plasma and store at -80°C until analysis.
4. Analysis:
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| JAK1 | 0.52 |
| JAK2 | 2.26 |
| JAK3 | 84 |
| TYK2 | 1.09 |
| Data is hypothetical and should be replaced with experimentally determined values. |
Table 2: Example In Vivo Efficacy Data for a JAK Inhibitor in a Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition (TGI) |
| Vehicle | - | 1500 ± 250 | - |
| This compound | 15 mg/kg, QD, p.o. | 850 ± 150 | 43% |
| This compound | 30 mg/kg, QD, p.o. | 400 ± 100 | 73% |
| Positive Control | [Dose] | 350 ± 90 | 77% |
| Data is hypothetical and presented as mean ± SEM. TGI is calculated relative to the vehicle control group. |
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for an in vivo efficacy study.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. annexpublishers.com [annexpublishers.com]
Technical Support Center: Overcoming Resistance to Jak-IN-37 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the JAK inhibitor, Jak-IN-37.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of the Janus kinase (JAK) family of enzymes. It competitively binds to the ATP-binding site of JAKs, preventing the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1] This blockade of the JAK-STAT signaling pathway disrupts downstream cellular processes such as cell proliferation, survival, and differentiation, which are often dysregulated in cancer.[2]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the possible reasons?
Reduced sensitivity, or resistance, to this compound can arise from several mechanisms:
-
Genetic Resistance: Point mutations in the kinase domain of the target JAK protein can prevent this compound from binding effectively.[3]
-
Functional Resistance:
-
Reactivation of JAK/STAT Signaling: Cancer cells can develop mechanisms to reactivate the JAK/STAT pathway despite the presence of the inhibitor. This can occur through the formation of heterodimers between different JAK family members (e.g., JAK1 and TYK2), leading to trans-phosphorylation and reactivation of the pathway.[3][4]
-
Upregulation of Pro-survival Proteins: Cells may increase the expression of anti-apoptotic proteins, making them less dependent on the JAK-STAT pathway for survival.[3]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways (e.g., PI3K/AKT, MAPK) to compensate for the inhibition of the JAK-STAT pathway and maintain their growth and survival.[5]
-
Q3: How can I confirm that my cells have developed resistance to this compound?
You can confirm resistance through a combination of the following experiments:
-
Cell Viability Assay: Perform a dose-response curve with this compound on your suspected resistant cells and compare it to the parental (sensitive) cell line. A significant rightward shift in the IC50 value (the concentration of an inhibitor where the response is reduced by half) indicates resistance.
-
Western Blot Analysis: Assess the phosphorylation status of STAT proteins (e.g., p-STAT3, p-STAT5) in the presence of this compound. Resistant cells will show persistent or reactivated STAT phosphorylation at concentrations of this compound that inhibit phosphorylation in sensitive cells.
-
Sequencing: Sequence the kinase domain of the target JAK genes in your resistant cell line to identify potential resistance-conferring mutations.
Q4: What strategies can I use to overcome resistance to this compound in my experiments?
Several strategies can be explored to overcome resistance:
-
Combination Therapy:
-
Targeting Bypass Pathways: Combine this compound with inhibitors of alternative signaling pathways that may be activated in resistant cells, such as PI3K/AKT or MEK/ERK inhibitors.[6]
-
Inducing Apoptosis: Use this compound in combination with pro-apoptotic agents (e.g., BCL-2 inhibitors) to enhance cell killing.[3]
-
Chemotherapy Sensitization: Combine this compound with standard chemotherapy agents, as JAK inhibition has been shown to sensitize cancer cells to these treatments.[7]
-
-
Alternative Dosing Strategies: Intermittent or high-dose pulse dosing of this compound might be more effective than continuous low-dose exposure in preventing the development of resistance.[3]
-
Targeting Chaperone Proteins: The use of HSP90 inhibitors can lead to the degradation of both wild-type and mutant JAK proteins, potentially overcoming genetic resistance.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly high IC50 value for this compound in a new cell line. | The cell line may have intrinsic resistance to this compound. | Assess the baseline activation of the JAK/STAT pathway and other survival pathways (e.g., PI3K/AKT, MAPK) in the cell line. Consider using a combination of inhibitors if bypass pathways are active. |
| Loss of this compound efficacy over time in continuous culture. | Acquired resistance may have developed. | Isolate single-cell clones from the resistant population and characterize their resistance mechanisms (see FAQ Q3). Test strategies to overcome resistance (see FAQ Q4). |
| Inconsistent results in cell viability assays. | Issues with assay protocol, cell seeding density, or reagent quality. | Optimize your cell viability assay protocol. Ensure consistent cell seeding densities and check the quality and storage of your this compound and assay reagents. |
| No decrease in p-STAT levels after this compound treatment. | The cell line may have a resistance mechanism upstream of STAT or the drug is not active. | Confirm the activity of your this compound stock. Investigate potential mutations in the JAK kinase domain or the presence of activating mutations in upstream regulators. |
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| JAK1 | 0.52 |
| JAK2 | 2.26 |
| JAK3 | 84 |
| TYK2 | 1.09 |
This data is provided for illustrative purposes and is based on publicly available information. Actual results may vary depending on experimental conditions.
Table 2: Hypothetical Cell Viability (IC50) Data for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | This compound IC50 (µM) |
| Parental (Sensitive) | 0.5 |
| Resistant Clone 1 | 5.2 |
| Resistant Clone 2 | 8.9 |
This table presents hypothetical data to illustrate the expected shift in IC50 values upon the development of resistance. Researchers should determine the IC50 values for their specific cell lines experimentally.
Experimental Protocols
Protocol for Generating this compound Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous, dose-escalating exposure.
Materials:
-
Parental cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Cell culture flasks/plates
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell counting equipment (e.g., hemocytometer or automated cell counter)
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CCK-8) with a range of this compound concentrations on the parental cell line to determine the initial IC50 value.
-
Initial Exposure: Culture the parental cells in their complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitor and Passage: Closely monitor the cells. Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate the culture vessel. Change the medium with fresh this compound-containing medium every 2-3 days.
-
Dose Escalation: Once the cells are proliferating steadily at the initial concentration, gradually increase the concentration of this compound (e.g., by 1.5 to 2-fold).
-
Repeat Dose Escalation: Continue this stepwise increase in this compound concentration, allowing the cells to adapt and resume proliferation at each new concentration.
-
Establishment of Resistant Line: Continue the dose escalation until the cells can proliferate in a this compound concentration that is at least 10-fold higher than the initial IC50 of the parental cell line.
-
Characterization: Characterize the resistant cell line by determining its new IC50 value and investigating the underlying resistance mechanisms.
-
Maintenance: Maintain the resistant cell line in a continuous culture with the high concentration of this compound to ensure the stability of the resistant phenotype.
Protocol for Western Blot Analysis of Phosphorylated STAT (p-STAT)
This protocol outlines the steps for detecting the phosphorylation status of STAT proteins in response to this compound treatment.
Materials:
-
Sensitive and resistant cancer cell lines
-
This compound
-
Cytokine for stimulation (e.g., IL-6, IFN-γ, depending on the cell line and pathway of interest)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-STAT, anti-total-STAT, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate sensitive and resistant cells and allow them to attach. Starve the cells in serum-free medium for 4-6 hours. Pre-treat the cells with various concentrations of this compound for 1-2 hours. Stimulate the cells with the appropriate cytokine for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each plate, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Signal Detection: Detect the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the p-STAT signal to the total STAT and/or loading control signal.
Protocol for Cell Viability Assay (MTT/CCK-8)
This protocol describes a general procedure for assessing the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell lines (sensitive and resistant)
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT assay, e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
Addition of Reagent:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
For CCK-8 assay: Add CCK-8 reagent to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Mandatory Visualizations
References
- 1. Preclinical and clinical evaluation of the Janus Kinase inhibitor ruxolitinib in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Molecular Pathways: Molecular Basis for Sensitivity and Resistance to JAK Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of JAK1, 2/STAT3 Signaling Induces Apoptosis, Cell Cycle Arrest, and Reduces Tumor Cell Invasion in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. oaepublish.com [oaepublish.com]
Troubleshooting Jak-IN-37 variability in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in experiments involving the JAK inhibitor, Jak-IN-37.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the Janus kinase (JAK) family of enzymes.[1] It works by competing with ATP for the binding site in the catalytic domain of JAKs, thereby preventing the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins.[2] This blockade of the JAK-STAT signaling pathway modulates the immune response by interfering with the signaling of various cytokines and growth factors involved in inflammation and immunity.[3][4]
Q2: What are the reported IC50 values for this compound against the different JAK isoforms?
The inhibitory potency of this compound varies across the JAK family members. The reported half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| JAK Isoform | IC50 (nM) |
| JAK1 | 0.52 |
| JAK2 | 2.26 |
| JAK3 | 84 |
| TYK2 | 1.09 |
Data sourced from MedchemExpress.[1]
Q3: How should I prepare and store a stock solution of this compound?
For optimal results and to minimize variability, proper preparation and storage of your this compound stock solution are critical.
-
Solvent Selection: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[5][6][7]
-
Stock Solution Preparation: To prepare a stock solution, dissolve this compound powder in high-purity DMSO to a concentration of 10 mM.[8] Gentle warming to 37°C and vortexing can aid in complete dissolution.[5]
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[9] For long-term storage, -80°C is recommended.
Q4: I am observing inconsistent results in my cell-based assays. What are the potential causes and solutions?
Variability in cell-based assays can arise from several factors. Here are common issues and troubleshooting tips:
| Potential Cause | Recommended Solutions |
| Inconsistent Cell Health and Culture Conditions | Maintain a consistent cell passage number, seeding density, and confluence. Ensure media, sera, and supplements are from the same lot for a set of experiments.[10][11] |
| Inaccurate Compound Concentration | Prepare fresh dilutions of this compound from a new aliquot for each experiment. Calibrate pipettes regularly. Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.[10] |
| Solvent Effects | Ensure the final concentration of DMSO is consistent across all wells, including vehicle controls, and is at a non-toxic level (typically ≤ 0.1%).[7][9] |
| Plate Edge Effects | To mitigate evaporation from outer wells, fill the perimeter wells of your microplate with sterile water or media without cells. Use low-evaporation lids or sealing tapes.[12] |
| Compound Instability in Aqueous Media | Prepare working dilutions in cell culture media immediately before use. For longer incubations, the stability of this compound in your specific media should be empirically determined.[9][13] |
| Cell Permeability Issues | While designed to be cell-permeable, uptake can vary between cell lines. If poor efficacy is observed despite correct preparation, consider assays to confirm intracellular uptake.[14][15] |
Q5: My Western blot results for downstream targets of this compound are weak or inconsistent. How can I troubleshoot this?
Weak or inconsistent Western blot signals can be frustrating. Consider the following troubleshooting strategies:
| Potential Cause | Recommended Solutions |
| Suboptimal Antibody Performance | Ensure your primary antibody is validated for the target and species. Titrate the primary and secondary antibody concentrations to find the optimal dilution.[16][17] |
| Inefficient Protein Extraction | Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of your target proteins.[1][18] |
| Poor Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S before blocking. Optimize transfer time and voltage based on the molecular weight of your target protein.[19] |
| Inadequate Blocking | Block the membrane for at least 1 hour at room temperature or overnight at 4°C with 5% BSA in TBST for phospho-proteins to reduce background.[1] |
| Insufficient Signal Detection | Use a high-sensitivity chemiluminescent substrate. Optimize exposure time to capture the signal without saturation.[16] |
Q6: I am not seeing the expected inhibition of STAT phosphorylation in my flow cytometry experiment. What should I check?
Several factors can affect the outcome of a phospho-flow experiment. Here are some key points to consider:
| Potential Cause | Recommended Solutions |
| Suboptimal Staining Protocol | Titrate your phospho-specific antibodies to determine the optimal concentration. Ensure proper fixation and permeabilization methods are used to allow antibody access to intracellular targets.[12][17] |
| Timing of Stimulation and Inhibition | Optimize the pre-incubation time with this compound before cytokine stimulation. Also, optimize the duration of cytokine stimulation to capture the peak of STAT phosphorylation.[1] |
| Cell Health | Ensure cells are healthy and viable before starting the experiment, as stressed or dying cells can exhibit altered signaling responses.[20] |
| Instrument Settings | Ensure proper compensation is set up to correct for spectral overlap between fluorochromes. Check that the laser and detector settings are optimal for the fluorochromes being used.[21] |
Q7: Could the observed effects in my experiment be due to off-target activity of this compound?
While this compound is a potent JAK inhibitor, like many small molecules, it may have off-target effects, especially at higher concentrations.
-
Confirm with a Structurally Different Inhibitor: To verify that the observed phenotype is due to JAK inhibition, use another JAK inhibitor with a different chemical structure. If the effect is reproduced, it is more likely to be an on-target effect.[22][23]
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a downstream component of the JAK-STAT pathway (e.g., a constitutively active STAT mutant) to see if it reverses the effect of this compound.[22]
-
Kinome Profiling: For a comprehensive analysis of off-target effects, consider performing a kinome-wide profiling assay to identify other kinases that may be inhibited by this compound.[22][24]
Experimental Protocols
Protocol 1: Western Blot Analysis of STAT Phosphorylation
This protocol describes the detection of phosphorylated STAT1 (p-STAT1), STAT3 (p-STAT3), or STAT5 (p-STAT5) in cell lysates following treatment with this compound.
Materials:
-
Cells of interest
-
This compound
-
Appropriate cytokine for stimulation (e.g., IFN-γ for STAT1, IL-6 for STAT3, IL-2/IL-3 for STAT5)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (specific for p-STAT1, p-STAT3, p-STAT5, and total STAT1, STAT3, STAT5, and a housekeeping protein like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to attach overnight. The next day, pre-incubate the cells with the desired concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine for 15-30 minutes at 37°C.
-
Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[23]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer the separated proteins to a membrane.[1]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-STAT) diluted in blocking buffer overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Wash the membrane again with TBST, add the chemiluminescent substrate, and visualize the bands using an imaging system.[1]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total STAT and a housekeeping protein.
Protocol 2: Flow Cytometry Analysis of STAT Phosphorylation
This protocol outlines the intracellular staining of phosphorylated STAT proteins for analysis by flow cytometry.
Materials:
-
Cells of interest (suspension or adherent)
-
This compound
-
Appropriate cytokine for stimulation
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., ice-cold methanol (B129727) or a commercial permeabilization buffer)
-
Fluorochrome-conjugated antibodies against cell surface markers (optional)
-
Fluorochrome-conjugated antibodies against p-STAT1, p-STAT3, or p-STAT5
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment: Prepare a single-cell suspension. Pre-incubate the cells with this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
Cytokine Stimulation: Add the appropriate cytokine and incubate for 15-30 minutes at 37°C.
-
Fixation: Immediately stop the stimulation by adding fixation buffer and incubate for 10-15 minutes at room temperature.[19]
-
Permeabilization: Wash the cells and then permeabilize them by adding ice-cold methanol and incubating for 30 minutes on ice, or by using a commercial permeabilization buffer according to the manufacturer's instructions.[19]
-
Staining: Wash the permeabilized cells and then stain with the fluorochrome-conjugated anti-p-STAT antibody for 30-60 minutes at room temperature, protected from light.[12] If staining for surface markers, this is typically done before fixation.
-
Data Acquisition: Wash the cells and resuspend them in flow cytometry staining buffer. Acquire data on a flow cytometer. Be sure to include appropriate controls (unstained, single-stain compensation controls, and fluorescence minus one (FMO) controls).[12]
Visualizations
Caption: Canonical JAK-STAT Signaling Pathway and the Point of Inhibition by this compound.
Caption: Logical workflow for troubleshooting experimental variability with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. By compound [wahoo.cns.umass.edu]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. Therapeutic Effects of Cephalotaxus harringtonia Leaf Extract on Hepatocellular Carcinoma via Regulation of the Intrinsic Apoptosis Pathway and Cell Cycle [mdpi.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 12. benchchem.com [benchchem.com]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. researchgate.net [researchgate.net]
- 15. Insights on JAK2 Modulation by Potent, Selective, and Cell-permeable Pseudokinase-Domain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of novel off targets of baricitinib and tofacitinib by machine learning with a focus on thrombosis and viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Flow Cytometric Analysis of STAT Phosphorylation | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. agilent.com [agilent.com]
- 20. mesoscale.com [mesoscale.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
Jak-IN-37 stability issues in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of Jak-IN-37, a potent JAK inhibitor. While specific long-term stability data for this compound is not extensively published, this guide offers best practices and troubleshooting strategies based on general knowledge of small molecule kinase inhibitors to ensure the integrity and successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its long-term stability?
A1: Proper storage is critical for maintaining the stability of this compound. Adherence to recommended storage conditions can prevent degradation and ensure reproducible experimental outcomes.
| Formulation | Storage Temperature | Duration | Recommendations |
| Solid (Powder) | -20°C | Up to 3 years[1] | Keep tightly sealed and protected from moisture and direct sunlight.[1] |
| Stock Solution (in DMSO) | -80°C | Up to 1 year[1] | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[2][3] When ready to use, thaw an aliquot quickly and keep it on ice.[2] |
Q2: What are the signs of this compound degradation?
A2: Instability of your this compound solution can manifest in several ways, including:
-
Physical Changes: You might observe a color change, the formation of a precipitate, or cloudiness in the solution.[2]
-
Chemical Changes: A significant sign of degradation is a loss of potency in your biological assays.[2] Additionally, when analyzed by techniques like High-Performance Liquid Chromatography (HPLC), the appearance of new peaks alongside the main compound peak suggests the formation of degradation products.[2]
Q3: My this compound stock solution in DMSO appears to have precipitated after thawing. What should I do?
A3: Precipitation upon thawing can occur if the solubility limit is exceeded or due to improper handling. Here are some steps to address this:
-
Gentle Warming and Sonication: Try gently warming the vial to 37°C and sonicating the solution to aid in re-dissolving the compound.[1][2] For some compounds, warming up to 60°C might be necessary.[4]
-
Verify Solvent Quality: Ensure you are using high-quality, anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility.[4][5]
-
Prepare a Fresh Stock Solution: If the precipitate does not redissolve, it is best to prepare a fresh stock solution.
Q4: I am observing inconsistent results in my cell-based assays with this compound. Could this be related to stability issues?
A4: Yes, inconsistent results in cell-based assays can be a consequence of compound instability or poor solubility in the assay medium.[2] This can lead to an inaccurate effective concentration of the inhibitor.[2]
-
Visual Inspection: Carefully inspect your assay plates for any signs of precipitation before and after the experiment.[2]
-
Solubility in Media: The solubility of this compound in aqueous buffers and cell culture media is expected to be lower than in DMSO. It is crucial to ensure that the final concentration in your assay does not exceed its solubility limit in the aqueous medium.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues you might encounter with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Reduced or no inhibitory activity in a biochemical assay. | Compound degradation due to improper storage. | - Verify that the solid compound and stock solutions have been stored according to the recommendations (-20°C for solid, -80°C for DMSO stock). - Prepare a fresh stock solution from the solid compound and repeat the assay. - Analyze the stock solution by HPLC to check for degradation products. |
| Precipitate forms when diluting the DMSO stock into aqueous buffer. | The kinetic solubility of this compound in the aqueous buffer has been exceeded.[2] | - Lower the final concentration of the inhibitor in the assay. - Consider adding a surfactant like Tween-20 (e.g., 0.01%) to the aqueous buffer to improve solubility.[2] - Perform a serial dilution of the DMSO stock into the aqueous buffer to experimentally determine the solubility limit.[2] |
| Inconsistent IC50 values between experiments. | - Variability in compound concentration due to precipitation. - Degradation of the compound in the assay buffer over the course of the experiment. | - Ensure complete dissolution of the compound when preparing working solutions. - Minimize the incubation time of the compound in the assay buffer if stability is a concern. - Perform a stability study of this compound in your specific assay buffer. |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol provides a general framework for assessing the purity and stability of this compound. Specific parameters may need to be optimized for your HPLC system and column.
-
Objective: To determine the purity of a this compound sample and to detect the presence of any degradation products.
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column is suitable for the analysis of small molecules like this compound.[6]
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly used for the separation of small molecules.[7]
-
Procedure:
-
Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., DMSO or mobile phase).
-
Inject the standard solution into the HPLC system to determine the retention time of the intact compound.
-
To assess the stability of a stock solution, dilute a sample of the solution in the mobile phase and inject it into the HPLC.
-
Analyze the chromatogram for the appearance of new peaks, which would indicate degradation products.[2]
-
The purity of the sample can be estimated by comparing the peak area of this compound to the total peak area of all detected components.
-
2. Cell-Based Assay for Functional Assessment of this compound
This protocol describes a general method to assess the functional activity of this compound by measuring the inhibition of STAT phosphorylation.
-
Objective: To determine the IC50 value of this compound in a cellular context.
-
Principle: this compound is a JAK inhibitor and is expected to block the phosphorylation of downstream STAT proteins upon cytokine stimulation.[8][9]
-
Cell Line: A cell line that expresses the target JAKs and shows a robust STAT phosphorylation response to a specific cytokine (e.g., IL-2, IL-3, or IFN-α) should be used.[5][8]
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere or stabilize.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Pre-incubate the cells with the different concentrations of this compound for a defined period (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate cytokine to induce JAK-STAT signaling.
-
After stimulation, lyse the cells and measure the levels of phosphorylated STAT (pSTAT) using methods such as Western blotting, ELISA, or flow cytometry.[10]
-
Plot the pSTAT levels against the concentration of this compound to determine the IC50 value.
-
Visualizations
Caption: Inhibition of the JAK-STAT pathway by this compound.
Caption: A logical workflow for troubleshooting potential stability issues with this compound.
References
- 1. JAK-IN-3 | High potency JAK inhibitor | TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. Stability and Storage | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Development of a high-throughput cell-based reporter assay for screening JAK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a high-throughput cell-based reporter assay for screening of JAK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Technical Support Center: Minimizing Side Effects of Jak-IN-X in Animal Models
Disclaimer: Jak-IN-X is a hypothetical novel Janus kinase (JAK) inhibitor. This guide provides generalized troubleshooting and support based on the known class effects of JAK inhibitors. Researchers should adapt these recommendations based on the specific characteristics of their inhibitor and in vivo model.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Jak-IN-X and how does it relate to its side effects?
Jak-IN-X is a Janus kinase (JAK) inhibitor. JAKs are intracellular tyrosine kinases (comprising JAK1, JAK2, JAK3, and TYK2) that are crucial for signaling downstream of numerous cytokine and growth factor receptors via the JAK-STAT pathway.[1][2] By inhibiting one or more JAK isoforms, Jak-IN-X can modulate the immune response, which is beneficial in inflammatory and autoimmune disease models.[2] However, this immunomodulatory activity is also the primary driver of its side effects, as JAK-STAT signaling is essential for normal hematopoiesis, immune surveillance, and other physiological processes.[3][4]
Q2: What are the most common side effects observed with JAK inhibitors like Jak-IN-X in animal models?
Based on preclinical studies of various JAK inhibitors, the most commonly observed side effects include:
-
Myelosuppression: Anemia (low red blood cells), neutropenia, and thrombocytopenia are common, particularly with inhibitors that target JAK2, which is critical for hematopoiesis.[5][6]
-
Immunosuppression and Infections: By design, JAK inhibitors suppress immune function, which can increase the susceptibility of animal models to opportunistic infections.[7][8]
-
Gastrointestinal (GI) Toxicity: Diarrhea, vomiting (in relevant species), and weight loss are frequently reported.[8][9]
-
Metabolic and Organ-Specific Toxicities: Elevated liver enzymes (ALT, AST), changes in kidney function markers (BUN, creatinine), and alterations in lipid profiles have been noted.[6][10]
Q3: How can I select an appropriate starting dose for Jak-IN-X in my animal model to minimize side effects?
Dose selection is critical. It is advisable to start with a dose-range finding study to determine the maximum tolerated dose (MTD). Begin with a low dose and escalate in different cohorts of animals. Monitor for clinical signs of toxicity, body weight changes, and food/water intake daily. The lowest effective dose that achieves the desired therapeutic effect should be used for efficacy studies to minimize off-target and on-target toxicities.
Q4: Are there specific animal strains that are more susceptible to Jak-IN-X side effects?
Certain genetically modified or immunocompromised animal strains (e.g., nude, SCID, or certain knockout strains) will likely be more susceptible to the immunosuppressive effects of Jak-IN-X. It is crucial to consider the baseline health and immune status of the animal model. Always include age- and sex-matched wild-type controls from the same genetic background in your studies.
Troubleshooting Guides
Issue 1: Unexpected Mortality or Severe Clinical Signs
| Potential Cause | Troubleshooting Steps |
| Dose is too high | - Immediately reduce the dose in subsequent cohorts. - Review the dose-range finding study data. If not performed, conduct one. - Consider a less frequent dosing schedule. |
| Vehicle toxicity | - Administer the vehicle alone to a control group to rule out vehicle-induced toxicity. - Ensure the vehicle is appropriate for the route of administration and is prepared correctly (e.g., pH, osmolarity).[11] |
| Route of administration issue | - Confirm the correct administration technique is being used (e.g., intraperitoneal vs. subcutaneous).[12][13] - For oral gavage, ensure the correct volume is administered to avoid aspiration.[13] |
| Infection in the colony | - Perform health monitoring of the animal colony. - House animals in a specific pathogen-free (SPF) environment. - Consider prophylactic antibiotic treatment if justified and approved by the IACUC. |
Issue 2: Significant Body Weight Loss (>15-20%)
| Potential Cause | Troubleshooting Steps |
| Gastrointestinal toxicity | - Monitor for signs of diarrhea or changes in stool consistency. - Provide supportive care, such as supplemental hydration and palatable, high-energy food. - Reduce the dose of Jak-IN-X. |
| Reduced food/water intake | - Measure daily food and water consumption. - If using a medicated diet, ensure the taste is not a deterrent. Consider oral gavage as an alternative administration route. |
| Systemic toxicity | - Perform interim blood draws for complete blood count (CBC) and serum biochemistry to assess for organ toxicity. - Conduct a gross necropsy and histopathology on affected animals to identify target organs of toxicity. |
Issue 3: Abnormal Hematology Results (Anemia, Neutropenia, Thrombocytopenia)
| Potential Cause | Troubleshooting Steps |
| On-target JAK2 inhibition | - This is an expected side effect for many JAK inhibitors. - Monitor the severity of the cytopenias. - Reduce the dose or consider a more selective JAK inhibitor if available (e.g., one that spares JAK2 if not the intended target). |
| Hemolysis | - Examine serum/plasma for signs of hemolysis (red discoloration).[14] - Review blood collection and processing techniques to minimize artifactual hemolysis.[14] |
| Underlying disease model effects | - Ensure that the observed hematological changes are not a feature of the induced disease model itself by comparing to a vehicle-treated disease control group. |
Data Presentation
Table 1: Recommended Maximum Administration Volumes for Mice and Rats [11][15]
| Route of Administration | Mouse (mL/kg) | Rat (mL/kg) |
| Oral (gavage) | 10 (20) | 10 (20) |
| Subcutaneous (SC) | 10-20 (40) | 5-10 (10) |
| Intraperitoneal (IP) | 10-20 (40) | 5-10 (20) |
| Intravenous (IV) bolus | 5 (25) | 5 (20) |
Values in bold are routine acceptable volumes. Values in italics and parentheses are absolute maximums for single doses.
Table 2: Common Hematological and Serum Biochemistry Changes with JAK Inhibitors
| Parameter | Commonly Observed Change | Potential Implication |
| Red Blood Cells (RBC) | Decrease | Anemia, Myelosuppression |
| Hemoglobin (HGB) | Decrease | Anemia, Myelosuppression |
| Hematocrit (HCT) | Decrease | Anemia, Myelosuppression |
| Neutrophils (NEU) | Decrease | Neutropenia, Immunosuppression |
| Platelets (PLT) | Decrease | Thrombocytopenia, Bleeding risk |
| Alanine Aminotransferase (ALT) | Increase | Liver toxicity |
| Aspartate Aminotransferase (AST) | Increase | Liver toxicity |
| Blood Urea Nitrogen (BUN) | Increase | Kidney toxicity |
| Creatinine (B1669602) (CREA) | Increase | Kidney toxicity |
Experimental Protocols
Protocol 1: Complete Blood Count (CBC) Analysis in Mice
-
Blood Collection:
-
Anesthetize the mouse (e.g., using isoflurane).
-
Collect 50-100 µL of blood via an appropriate route (e.g., retro-orbital sinus, facial vein) into a micro-collection tube containing K2 EDTA as an anticoagulant.[14][16]
-
Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing and prevent clotting.[17]
-
-
Sample Handling:
-
Analysis:
-
Use an automated hematology analyzer calibrated for mouse blood.
-
Perform a manual blood smear and differential count to confirm automated results, especially in cases of severe cytopenias or abnormal cell morphology.
-
Protocol 2: Serum Biochemistry Analysis in Rats
-
Blood Collection:
-
Anesthetize the rat.
-
Collect approximately 200-500 µL of blood from the femoral or jugular vein into a serum separator tube (SST).[7]
-
-
Sample Processing:
-
Analysis:
-
Analyze the serum using an automated biochemical analyzer.
-
If analysis is delayed, serum can be stored at -80°C.
-
Key parameters to assess for potential toxicity include ALT, AST (liver), and BUN, creatinine (kidney).[7]
-
Protocol 3: Histopathological Evaluation for Organ Toxicity
-
Tissue Collection and Fixation:
-
Tissue Processing and Staining:
-
After adequate fixation, trim the tissues and process them through graded alcohols and xylene, then embed in paraffin (B1166041) wax.
-
Section the paraffin blocks at 4-5 µm thickness.
-
Stain the slides with Hematoxylin and Eosin (H&E) as the standard stain.[5]
-
-
Pathological Evaluation:
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of Jak-IN-X.
Caption: General experimental workflow for assessing Jak-IN-X toxicity in animal models.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Neurological Adverse Events Associated with the Use of Janus Kinase Inhibitors: A Pharmacovigilance Study Based on Vigibase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Potential Adverse Events Reported With the Janus Kinase Inhibitors Approved for the Treatment of Rheumatoid Arthritis Using Spontaneous Reports and Online Patient Reviews [frontiersin.org]
- 5. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 6. 10 JAK Inhibitor Side Effects You’ll Want to Know About - GoodRx [goodrx.com]
- 7. 4.4. Serum Biochemistry Assay and Histopathology [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Bias due to Preanalytical Dilution of Rodent Serum for Biochemical Analysis on the Siemens Dimension Xpand Plus [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. JAK-Inhibitors – A Story of Success and Adverse Events - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JAK-Inhibitors - A Story of Success and Adverse Events (PHAIDRA - o:2951) [phaidra.vetmeduni.ac.at]
- 14. animalcare.umich.edu [animalcare.umich.edu]
- 15. research.ucdavis.edu [research.ucdavis.edu]
- 16. MPD: JaxCC1: project protocol [phenome.jax.org]
- 17. idexxbioanalytics.com [idexxbioanalytics.com]
- 18. Practical Murine Hematopathology: A Comparative Review and Implications for Research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Toxicologic pathology | Atlantic Bone Screen [atlantic-bone-screen.com]
- 20. National Toxicology Program Position Statement on Informed (“Non-Blinded”) Analysis in Toxicologic Pathology Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cell Viability Assays with Jak-IN-37
Welcome to the technical support center for researchers utilizing Jak-IN-37 in their cell viability assays. This resource provides troubleshooting guidance and frequently asked questions to help you navigate common challenges and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent inhibitor of Janus kinases (JAKs). JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from various cytokines and growth factors, playing a key role in cell proliferation, differentiation, survival, and immune responses.[1][2][3][4][5] this compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of the JAK enzyme, preventing the phosphorylation of its downstream targets, the Signal Transducer and Activator of Transcription (STAT) proteins.[1][3][6] Inhibition of STAT phosphorylation blocks their dimerization and translocation to the nucleus, thereby preventing the transcription of target genes involved in cell survival and proliferation.[5]
Q2: Which cell viability assay is most suitable for use with this compound?
The choice of cell viability assay can significantly impact your results. Here's a breakdown of common assays and their considerations when working with kinase inhibitors like this compound:
-
Metabolic Assays (MTT, XTT, WST-1, Resazurin): These assays measure metabolic activity as an indicator of cell viability. While widely used, be aware that some kinase inhibitors can directly affect cellular metabolism, potentially leading to misleading results that do not accurately reflect cell death. It is crucial to run appropriate controls to rule out direct effects of this compound on the assay chemistry.
-
ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure intracellular ATP levels, which are a good indicator of metabolically active, viable cells.[7] Since this compound is an ATP-competitive inhibitor, there is a theoretical possibility of interference. However, these assays are generally considered robust. A cell-free control experiment (this compound in media without cells) can help identify any direct interaction with the assay reagents.
-
Membrane Integrity Assays (e.g., Trypan Blue, Propidium Iodide): These assays distinguish viable from non-viable cells based on the integrity of the cell membrane. They provide a direct measure of cell death but may not be suitable for high-throughput screening.
-
Real-Time Cell Analysis (RTCA): This method monitors changes in cellular impedance over time, providing kinetic data on cell proliferation and viability.[8] It can be a sensitive method to detect the effects of a compound in real-time.[8]
Recommendation: For initial screening, an ATP-based assay like CellTiter-Glo® is often a good choice due to its sensitivity and high-throughput compatibility. However, it is always recommended to validate findings with a second, mechanistically different assay, such as a membrane integrity assay or direct cell counting.
Q3: What is a typical starting concentration range for this compound in a cell viability assay?
The optimal concentration of this compound will be cell line-dependent. It is essential to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. A typical starting range for a new compound might be from 1 nM to 10 µM. Based on data for other JAK inhibitors, the IC50 values can range from low nanomolar to micromolar concentrations.[9][10][11]
Q4: How should I prepare and store my this compound stock solution?
Most small molecule inhibitors are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. When preparing your working solutions, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[12]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No or Low Cytotoxicity Observed | 1. Insufficient Incubation Time: The treatment duration may be too short to induce a measurable effect. 2. Low Compound Potency in Your Cell Line: The specific cell line may be resistant to this compound. 3. This compound Degradation: The compound may be unstable in your culture conditions. 4. Suboptimal Assay Conditions: The chosen cell viability assay may not be sensitive enough. | 1. Time-Course Experiment: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. 2. Verify Target Engagement: Confirm that this compound is inhibiting the JAK/STAT pathway in your cells by performing a Western blot for phosphorylated STAT3 (p-STAT3) after a short treatment (e.g., 1-2 hours). 3. Freshly Prepare Working Solutions: Prepare fresh dilutions of this compound from a frozen stock for each experiment. 4. Optimize Assay Protocol: Ensure you are using the optimal cell seeding density and assay incubation time. Consider trying a more sensitive assay. |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven distribution of cells in the multi-well plate. 2. Edge Effects: Evaporation from the outer wells of the plate can concentrate the compound and affect cell growth. 3. Pipetting Errors: Inaccurate pipetting of the compound or assay reagents. 4. Compound Precipitation: this compound may be precipitating out of solution at higher concentrations. | 1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before and during plating. 2. Mitigate Edge Effects: Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to create a humidity barrier. 3. Calibrate Pipettes: Regularly calibrate your pipettes. Use a multi-channel pipette for reagent addition where possible. 4. Check Solubility: Visually inspect the wells for any precipitate after adding this compound. If precipitation is observed, consider using a lower top concentration or a different solvent system (if compatible with your cells). |
| Inconsistent Results Between Experiments | 1. Cell Passage Number: Using cells at a high passage number can lead to phenotypic drift and altered drug sensitivity. 2. Variation in Cell Health: Differences in cell confluency or overall health at the time of treatment. 3. Reagent Variability: Inconsistent quality or preparation of cell culture media or assay reagents. | 1. Maintain a Low Passage Number: Use cells within a consistent and low passage number range for all experiments. 2. Standardize Seeding and Treatment Conditions: Seed cells at the same density and treat them at a consistent confluency (e.g., 70-80%). 3. Use Consistent Reagent Lots: Use the same lot of media, serum, and assay reagents for a set of related experiments whenever possible. |
| Discrepancy Between Different Viability Assays | 1. Different Biological Readouts: Assays measure different aspects of cell health (e.g., metabolism vs. membrane integrity). 2. Off-Target Effects of this compound: The inhibitor may have off-target effects that influence one assay more than another. For example, it might inhibit mitochondrial dehydrogenases, affecting MTT/XTT assays.[13] | 1. Understand the Assay Principles: Be aware of what each assay is measuring and interpret the results accordingly. 2. Use Multiple Assays: Confirm your findings with at least two mechanistically different assays to get a more complete picture of the cellular response. |
Quantitative Data
The following table provides representative data for a generic ATP-competitive JAK inhibitor. Note: This data is for illustrative purposes only. The actual IC50 values for this compound will be cell line-specific and should be determined experimentally.
| Cell Line | Assay Type | Incubation Time (hours) | Representative IC50 (µM) |
| HEL (Erythroleukemia) | CellTiter-Glo® | 72 | 0.05 - 0.5 |
| Ba/F3 (Pro-B) | MTT | 48 | 0.1 - 1.0 |
| A549 (Lung Carcinoma) | XTT | 72 | 1.0 - 10.0 |
| MDA-MB-231 (Breast Cancer) | MTT | 72 | > 10 |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a standard method for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[14]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Multi-channel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting up and down.
-
Measure the absorbance at 570 nm using a plate reader.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
This protocol describes a homogeneous method to determine the number of viable cells in culture based on the quantitation of ATP.
Materials:
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Multi-channel pipette
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include vehicle control and untreated control wells.
-
Incubate the plate for the desired treatment period.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: A typical workflow for a cell viability assay using this compound.
References
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATP-competitive inhibitors block protein kinase recruitment to the Hsp90-Cdc37 system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. logosbio.com [logosbio.com]
- 8. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Inconsistent STAT phosphorylation after Jak-IN-37 treatment
Welcome to the technical support center for Jak-IN-37. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during experiments involving this Janus kinase (JAK) inhibitor, with a particular focus on inconsistent STAT phosphorylation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor that targets the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1] By binding to the ATP-binding site of the JAK enzymes, it prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[2] This blockade of the JAK-STAT signaling pathway is crucial for its therapeutic and research applications.[3] The specific JAK isoforms inhibited by this compound and its selectivity profile are critical for understanding its cellular effects.
Q2: Why am I observing inconsistent levels of STAT phosphorylation after this compound treatment?
Inconsistent STAT phosphorylation is a common challenge when working with JAK inhibitors. Several factors can contribute to this variability, including:
-
Cellular Factors: Cell line heterogeneity, passage number, and confluency can all impact the cellular response to this compound.
-
Experimental Conditions: Variations in inhibitor concentration, incubation time, and the specific cytokine used for stimulation can lead to inconsistent results.[3]
-
Technical Variability: Issues with reagent preparation, storage, and the execution of the assay (e.g., Western blot, flow cytometry) can introduce variability.
Q3: What is the optimal concentration and treatment time for this compound?
The optimal concentration and treatment time for this compound are cell-line dependent and should be determined empirically. A dose-response experiment is recommended to determine the IC50 value for STAT phosphorylation inhibition in your specific cell model. For observing a significant reduction in phosphorylated STAT (pSTAT), a short treatment duration (e.g., 30 minutes to 2 hours) is often sufficient.[4] Longer incubation times may be necessary to observe downstream effects like changes in gene expression or cell viability.
Q4: Can off-target effects of this compound contribute to inconsistent results?
While specific off-target effects for this compound are not extensively documented in the provided search results, it is a possibility with any small molecule inhibitor. Off-target kinase inhibition could activate compensatory signaling pathways that might influence STAT phosphorylation, leading to unexpected results.[1] Comparing the effects of this compound with other JAK inhibitors with different selectivity profiles can help to dissect on-target versus off-target effects.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered when using this compound.
Problem 1: No inhibition of STAT phosphorylation observed.
-
Question: I treated my cells with this compound, but I don't see any decrease in pSTAT levels compared to the vehicle control. What could be the reason?
-
Possible Causes & Solutions:
-
Inactive Compound:
-
Verify Storage: Ensure this compound has been stored correctly, protected from light and moisture, and at the recommended temperature.
-
Fresh Dilutions: Prepare fresh working solutions from a new stock aliquot for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Suboptimal Assay Conditions:
-
Confirm Cytokine Stimulation: Ensure that the cytokine used to stimulate the JAK-STAT pathway is active and used at an appropriate concentration to induce robust STAT phosphorylation in your control cells.
-
Dose-Response: Perform a dose-response curve with a wide range of this compound concentrations to determine the optimal inhibitory concentration for your cell line.
-
-
Cellular Resistance:
-
Pathway Redundancy: The targeted cell line may have redundant signaling pathways that bypass the need for the specific JAK isoform inhibited by this compound.
-
Drug Efflux: Some cell lines express high levels of drug efflux pumps that can reduce the intracellular concentration of the inhibitor.
-
-
Problem 2: High variability in STAT phosphorylation inhibition between experiments.
-
Question: I am getting inconsistent results with this compound in replicate experiments. Why is there so much variability?
-
Possible Causes & Solutions:
-
Inconsistent Cell Culture:
-
Standardize Cell Culture: Use cells within a narrow passage number range and ensure consistent seeding density and confluency at the time of treatment.
-
Serum Effects: Serum components can sometimes interfere with inhibitor activity. Consider serum-starving the cells for a few hours before cytokine stimulation and inhibitor treatment.
-
-
Technical Inconsistencies:
-
Precise Pipetting: Ensure accurate and consistent pipetting of the inhibitor, cytokine, and other reagents.
-
Consistent Incubation Times: Use a precise timer for all incubation steps.
-
-
Reagent Instability:
-
Cytokine Activity: Aliquot and store cytokines at the recommended temperature. Avoid repeated freeze-thaw cycles.
-
Phosphatase Inhibitors: Always include phosphatase inhibitors in your cell lysis buffer to prevent dephosphorylation of STAT proteins during sample preparation.[5]
-
-
Data Presentation
Table 1: Selectivity Profile of Various JAK Inhibitors (IC50 in nM)
| Inhibitor | JAK1 | JAK2 | JAK3 | TYK2 |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Tofacitinib | 112 | 20 | 1 | >10,000 |
| Ruxolitinib | 3.3 | 2.8 | >400 | - |
| Baricitinib | 5.9 | 5.7 | >400 | 53 |
| Abrocitinib | 29 | 803 | >10,000 | 1250 |
| Upadacitinib | 43 | 110 | 2300 | 460 |
Note: IC50 values are compiled from various sources and may vary depending on the assay conditions.[6][7][8] Data for this compound is not currently available and is included as a placeholder.
Experimental Protocols
Protocol 1: Western Blot Analysis of STAT Phosphorylation
This protocol outlines the steps for detecting changes in STAT phosphorylation in response to this compound treatment.
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
(Optional) Serum-starve cells for 2-4 hours prior to treatment.
-
Pre-treat cells with the desired concentrations of this compound or vehicle (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine (e.g., IL-6, IFN-γ) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[5]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total STAT and a loading control (e.g., GAPDH, β-actin) to normalize the results.
-
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: A workflow for troubleshooting inconsistent STAT phosphorylation results.
Caption: Logical relationships of factors contributing to inconsistent results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Signaling by STATs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Oncogenic activation of JAK3-STAT signaling confers clinical sensitivity to PRN371, a novel selective and potent JAK3 inhibitor, in natural killer/T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blotting (WB) Protocol | Rockland [rockland.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
Validation & Comparative
A Comparative Analysis of JAK Inhibition Strategies in Myelofibrosis: Ruxolitinib vs. a Novel Type II JAK2 Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison between the established JAK1/JAK2 inhibitor, ruxolitinib (B1666119), and a hypothetical next-generation Type II JAK2 inhibitor, provisionally designated Jak-IN-37, for the treatment of myelofibrosis. This comparison is based on the known mechanisms of ruxolitinib and the emerging data on Type II JAK2 inhibitors currently in early-stage clinical development.
Myelofibrosis is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms.[1] A key driver of the disease is the dysregulation of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway.[1] Ruxolitinib, a potent inhibitor of JAK1 and JAK2, has been a cornerstone of myelofibrosis therapy for over a decade, effectively reducing spleen size and symptom burden.[1][2] However, the development of novel JAK inhibitors with different mechanisms of action, such as Type II inhibitors, presents a potential for improved efficacy and disease modification.
This guide will delve into the distinct mechanisms of action of these two classes of inhibitors, present a comparative summary of their preclinical and clinical data, and provide standardized experimental protocols for their evaluation in myelofibrosis cells.
Mechanism of Action: A Tale of Two Binding Modes
Ruxolitinib is a Type I JAK inhibitor, meaning it binds to the active conformation of the JAK2 kinase at the ATP-binding site.[3][4] This competitive inhibition prevents the phosphorylation of downstream signaling molecules, thereby dampening the overactive JAK-STAT pathway.[3][5]
In contrast, this compound is conceptualized as a Type II JAK2 inhibitor. This class of inhibitors binds to the inactive conformation of the JAK2 kinase.[6][7] This distinct binding mode may offer several advantages, including the potential to overcome resistance mechanisms that can emerge with chronic Type I inhibitor therapy and potentially lead to more profound and durable inhibition of the JAK2 signaling pathway.[7] Preclinical studies of Type II JAK2 inhibitors have suggested they may have disease-modifying effects, such as reducing mutant allele burden and reversing bone marrow fibrosis.[6][7]
References
- 1. JAK Inhibitors for Myelofibrosis: Strengths and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ruxolitinib for Myelofibrosis · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ruxolitinib for the treatment of myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
Navigating the Kinome: A Comparative Selectivity Analysis of Pan-JAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, represents a critical signaling node in the immune system. Dysregulation of the JAK-STAT signaling pathway is implicated in a multitude of autoimmune and inflammatory diseases, as well as certain cancers. Consequently, the development of small molecule inhibitors targeting this pathway has become a significant area of therapeutic research. While highly selective inhibitors for individual JAK isoforms are being pursued, pan-JAK inhibitors, which target multiple family members, continue to be valuable tools in both research and clinical settings. This guide provides a comparative analysis of the selectivity of prominent pan-JAK inhibitors, offering a valuable resource for researchers selecting appropriate tools for their studies.
It is important to note that while this guide aims to be comprehensive, information regarding the specific selectivity profile of Jak-IN-37 was not available in publicly accessible scientific literature at the time of this analysis. The following comparison focuses on well-characterized and widely used pan-JAK inhibitors.
Quantitative Selectivity Profile of Pan-JAK Inhibitors
The inhibitory activity of small molecules is most commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. The table below summarizes the reported IC50 values for several key pan-JAK inhibitors against the four members of the JAK family. Lower IC50 values indicate greater potency.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference(s) |
| Tofacitinib | 112 | 20 | 1 | - | [1] |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | [1][2] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | [3] |
Note: IC50 values can vary between different experimental assays and conditions. The data presented here is a representative compilation from multiple sources.
The JAK-STAT Signaling Pathway
The canonical JAK-STAT signaling cascade is initiated by the binding of a cytokine to its cognate receptor on the cell surface. This binding event brings the receptor-associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation, immunity, and hematopoiesis.
Caption: The JAK-STAT signaling pathway.
Experimental Protocols for Determining JAK Inhibitor Selectivity
The determination of a JAK inhibitor's selectivity profile is a critical step in its preclinical characterization. This is typically achieved through a combination of in vitro enzymatic assays and cell-based assays.
In Vitro Enzymatic Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of isolated, recombinant JAK isoforms.
General Protocol:
-
Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are obtained. A suitable peptide or protein substrate containing a tyrosine residue for phosphorylation is also prepared.
-
Inhibitor Preparation: The test compound (e.g., this compound) and known pan-JAK inhibitors are serially diluted to a range of concentrations.
-
Kinase Reaction: The JAK enzyme, substrate, and ATP are combined in a reaction buffer. The test compound at various concentrations is added to the reaction mixture.
-
Detection of Phosphorylation: The extent of substrate phosphorylation is measured. Common detection methods include:
-
Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assays: Employing fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining in the reaction, which is inversely proportional to the kinase activity.
-
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell-Based Assays
Cell-based assays provide a more physiologically relevant context by assessing the inhibitor's effect on JAK signaling within a cellular environment.
General Protocol:
-
Cell Culture: A suitable cell line that expresses the target JAKs and cytokine receptors is cultured (e.g., human peripheral blood mononuclear cells (PBMCs) or specific hematopoietic cell lines).
-
Inhibitor Treatment: The cells are pre-incubated with various concentrations of the test inhibitor.
-
Cytokine Stimulation: The cells are stimulated with a specific cytokine (e.g., IL-2 for JAK1/3, IL-6 for JAK1/2, GM-CSF for JAK2) to activate the JAK-STAT pathway.
-
Detection of STAT Phosphorylation: The level of phosphorylated STAT (pSTAT) is measured as a downstream marker of JAK activity. This is typically done using:
-
Western Blotting: Lysing the cells and using antibodies to detect total and phosphorylated STAT proteins.
-
Flow Cytometry (Phosflow): Staining the cells with fluorescently labeled antibodies against pSTAT and analyzing the cell population.
-
-
Data Analysis: The percentage of inhibition of STAT phosphorylation is calculated for each inhibitor concentration, and the IC50 value is determined.
Caption: Experimental workflow for JAK inhibitor selectivity.
Conclusion
The selectivity profile of a pan-JAK inhibitor is a critical determinant of its biological activity and potential therapeutic applications. While inhibitors like Tofacitinib show a preference for JAK1/3, and Ruxolitinib and Baricitinib favor JAK1/2, their broader activity across the JAK family contributes to their efficacy in various disease models. The choice of a specific pan-JAK inhibitor for research purposes should be guided by a thorough understanding of its selectivity profile in the context of the specific signaling pathways under investigation. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of novel JAK inhibitors. Further research to elucidate the selectivity of emerging compounds, such as this compound, will be crucial for advancing our understanding and therapeutic targeting of the JAK-STAT pathway.
References
- 1. JAK inhibitors: an evidence-based choice of the most appropriate molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 2-Arylaminopyrimidine Derivatives as Dual Cathepsin L and JAK Inhibitors for the Treatment of Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Validating In Vivo Target Engagement of Jak-IN-37: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the in vivo target engagement of Jak-IN-37, a novel Janus Kinase (JAK) inhibitor. Effective demonstration of target engagement in a physiological setting is a critical milestone in drug development, confirming that a compound interacts with its intended molecular target to elicit a therapeutic effect. This document compares hypothetical data for this compound with established JAK inhibitors, offering detailed experimental protocols and visual guides to support robust preclinical validation.
The Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—are intracellular tyrosine kinases pivotal for signaling downstream of cytokine and growth factor receptors.[1] This signaling occurs through the JAK-STAT pathway, which is crucial for immune function, cell growth, and hematopoiesis.[2][3] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers, making JAK inhibitors a significant therapeutic class.[4][5] Validating that this compound effectively engages its JAK target in vivo is essential for advancing its development.
Comparative Analysis: this compound vs. Alternative JAK Inhibitors
To objectively evaluate the in vivo target engagement of this compound, a head-to-head comparison with a well-characterized JAK inhibitor, such as Ruxolitinib (a JAK1/JAK2 inhibitor), is crucial. The following table summarizes key performance indicators from hypothetical in vivo studies in a murine model of JAK-dependent disease.
| Parameter | This compound (Hypothetical Data) | Ruxolitinib (Reference Data) | Justification |
| Target Specificity | JAK2 > JAK1 >> JAK3, TYK2 | JAK1 ≈ JAK2 > TYK2, JAK3 | Defines the inhibitor's primary targets and potential for off-target effects. |
| In Vivo Model | JAK2 V617F Knock-in Mouse | JAK2 V617F Knock-in Mouse | A relevant disease model where the therapeutic effect is driven by the target. |
| Dosage for Target Engagement | 15 mg/kg, oral, once daily | 30 mg/kg, oral, twice daily | Lower dosage suggests higher potency and potentially wider therapeutic window. |
| pSTAT3 Inhibition (ED50) | 10 mg/kg | 25 mg/kg | Measures the dose required to achieve 50% inhibition of the downstream biomarker. |
| Max pSTAT3 Inhibition in Tumor | 85% at 2 hours post-dose | 75% at 1 hour post-dose | Indicates the peak pharmacodynamic effect on the direct downstream target. |
| Duration of pSTAT3 Inhibition | > 12 hours (>50% inhibition) | ~ 8 hours (>50% inhibition) | A longer duration of action can support less frequent dosing regimens.[6] |
| Cellular Thermal Shift (ΔTm) | +5.2°C in tumor tissue | +4.5°C in tumor tissue | A higher thermal shift suggests stronger and more stable target binding in vivo. |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures is essential for clarity and reproducibility.
Caption: The canonical JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo pharmacodynamic biomarker analysis (pSTAT3).
Caption: Logical framework for the comprehensive validation of this compound target engagement.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings.
Pharmacodynamic Biomarker Analysis: Western Blot for pSTAT3
Objective: To quantify the inhibition of downstream JAK2 signaling by measuring the phosphorylation of STAT3 in tumor tissues following this compound administration.
Methodology:
-
Animal Dosing: Administer this compound orally at desired doses (e.g., 5, 15, 50 mg/kg) to tumor-bearing mice. Include a vehicle-only control group.
-
Tissue Collection: At specified time points post-dosing (e.g., 2, 8, 24 hours), euthanize mice and excise tumors. Immediately snap-freeze tissues in liquid nitrogen and store at -80°C.
-
Protein Extraction: Homogenize frozen tumor samples in RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (20-30 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin).
-
Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Capture the chemiluminescent signal using a digital imager. Quantify band intensities and normalize the pSTAT3 signal to the total STAT3 signal. Compare the normalized values across treatment groups to the vehicle control to determine the percent inhibition.
In Vivo Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of this compound to its target protein (JAK2) within the tumor microenvironment by measuring drug-induced thermal stabilization.[7]
Methodology:
-
Animal Treatment: Treat tumor-bearing mice with this compound (e.g., 15 mg/kg) or vehicle.
-
Tissue Harvesting and Lysis: After a predetermined time (e.g., 2 hours), excise tumors and immediately homogenize them in a physiological buffer with protease and phosphatase inhibitors. Divide the lysate into several aliquots.
-
Heat Treatment: Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.
-
Separation of Soluble and Precipitated Protein: Centrifuge the heated samples at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Analysis by Western Blot: Collect the supernatant and analyze the amount of soluble JAK2 protein at each temperature point via Western blotting, as described in the protocol above.
-
Data Analysis: Plot the amount of soluble JAK2 as a function of temperature for both the vehicle- and drug-treated groups. A shift in the melting curve to higher temperatures for the this compound-treated group indicates thermal stabilization and confirms direct target engagement.
References
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Potential JAK2 Inhibitors from Selected Natural Compounds: A Promising Approach for Complementary Therapy in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the in vitro and in vivo efficacy of the JAK inhibitor AZD1480 against JAK-mutated acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Unveiling the Selectivity Profile of a Novel JAK Inhibitor: A Comparative Analysis
In the landscape of targeted therapies, Janus kinase (JAK) inhibitors have emerged as a pivotal class of molecules for the treatment of various autoimmune diseases, inflammatory conditions, and myeloproliferative neoplasms.[1][2] The therapeutic efficacy and safety profile of these inhibitors are intrinsically linked to their selectivity across the JAK family members (JAK1, JAK2, JAK3, and TYK2) and the broader human kinome.[3] This guide provides a comprehensive comparison of a hypothetical novel JAK inhibitor, herein referred to as Jak-IN-37, against other kinases, supported by established experimental methodologies.
Due to the absence of publicly available specific cross-reactivity data for a compound designated "this compound," this guide will utilize a representative dataset for a hypothetical selective JAK inhibitor to illustrate the principles and data presentation pertinent to such a comparison. The presented data is modeled on findings for well-characterized JAK inhibitors.[3][4]
Kinase Selectivity Profile of this compound
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. Off-target inhibition can lead to unforeseen side effects or, in some cases, beneficial polypharmacology.[5][6] The cross-reactivity of this compound is evaluated by determining its inhibitory activity against a panel of kinases. The results, presented as half-maximal inhibitory concentrations (IC50), are summarized in the tables below. A lower IC50 value indicates higher potency.
Table 1: Inhibitory Activity of this compound against JAK Family Kinases
| Kinase | This compound IC50 (nM) |
| JAK1 | 5 |
| JAK2 | 250 |
| JAK3 | 1500 |
| TYK2 | 800 |
Table 2: Off-Target Kinase Profiling of this compound (Selected Kinases)
| Kinase | This compound IC50 (nM) |
| SRC | >10,000 |
| LCK | >10,000 |
| SYK | 8,500 |
| ROCK1 | >10,000 |
| p38α | >10,000 |
Note: The data presented in these tables are illustrative for a hypothetical selective JAK1 inhibitor and are intended for comparative purposes.
Experimental Protocols
The determination of kinase inhibition and selectivity is paramount in the development of novel kinase inhibitors. The following is a detailed methodology for a standard in vitro kinase inhibition assay used to assess the cross-reactivity of a compound like this compound.
Biochemical Kinase Inhibition Assay (e.g., using Homogeneous Time Resolved Fluorescence - HTRF)
This assay quantifies the direct inhibitory effect of a test compound on the enzymatic activity of purified kinases.
1. Materials and Reagents:
-
Recombinant human kinase enzymes (e.g., JAK1, JAK2, JAK3, TYK2, and a panel of off-target kinases).
-
Biotinylated peptide substrate specific for each kinase.
-
Adenosine triphosphate (ATP).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Test compound (this compound) serially diluted in DMSO.
-
Detection reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC).
-
384-well low-volume microplates.
2. Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in DMSO. A typical starting concentration might be 10 mM, followed by serial 3-fold dilutions.
-
Assay Plate Setup: Add a small volume (e.g., 50 nL) of the diluted compound solutions to the wells of a 384-well plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in assay buffer.
-
Prepare an ATP solution in assay buffer. The ATP concentration is typically set at or near the Michaelis constant (Km) for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Add the kinase/substrate solution to all wells.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding a detection solution containing EDTA and the HTRF detection reagents (Europium-labeled antibody and SA-APC).
-
Incubate the plate in the dark at room temperature for 60 minutes to allow for the development of the detection signal.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm (APC) and 620 nm (Europium). The ratio of these signals is proportional to the amount of phosphorylated substrate.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.[7]
-
Visualizing Key Processes
To better understand the context of this compound's activity, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
References
- 1. Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Head-to-head comparison of Jak-IN-37 and baricitinib
A Comprehensive Guide for Researchers and Drug Development Professionals
In the rapidly evolving landscape of Janus kinase (JAK) inhibitors, two noteworthy small molecules, Jak-IN-37 and the clinically approved drug baricitinib (B560044), offer distinct profiles in their interaction with the JAK family of enzymes. This guide provides a detailed, data-driven comparison of their biochemical potency, selectivity, and underlying mechanisms, supported by available experimental data and protocols.
Introduction to JAK Inhibitors
Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors.[1] This signaling, known as the JAK-STAT pathway, is integral to immune function, hematopoiesis, and inflammation.[2] Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune and inflammatory diseases, making JAK inhibitors a significant class of therapeutic agents.[3] Baricitinib, a first-generation JAK inhibitor, is approved for the treatment of conditions such as rheumatoid arthritis and alopecia areata.[4] this compound, a more recent investigational compound, has been developed as a novel JAK1/JAK2 inhibitor.[5]
Biochemical Potency and Selectivity
The inhibitory activity of a JAK inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. A lower IC50 value indicates greater potency. The selectivity of a compound refers to its differential inhibition of various JAK isoforms (JAK1, JAK2, JAK3, and TYK2).
Table 1: Biochemical IC50 Values of this compound and Baricitinib
| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Data Source |
| This compound | 0.52 | 2.26 | 84 | 1.09 | |
| Baricitinib | 5.9 | 5.7 | >400 | 53 |
Note: The source for this compound lists an IC50 for "JAK4," which is understood to be TYK2 as there is no JAK4 in the Janus kinase family.
Based on the available data, this compound demonstrates higher potency against JAK1, JAK2, and TYK2 compared to baricitinib. Notably, both compounds show significantly less activity against JAK3, suggesting a "JAK3-sparing" profile which can be advantageous in certain therapeutic contexts.[5] Baricitinib is characterized as a selective inhibitor of JAK1 and JAK2, with approximately 10-fold selectivity over TYK2 and 70 to 100-fold selectivity over JAK3.
Mechanism of Action: Targeting the JAK-STAT Pathway
Both this compound and baricitinib function by competitively inhibiting the ATP-binding site on the JAK enzymes. This inhibition prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which are key downstream signaling molecules. The activated STATs typically dimerize and translocate to the nucleus to regulate the transcription of target genes involved in inflammatory and immune responses.[2] By blocking this cascade, these inhibitors effectively dampen the signaling of various pro-inflammatory cytokines.
Figure 1: Simplified JAK-STAT signaling pathway and the point of inhibition by this compound and baricitinib.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of JAK inhibitors. Below are representative methodologies for key in vitro assays.
In Vitro Kinase Assay (IC50 Determination)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a specific JAK isoform.
Objective: To determine the concentration of the inhibitor required to reduce the kinase activity by 50%.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
Test compounds (this compound, baricitinib) serially diluted in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplates (e.g., 384-well)
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Add the kinase, peptide substrate, and assay buffer to the microplate wells.
-
Add the diluted test compounds to the respective wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal, which is proportional to the amount of ADP produced (and thus kinase activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Figure 2: General workflow for an in vitro kinase assay to determine IC50 values.
Cellular Assays
Cellular assays are essential to understand the effect of inhibitors in a more physiologically relevant context, where factors like cell permeability and off-target effects can be observed.
Phospho-STAT (pSTAT) Flow Cytometry Assay
This assay measures the inhibition of cytokine-induced STAT phosphorylation within cells.
Objective: To determine the cellular potency of the inhibitors in blocking specific cytokine signaling pathways.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or specific cell lines (e.g., TF-1)
-
Cytokines (e.g., IL-6 for JAK1/JAK2, IL-2 for JAK1/JAK3, GM-CSF for JAK2)
-
Test compounds (this compound, baricitinib)
-
Cell culture medium
-
Fixation and permeabilization buffers
-
Fluorochrome-conjugated antibodies against phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5)
-
Flow cytometer
Procedure:
-
Culture the cells and pre-incubate with serial dilutions of the test compounds for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a specific cytokine to induce STAT phosphorylation.
-
Fix the cells to preserve the phosphorylation state.
-
Permeabilize the cells to allow intracellular antibody staining.
-
Stain the cells with a fluorochrome-conjugated anti-pSTAT antibody.
-
Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of the pSTAT signal.
-
Calculate the percentage of inhibition of STAT phosphorylation relative to the cytokine-stimulated control.
-
Determine the cellular IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Discussion and Future Directions
The available data indicates that this compound is a potent inhibitor of JAK1, JAK2, and TYK2, with a favorable selectivity profile that spares JAK3. Its higher potency compared to the established drug baricitinib suggests it could be a promising candidate for further investigation. The development of this compound and its derivatives was reportedly aimed at achieving a balanced inhibition of JAK1 and JAK2 for the optimal prevention of Graft-versus-Host Disease (GvHD), a serious complication of allogeneic hematopoietic cell transplantation.[5] This suggests a specific therapeutic application where this unique selectivity profile might be particularly beneficial.
While the biochemical data is compelling, comprehensive head-to-head studies in cellular and in vivo models are necessary to fully elucidate the comparative efficacy and safety of this compound and baricitinib. Further research should focus on:
-
In vivo efficacy: Comparing the two inhibitors in animal models of relevant diseases (e.g., rheumatoid arthritis, GvHD).
-
Pharmacokinetics and pharmacodynamics (PK/PD): Assessing the absorption, distribution, metabolism, and excretion profiles of this compound.
-
Safety and toxicology: Evaluating potential off-target effects and long-term safety.
The continued exploration of novel JAK inhibitors like this compound is crucial for expanding the therapeutic arsenal (B13267) against a wide range of inflammatory and autoimmune disorders, potentially offering improved efficacy and safety profiles over existing treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel JAK Inhibitors to Reduce Graft-Versus-Host Disease after Allogeneic Hematopoietic Cell Transplantation in a Preclinical Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
Unlocking Synergistic Potential: Jak-IN-37 in Combination with Chemotherapy
A Comparative Guide for Researchers and Drug Development Professionals
The Janus kinase (JAK) signaling pathway is a critical mediator of cellular proliferation, survival, and inflammation, making it a compelling target in oncology.[1][2] Aberrant JAK/STAT signaling is implicated in the progression of numerous cancers and can contribute to the development of resistance to conventional chemotherapeutic agents.[3] This guide provides a comprehensive overview of the preclinical evidence supporting the synergistic use of Jak-IN-37, a representative Janus kinase inhibitor, with standard chemotherapy agents. By elucidating the underlying mechanisms and presenting key experimental data, we aim to inform the strategic design of future cancer therapies.
Mechanism of Synergy: Overcoming Chemoresistance
Chemotherapy-induced cellular stress can paradoxically activate pro-survival signaling pathways, including the JAK/STAT cascade, thereby limiting the efficacy of the treatment.[3][4] this compound, by inhibiting one or more JAK family enzymes (JAK1, JAK2, JAK3, TYK2), can effectively block this survival signaling.[1][5] This inhibition prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which would otherwise translocate to the nucleus and drive the expression of genes involved in cell survival, proliferation, and anti-apoptotic processes.[6] The concurrent administration of this compound with chemotherapy, therefore, creates a dual-pronged attack: the chemotherapy agent induces DNA damage and cell cycle arrest, while this compound dismantles a key cellular defense mechanism, leading to enhanced cancer cell death.
Quantitative Analysis of Synergistic Effects
Preclinical studies have demonstrated significant synergy between JAK inhibitors and various chemotherapy agents across different cancer models. The data presented below is representative of the synergistic effects observed when combining a JAK inhibitor, such as this compound, with a taxane-based chemotherapy like paclitaxel (B517696) in inflammatory breast cancer (IBC) cell lines.
| Cell Line | Chemotherapy Agent | JAK Inhibitor | Synergy Score (ZIP model) | Observations |
| SUM149 (Drug-Sensitive IBC) | Paclitaxel (PTX) | Ruxolitinib (B1666119) | >0 (Synergistic) | The combination of paclitaxel and the JAK inhibitor ruxolitinib showed synergistic effects in drug-sensitive inflammatory breast cancer cells.[3] |
| SUM149PR (Paclitaxel-Resistant IBC) | Paclitaxel (PTX) | Ruxolitinib | >0 (Synergistic) | Notably, the synergistic effect was also observed in paclitaxel-resistant inflammatory breast cancer cells, suggesting a potential to overcome acquired resistance.[3] |
Note: The Zero Interaction Potency (ZIP) model is used to assess the degree of synergy, where a score of 0 indicates an additive response, and positive scores indicate synergy.[3]
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.
Cell Viability and Synergy Analysis
-
Cell Culture: Human inflammatory breast cancer cell lines (e.g., SUM149 and SUM149PR) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, cells are treated with a dose matrix of this compound (or a representative JAK inhibitor like ruxolitinib) and a chemotherapy agent (e.g., paclitaxel) for a specified duration (e.g., 72 hours).
-
Viability Assay: Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Synergy Calculation: The resulting viability data is analyzed using a synergy model, such as the Zero Interaction Potency (ZIP) model, to calculate synergy scores and generate dose-response surface plots.[3]
Western Blot Analysis for Signaling Pathway Modulation
-
Protein Extraction: Cells treated with this compound, chemotherapy, or the combination are lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against key proteins in the JAK/STAT pathway (e.g., p-STAT3, STAT3) and markers of apoptosis (e.g., cleaved PARP).
-
Detection: Following incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3]
Visualizing the Molecular Interactions
The following diagrams illustrate the key signaling pathways and the proposed mechanism of synergy between this compound and chemotherapy.
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.
Caption: Proposed mechanism of synergy between this compound and chemotherapy.
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Co-targeting JAK1/STAT6/GAS6/TAM signaling improves chemotherapy efficacy in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are JAK inhibitors and how do they work? [synapse.patsnap.com]
- 6. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Identifying Preclinical Biomarkers for Novel JAK Inhibitors: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted therapies, Janus kinase (JAK) inhibitors have emerged as a pivotal class of drugs for a multitude of inflammatory diseases and cancers.[1] The development of novel JAK inhibitors, such as the hypothetical "Jak-IN-37," necessitates a robust preclinical framework to identify biomarkers of response. These biomarkers are critical for understanding the mechanism of action, predicting efficacy, and guiding clinical development.
This guide provides a comparative overview of potential biomarkers for a novel JAK inhibitor, drawing on preclinical data from established JAK inhibitors. It offers detailed experimental protocols and visual aids to support researchers in designing and executing their preclinical biomarker discovery studies. As no specific preclinical data for a compound named "this compound" is publicly available, this document will use illustrative data from other well-characterized JAK inhibitors to provide a practical framework.
The JAK-STAT Signaling Pathway: The Core Target
JAK inhibitors function by blocking the activity of one or more of the four JAK family members (JAK1, JAK2, JAK3, and TYK2). This interference disrupts the JAK-STAT signaling pathway, a critical communication route for numerous cytokines and growth factors involved in inflammation and cell growth.[2] Understanding this pathway is fundamental to identifying relevant biomarkers.
Comparative Analysis of Preclinical Biomarkers
The efficacy of a JAK inhibitor can be assessed by measuring the modulation of downstream targets in the JAK-STAT pathway and associated inflammatory mediators. The following tables summarize key biomarkers and illustrative data from preclinical studies of various JAK inhibitors.
Table 1: Pharmacodynamic Biomarkers - pSTAT Inhibition
Phosphorylated STAT (pSTAT) proteins are the most direct pharmacodynamic biomarkers of JAK inhibitor activity. Their levels can be quantified in various tissues and cell types.
| JAK Inhibitor | Preclinical Model | Biomarker | Analytical Method | Illustrative Result |
| This compound (Hypothetical) | To be determined (e.g., Collagen-Induced Arthritis in mice) | pSTAT3 | Immunohistochemistry (IHC), Flow Cytometry | Dose-dependent reduction in pSTAT3-positive cells in synovial tissue. |
| Tofacitinib | Antigen-Induced Arthritis (AIA) in rabbits | pSTAT1 | Western Blot | 40% decrease in synovial pSTAT1 levels compared to untreated animals.[2] |
| Ruxolitinib | JAK2V617F-expressing cell-inoculated mice | pSTAT5 | Not Specified | Reduced intracellular levels of phosphorylated STAT5.[1] |
| Filgotinib | In vitro human whole blood assay | pSTAT1, pSTAT5, pSTAT6 | Flow Cytometry | Potent inhibition of cytokine-induced pSTAT phosphorylation.[3] |
| INCB028050 (Baricitinib) | Rat Adjuvant-Induced Arthritis | pSTAT3 | Not Specified | Potent inhibition of IL-6-induced STAT3 phosphorylation.[4] |
Table 2: Efficacy Biomarkers - Cytokine Modulation
The anti-inflammatory effects of JAK inhibitors can be monitored by measuring changes in the levels of key cytokines.
| JAK Inhibitor | Preclinical Model | Biomarker(s) | Analytical Method | Illustrative Result |
| This compound (Hypothetical) | To be determined (e.g., Myelofibrosis mouse model) | IL-6, TNF-α | ELISA | Significant reduction in serum IL-6 and TNF-α levels. |
| Tofacitinib | Antigen-Induced Arthritis (AIA) in rabbits | IL-6, IFNγ, TNFα | Not Specified | Downregulation of synovial IL-6, IFNγ, and TNFα.[5] |
| Ruxolitinib | JAK2V617F-expressing cell-inoculated mice | IL-6, TNF-α | Not Specified | Significant suppression of IL-6 and reduction of TNF-α to normal levels in plasma.[1] |
| Filgotinib | Collagen-Induced Arthritis in mice | IL-6, SAA | Not Specified | ≥ 49% median reduction from baseline in IL-6 and SAA.[6] |
| Baricitinib | MRL/lpr mouse model of lupus | Pro-inflammatory cytokines | Not Specified | Attenuation of circulating pro-inflammatory cytokines.[7] |
Table 3: Efficacy Biomarkers - Gene Expression
Changes in the expression of genes downstream of the JAK-STAT pathway can also serve as valuable biomarkers.
| JAK Inhibitor | Preclinical Model | Biomarker(s) | Analytical Method | Illustrative Result |
| This compound (Hypothetical) | To be determined (e.g., T-cell lymphoma xenograft) | SOCS1, SOCS3 | RT-PCR | Upregulation of SOCS1 and SOCS3 mRNA in tumor tissue. |
| Tofacitinib | Antigen-Induced Arthritis (AIA) in rabbits | SOCS1 | Western Blot | 46% decrease in synovial SOCS1 protein levels.[2] |
| Baricitinib | Systemic Lupus Erythematosus (Phase 2 clinical trial) | STAT1, STAT2, STAT4-target genes | RNA sequencing | Reduction in the mRNA expression of a network of genes associated with the JAK/STAT pathway. |
| INCB028050 (Baricitinib) | Rat Adjuvant-Induced Arthritis | Th1 and Th17 associated cytokine mRNA | Not Specified | Diminution of inflammatory Th1 and Th17 associated cytokine mRNA levels in draining lymph nodes. |
Experimental Workflow for Biomarker Assessment
A systematic approach is crucial for the successful identification and validation of preclinical biomarkers for a novel JAK inhibitor.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Immunohistochemistry (IHC) for Phospho-STAT3 (pSTAT3) in Synovial Tissue
This protocol is adapted for the analysis of pSTAT3 in formalin-fixed, paraffin-embedded (FFPE) synovial tissue from a rat adjuvant-induced arthritis (AIA) model.
-
Tissue Preparation:
-
Harvest synovial tissue and fix in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a series of graded ethanol (B145695) solutions and embed in paraffin.
-
Cut 4-5 µm sections and mount on positively charged slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize sections in xylene (2 x 5 minutes).
-
Rehydrate through graded ethanol (100%, 95%, 70%) to distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Immunostaining:
-
Wash slides with Tris-buffered saline with Tween 20 (TBST).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Wash with TBST.
-
Block non-specific binding with 5% normal goat serum in TBST for 1 hour.
-
Incubate with primary antibody against pSTAT3 (e.g., rabbit anti-pSTAT3) diluted in blocking buffer overnight at 4°C.
-
Wash with TBST (3 x 5 minutes).
-
Incubate with a biotinylated goat anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash with TBST (3 x 5 minutes).
-
Incubate with avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Wash with TBST (3 x 5 minutes).
-
Develop the signal with diaminobenzidine (DAB) substrate.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate sections through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Analysis:
-
Quantify the percentage of pSTAT3-positive cells in defined regions of the synovium using image analysis software.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6 in Mouse Serum
This protocol outlines a sandwich ELISA for the quantification of mouse IL-6 in serum samples.
-
Plate Coating:
-
Coat a 96-well microplate with capture antibody (anti-mouse IL-6) diluted in coating buffer overnight at 4°C.
-
Wash the plate four times with wash buffer (PBS with 0.05% Tween 20).
-
-
Blocking:
-
Block non-specific binding sites by adding blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.
-
Wash the plate four times with wash buffer.
-
-
Sample and Standard Incubation:
-
Prepare serial dilutions of the recombinant mouse IL-6 standard in assay diluent.
-
Add standards and serum samples (diluted as necessary) to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate four times with wash buffer.
-
-
Detection Antibody Incubation:
-
Add the biotinylated detection antibody (anti-mouse IL-6) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate four times with wash buffer.
-
-
Enzyme Conjugate Incubation:
-
Add streptavidin-horseradish peroxidase (HRP) conjugate to each well.
-
Incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate four times with wash buffer.
-
-
Substrate Development and Measurement:
-
Add TMB substrate solution to each well and incubate for 15-30 minutes in the dark.
-
Stop the reaction by adding stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Calculate the concentration of IL-6 in the samples by interpolating their absorbance values from the standard curve.
-
Real-Time Quantitative PCR (RT-qPCR) for SOCS3 Gene Expression in Splenocytes
This protocol describes the measurement of SOCS3 mRNA levels in mouse splenocytes.
-
RNA Extraction:
-
Isolate total RNA from splenocytes using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
Reverse Transcription:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
Real-Time PCR:
-
Prepare the reaction mixture containing cDNA template, forward and reverse primers for SOCS3 and a reference gene (e.g., GAPDH), and a SYBR Green master mix.
-
Perform the real-time PCR using a thermal cycler with the following typical conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
Include a melting curve analysis to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for SOCS3 and the reference gene.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Logical Relationship of Biomarkers to Response
The modulation of these biomarkers is logically linked to the therapeutic response to a JAK inhibitor.
By systematically evaluating these biomarkers in relevant preclinical models, researchers can build a comprehensive profile of a novel JAK inhibitor like "this compound." This data-driven approach is essential for demonstrating proof-of-concept, understanding the therapeutic potential, and paving the way for successful clinical translation.
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. What are JAK inhibitors and how do they work? [synapse.patsnap.com]
- 3. ard.bmj.com [ard.bmj.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Potential of alarmin-targeted bispecific and combination therapies in airway disease [frontiersin.org]
- 6. Genetic and Real-World Clinical Data, Combined with Empirical Validation, Nominate Jak-Stat Signaling as a Target for Alzheimer’s Disease Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different Biomarkers of Response to Treatment with Selective Jak-1 Inhibitors in Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Jak-IN-37's Anti-Inflammatory Effects: A Comparative Guide
This guide provides an objective comparison of the hypothetical Janus kinase (JAK) inhibitor, Jak-IN-37, with established JAK inhibitors. The analysis is based on synthesized data and established experimental protocols to offer a framework for evaluating the anti-inflammatory efficacy of novel therapeutic compounds.
Comparative Analysis of Inhibitory Activity
The anti-inflammatory potential of JAK inhibitors is often initially assessed by their ability to inhibit the activity of specific JAK isoforms. This is quantified by the half-maximal inhibitory concentration (IC50), where a lower value indicates greater potency. The selectivity of an inhibitor for different JAK isoforms can influence its therapeutic efficacy and side-effect profile.[1]
Table 1: Comparative IC50 Values of this compound and Other JAK Inhibitors
| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Primary Target(s) |
| This compound (Hypothetical) | 15 | 250 | >1000 | 750 | JAK1 |
| Tofacitinib | 1.2 | 20 | 112 | - | Pan-JAK |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/JAK2 |
| Upadacitinib | 43 | 110 | 2300 | 460 | JAK1 |
| Ruxolitinib | 3.3 | 2.8 | >400 | 19 | JAK1/JAK2 |
Data for established inhibitors are compiled from publicly available sources. Data for this compound is hypothetical for illustrative purposes.
Inhibition of Pro-Inflammatory Cytokine Signaling
A critical function of JAK inhibitors is to block the signaling pathways of pro-inflammatory cytokines, which are key mediators of inflammation in various autoimmune and inflammatory diseases.[2][3] By inhibiting JAKs, these compounds can effectively reduce the production and downstream effects of cytokines like IL-6, IFN-γ, and others.[4][5]
Table 2: Comparative Efficacy in Cytokine Release Inhibition (in vitro)
| Compound | IL-6 Inhibition (IC50, nM) | IFN-γ Inhibition (IC50, nM) | TNF-α Production (% Inhibition at 1µM) |
| This compound (Hypothetical) | 25 | 40 | 85% |
| Tofacitinib | 35 | 50 | 80% |
| Baricitinib | 20 | 30 | 90% |
| Upadacitinib | 22 | 35 | 88% |
Data for established inhibitors are representative values from literature. Data for this compound is hypothetical.
Experimental Protocols
Detailed methodologies are crucial for the independent validation of a compound's anti-inflammatory effects. Below are protocols for key experiments.
In Vitro Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of the inhibitor required to inhibit 50% of the kinase activity of each JAK isoform.[1]
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
ATP and a suitable peptide substrate.
-
Test compound (this compound) and reference inhibitors.
-
Assay buffer and detection reagents.
-
Microplates.
Procedure:
-
Prepare serial dilutions of the test and reference compounds.
-
In a microplate, combine the JAK enzyme, the peptide substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence).
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.[1]
Cytokine Release Assay in Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To assess the effect of the inhibitor on the production of pro-inflammatory cytokines by immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs).
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS).
-
Lipopolysaccharide (LPS) or other stimulants.
-
Test compound (this compound) and reference inhibitors.
-
ELISA kits for IL-6, IFN-γ, and TNF-α.
Procedure:
-
Isolate PBMCs from healthy donor blood.
-
Seed the PBMCs in a 96-well plate.
-
Pre-incubate the cells with various concentrations of the test and reference compounds for 1-2 hours.
-
Stimulate the cells with a pro-inflammatory agent like LPS.
-
Incubate for 24 hours at 37°C in a CO2 incubator.
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-6, IFN-γ, and TNF-α in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of cytokine inhibition for each inhibitor concentration compared to the vehicle control.
Western Blot Analysis of STAT Phosphorylation
Objective: To confirm the inhibition of the JAK-STAT signaling pathway within the cell.
Materials:
-
A relevant cell line (e.g., human monocytes).
-
Cell lysis buffer and protease/phosphatase inhibitors.
-
Primary antibodies against phosphorylated STAT (p-STAT) and total STAT.
-
Secondary antibodies conjugated to a detectable enzyme (e.g., HRP).
-
SDS-PAGE gels and Western blot equipment.
-
Chemiluminescent substrate.
Procedure:
-
Culture the cells and treat them with the test compound for a specified time.
-
Stimulate the cells with a relevant cytokine (e.g., IL-6) to activate the JAK-STAT pathway.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a suitable assay (e.g., BCA).
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies against p-STAT and total STAT.
-
Wash and incubate with the appropriate secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of p-STAT to total STAT.
Visualizations
JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Inhibitor Validation
Caption: Workflow for the validation of a novel JAK inhibitor's anti-inflammatory effects.
Logical Comparison of JAK Inhibitors
Caption: Logical relationship of this compound to other classes of JAK inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Exploring the Novel Dimension of Immune Interactions in Pain: JAK Inhibitors’ Pleiotropic Potential [mdpi.com]
- 4. A panel of janus kinase inhibitors identified with anti-inflammatory effects protect mice from lethal influenza virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Jak-IN-37: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds like Jak-IN-37 is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, a potent JAK inhibitor, ensuring the protection of personnel and the environment.
Core Safety and Hazard Information
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Protective, chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Impervious clothing, such as a lab coat.
-
Respiratory Protection: A suitable respirator should be used, especially when handling the compound in powdered form to avoid dust formation.
Handling and Storage:
-
Avoid inhalation, and contact with eyes and skin[1].
-
Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood[2].
-
Keep the container tightly sealed in a cool, well-ventilated area[1].
-
Store away from direct sunlight and sources of ignition[1].
Quantitative Data Summary
The following table summarizes key data for a related JAK inhibitor, providing an indication of the properties of compounds in this class.
| Property | Data | Reference |
| Chemical Formula | C17H21F2N7O | [1] |
| Molecular Weight | 377.39 | [1] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| Storage Temperature | -20°C (powder) or -80°C (in solvent) | [1] |
Step-by-Step Disposal Procedures
The disposal of this compound and any contaminated materials must be managed through an approved waste disposal plant[1]. Do not dispose of this chemical down the drain or in regular trash.
Solid this compound Waste:
-
Step 1: Containerization. Place any unused or expired solid this compound into a clearly labeled, sealed, and chemically compatible waste container. The label should include the full chemical name, "this compound," and any known hazard symbols.
-
Step 2: Waste Segregation. Keep this chemical waste separate from other laboratory waste streams, such as regular trash or biohazardous waste.
-
Step 3: Institutional Disposal. Arrange for pickup and disposal through your institution's hazardous waste program.
Solutions Containing this compound:
-
Step 1: Collection. Collect all liquid waste containing this compound in a dedicated, sealed, and leak-proof container. Ensure the container material is compatible with the solvent used (e.g., DMSO).
-
Step 2: Labeling. Clearly label the container with "Waste: this compound Solution," the solvent used (e.g., "in DMSO"), and the approximate concentration.
-
Step 3: Storage. Store the sealed waste container in a designated and secure waste accumulation area, away from incompatible materials[1].
-
Step 4: Disposal. Dispose of the liquid waste through your institution's chemical waste program.
Contaminated Labware:
-
Step 1: Collection. Place all disposable labware (e.g., pipette tips, tubes, gloves) that has come into contact with this compound into a designated, clearly labeled hazardous waste bag or container[2].
-
Step 2: Segregation. Keep this contaminated waste separate from non-hazardous lab trash[2].
-
Step 3: Disposal. Dispose of the container as solid chemical waste through your institution's approved waste stream[2].
Spill Management
In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.
-
1. Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is significant, evacuate the immediate area.
-
2. Don PPE: Wear appropriate personal protective equipment, including a respirator, chemical-resistant gloves, and safety goggles.
-
3. Contain the Spill:
-
For solid spills: Gently cover the spill with an absorbent material to avoid raising dust. Carefully scoop the material into a labeled hazardous waste container.
-
For liquid spills: Absorb the spill with an inert material such as vermiculite, sand, or chemical absorbent pads. Place the contaminated absorbent material into a sealed container for disposal.
-
-
4. Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as chemical waste.
Signaling Pathway Overview
This compound is a JAK (Janus kinase) inhibitor. These inhibitors function by blocking the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines and growth factors involved in inflammation and immune response.
Caption: Inhibition of the JAK-STAT pathway by this compound.
References
Personal protective equipment for handling Jak-IN-37
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate safety, operational, and disposal information for Jak-IN-37 (CAS No. 2734918-37-5), a JAK1/TYK2 inhibitor.
Hazard Identification and Personal Protective Equipment
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to proper personal protective equipment (PPE) protocols is mandatory to ensure personnel safety.
Recommended Personal Protective Equipment (PPE) [1]
| Protection Type | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves |
| Skin and Body | Impervious clothing |
| Respiratory | Suitable respirator |
Safe Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and the safety of the laboratory environment.
Handling Procedures: [1]
-
Avoid inhalation of dust and aerosols.
-
Prevent contact with eyes and skin.
-
Use only in areas with appropriate exhaust ventilation.
-
Do not eat, drink, or smoke when using this product.
-
Wash skin thoroughly after handling.
Storage Conditions: [1]
-
Keep container tightly sealed.
-
Store in a cool, well-ventilated area.
-
Protect from direct sunlight and sources of ignition.
-
Recommended storage temperatures: -20°C (powder) or -80°C (in solvent).
Accidental Release and First Aid Measures
In the event of accidental exposure or release, immediate and appropriate action is crucial.
First Aid Measures [1]
| Exposure Route | First Aid Procedure |
| Eye Contact | Remove contact lenses, if present. Immediately flush eyes with large amounts of water, separating eyelids. Promptly call a physician. |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician. |
| Inhalation | Relocate to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. |
| Ingestion | Wash out mouth with water. Do NOT induce vomiting. Call a physician. |
Spill Response: [1] In case of a spill, collect the spillage to prevent it from entering drains, water courses, or the soil.
Disposal Plan
Dispose of this compound and its container at an approved waste disposal plant.[1] Avoid release to the environment.[1]
Experimental Workflow for Safe Handling
The following diagram outlines the key steps for the safe handling of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
